(-)-Lavandulol
Description
(R)-Lavandulol has been reported in Elsholtzia fruticosa, Aster scaber, and other organisms with data available.
defensive pheromone of the red-lined carrion beetle and additive in perfumes; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVXBFUKBZRMKR-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CO)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H](CO)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017547 | |
| Record name | Lavandulol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-16-8 | |
| Record name | (-)-Lavandulol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=498-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lavandulol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lavandulol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAVANDULOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2QB7QHN63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence of (-)-Lavandulol in Lavandula Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of the irregular monoterpene, (-)-lavandulol, in various species of the Lavandula genus. The document details quantitative data, experimental protocols for extraction and analysis, and the biosynthetic pathway of this significant aroma compound.
Quantitative Occurrence of this compound
This compound is a characteristic, albeit often minor, constituent of the essential oils of several Lavandula species. Its concentration can vary significantly depending on the species, cultivar, geographical origin, and processing methods. The following table summarizes the quantitative data for this compound content in the essential oils of various Lavandula species as determined by gas chromatography-mass spectrometry (GC-MS).
| Lavandula Species | Cultivar/Origin | This compound Content (%) | Reference(s) |
| Lavandula angustifolia | Bulgaria | 1.03 - 2.59 | [1] |
| Lavandula angustifolia | Turkey (Konya) | 2.49 | [2] |
| Lavandula angustifolia | Ukraine | 1.30 - 3.14 | [3][4] |
| Lavandula angustifolia | N/A | minimum 0.3 | [5] |
| Lavandula x intermedia | Ukraine | Not specified, but present | [3][4] |
| Lavandula latifolia | N/A | 12.77 | [6] |
| Lavandula angustifolia | Subcritical extract (Bulgaria) | 4.22 | [1] |
Experimental Protocols
The extraction and quantification of this compound from Lavandula species typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Extraction of Essential Oil: Steam Distillation
Steam distillation is the most prevalent method for extracting essential oils from lavender.[7][8][9][10] The process leverages steam to volatilize the aromatic compounds from the plant material.
Protocol:
-
Plant Material Preparation: Freshly harvested lavender flowering tops are typically used. To maximize oil yield, harvesting is often done when a certain percentage of the flowers are open.[8] The plant material is packed into the still, ensuring that it is not too compact to allow for even steam penetration.[7][9]
-
Steam Generation: Water is heated in a separate chamber to produce steam. This steam is then introduced into the bottom of the chamber containing the plant material.[7][8]
-
Distillation: As the steam passes through the lavender, it ruptures the oil glands, causing the volatile essential oil components, including this compound, to vaporize and be carried along with the steam.[7][11]
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser, which is cooled with circulating water. This causes the vapor to condense back into a liquid state.[8][9]
-
Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator (such as a Florentine flask). Due to their different densities and immiscibility, the essential oil forms a layer on top of the water and can be physically separated.[7][9]
Analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.
Typical GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane).[12][13]
-
Injector: Split/splitless injector, with a split ratio ranging from 1:15 to 1:100.[14][15] The injector temperature is commonly set around 250 °C.[12][14]
-
Oven Temperature Program: A temperature gradient is employed to separate the various components. A typical program might start at 50-60 °C, hold for a few minutes, and then ramp up to 240-250 °C at a rate of 3-5 °C/min.[6][12]
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.[12][14]
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is standard.[14]
-
Mass Range: A scan range of m/z 35-500 is typical for analyzing monoterpenes.[14]
-
Identification: Compound identification is achieved by comparing the obtained mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[13]
-
Biosynthesis of this compound
This compound is classified as an irregular monoterpene. Unlike regular monoterpenes, which are formed from the head-to-tail condensation of one molecule of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP), irregular monoterpenes are synthesized through a head-to-middle condensation of two DMAPP molecules.[16][17]
The key enzyme in the biosynthesis of this compound is Lavandulyl Diphosphate Synthase (LPPS) .[16][18] This enzyme catalyzes the condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[16][18] Subsequently, LPP is dephosphorylated to yield lavandulol.
The following diagram illustrates the biosynthetic pathway of this compound.
Caption: Biosynthetic pathway of this compound from primary metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of the Essential Oil of the New Ukrainian Lavandula angustifolia and Lavandula x intermedia Cultivars Grown on the Same Plots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. jerseylavender.co.uk [jerseylavender.co.uk]
- 8. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]
- 9. Distilling for Lavender Essential Oil - LITTLE LAVENDER FARM [littlelavenderfarm.com]
- 10. Extraction of Essential Oils from Lavandula × intermedia ‘Margaret Roberts’ Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bbfamilyfarm.com [bbfamilyfarm.com]
- 12. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 13. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scitepress.org [scitepress.org]
- 16. Structure and Function of a “Head-to-Middle” Prenyltransferase: Lavandulyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lavandulyl diphosphate synthase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Biosynthesis of Irregular Monoterpenes in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irregular monoterpenes are a fascinating class of natural products found in various plant species. Unlike their regular counterparts, which are formed by the head-to-tail linkage of two isoprene units, irregular monoterpenes are synthesized through non-canonical, non-head-to-tail condensations of isoprene precursors. This unique biosynthetic origin gives rise to a diverse array of chemical structures, many of which possess significant biological activities, making them attractive targets for the pharmaceutical, cosmetic, and agricultural industries. This guide provides a comprehensive overview of the core principles of irregular monoterpene biosynthesis in plants, with a focus on key pathways, enzymes, experimental protocols, and regulatory mechanisms.
Core Biosynthetic Pathways
The biosynthesis of all terpenes, including irregular monoterpenes, originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In plants, these precursors are produced through two main pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] While regular monoterpenes are typically formed from the head-to-tail condensation of IPP and DMAPP to yield geranyl diphosphate (GPP), irregular monoterpenes arise from the unconventional condensation of two DMAPP molecules.[1]
Two primary pathways for irregular monoterpene biosynthesis have been well-characterized: the lavandulyl pathway and the chrysanthemyl pathway.
The Lavandulyl Pathway
This pathway leads to the formation of lavandulol and its derivatives, which are characteristic fragrance components of lavender (Lavandula species). The key step is the head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[2][3][4] This reaction is catalyzed by lavandulyl diphosphate synthase (LPPS) .[2][3][4] LPP can then be further metabolized, for example, by phosphatases to yield lavandulol.
The Chrysanthemyl Pathway
This pathway is responsible for the biosynthesis of chrysanthemic acid, a key component of pyrethrin insecticides produced by plants in the genus Chrysanthemum. The initial step involves the c1'-2-3 cyclopropanation reaction of two DMAPP molecules to produce chrysanthemyl diphosphate (CPP), a reaction catalyzed by chrysanthemyl diphosphate synthase (CPPS) .[5][6][7] CPP can then be converted to chrysanthemol and subsequently oxidized to chrysanthemic acid.[6][7]
Key Enzymes in Irregular Monoterpene Biosynthesis
The synthases that catalyze the formation of the irregular C10 backbone are the gatekeepers of these specialized metabolic pathways. Their kinetic properties are crucial for understanding the efficiency and regulation of irregular monoterpene production.
| Enzyme | Plant Source | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Reference(s) |
| Lavandulyl Diphosphate Synthase (LiLPPS) | Lavandula x intermedia | 2 x DMAPP | Lavandulyl diphosphate | 208 ± 12 | 0.1 | [8][9] |
| Chrysanthemyl Diphosphate Synthase (CDS) | Chrysanthemum cinerariaefolium | 2 x DMAPP | Chrysanthemyl diphosphate | ~100 (for chrysanthemol production) | - | [7][10] |
| Chrysanthemol Synthase (bifunctional activity of CDS) | Chrysanthemum cinerariaefolium | Chrysanthemyl diphosphate | Chrysanthemol | 196 | - | [7][10] |
Regulatory Networks
The biosynthesis of irregular monoterpenes is tightly regulated at the transcriptional level by a complex network of transcription factors and is influenced by various hormonal signals, particularly those involved in plant defense responses.
Transcriptional Regulation
Several families of transcription factors, including MYB, bZIP, NAC, and WRKY, have been implicated in the regulation of terpene biosynthesis.[11] While much of the research has focused on regular monoterpenes, it is likely that similar regulatory mechanisms govern the expression of irregular monoterpene synthase genes. For instance, in lavender, various transcription factors have been shown to activate the promoters of regular monoterpene synthase genes.[12] Further research is needed to identify the specific transcription factors that bind to the promoter regions of genes like LPPS and CPPS.
Hormonal Regulation
Plant hormones such as jasmonates (JA) and salicylic acid (SA) are key signaling molecules that mediate plant defense responses and often induce the production of secondary metabolites.
-
Jasmonates: Jasmonic acid and its derivatives are well-known elicitors of terpene biosynthesis.[13] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that upregulate the expression of biosynthetic genes.[13] It is plausible that jasmonate-responsive elements are present in the promoters of irregular monoterpene synthase genes, enabling their induction upon herbivory or pathogen attack.
-
Salicylic Acid: Salicylic acid is another crucial defense hormone, and its signaling pathway can interact with the jasmonate pathway, sometimes in an antagonistic manner.[14] Studies have shown that SA treatment can affect the expression of monoterpene synthase genes in lavender.[8] The precise role of SA in regulating irregular monoterpene biosynthesis warrants further investigation.
Experimental Protocols
Heterologous Expression and Purification of Irregular Monoterpene Synthases
A common method for characterizing the function of a candidate synthase gene is to express it in a heterologous host, such as Escherichia coli, and then purify the recombinant protein for in vitro assays.
Protocol Outline:
-
Gene Amplification and Cloning: The open reading frame of the candidate synthase gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli). Codon optimization for the expression host is often recommended.
-
Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein, often engineered with a purification tag (e.g., His-tag), is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
Protein Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
Enzyme Assays
In vitro enzyme assays are performed to determine the function and kinetic parameters of the purified synthase.
Typical Assay Components:
-
Purified recombinant enzyme
-
Substrate (e.g., DMAPP)
-
Assay buffer (e.g., Tris-HCl or HEPES with MgCl2)
-
Divalent metal ion cofactor (typically Mg2+)
General Procedure:
-
The reaction mixture is incubated at an optimal temperature for a defined period.
-
The reaction is stopped, often by the addition of a strong acid or by flash freezing.
-
The products are typically dephosphorylated using a phosphatase (e.g., alkaline phosphatase) to yield the corresponding alcohols.
-
The volatile products are extracted with an organic solvent (e.g., hexane or pentane).
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Product Identification and Quantification by GC-MS
GC-MS is a powerful technique for separating, identifying, and quantifying the volatile products of enzyme assays.
Typical GC-MS Parameters:
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Quantification: Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of irregular monoterpene synthase genes in different plant tissues or under various experimental conditions.
Protocol Outline:
-
RNA Extraction: Total RNA is extracted from plant tissues using a suitable method (e.g., Trizol or a commercial kit).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
-
qRT-PCR: The qRT-PCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a stably expressed reference gene (e.g., actin or ubiquitin) for normalization.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of novel natural products, including irregular monoterpenes.
Key NMR Experiments:
-
1H NMR: Provides information about the number, chemical environment, and connectivity of protons.
-
13C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the complete assignment of the structure.
A detailed protocol for NMR analysis involves sample preparation (dissolving the purified compound in a deuterated solvent), acquisition of a suite of 1D and 2D NMR spectra, and careful analysis of the spectral data to piece together the molecular structure.[1][12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and a typical experimental workflow for the characterization of an irregular monoterpene synthase.
Caption: Biosynthesis of lavandulol and chrysanthemic acid.
Caption: Workflow for characterizing an irregular monoterpene synthase.
Caption: Regulation of irregular monoterpene biosynthesis.
Conclusion
The study of irregular monoterpene biosynthesis is a rapidly evolving field with significant potential for the discovery and production of valuable natural products. This guide has provided a foundational understanding of the key biosynthetic pathways, enzymes, and regulatory mechanisms involved. The detailed experimental protocols and visual representations of workflows and signaling pathways offer a practical resource for researchers aiming to explore this exciting area of plant biochemistry and metabolic engineering. Further research into the diversity of irregular monoterpene synthases, their regulatory networks, and the application of synthetic biology approaches will undoubtedly unlock new opportunities for the sustainable production of these unique and valuable compounds.
References
- 1. jchps.com [jchps.com]
- 2. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lavandulyl diphosphate synthase - Wikipedia [en.wikipedia.org]
- 5. Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative expression analysis of the monoterpene biosynthesis genes in Lavender (Lavandula angustifolia) in response to salicylic acid and methyl jasmonate [plant.ijbio.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Salicylate-mediated suppression of jasmonate-responsive gene expression in Arabidopsis is targeted downstream of the jasmonate biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Lavandulol: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (-)-Lavandulol. It includes a detailed protocol for its enzymatic resolution and a visualization of its biosynthetic pathway, offering valuable insights for its application in research and development.
Chemical Structure and Stereochemistry
This compound is a naturally occurring monoterpene alcohol found in essential oils, most notably in lavender oil.[1] It is an irregular monoterpenoid, meaning its carbon skeleton does not follow the typical head-to-tail linkage of isoprene units.[2]
The chemical formula for lavandulol is C₁₀H₁₈O.[3][4][5] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (R)-(-)-Lavandulol and (S)-(+)-Lavandulol.[1] The naturally occurring enantiomer is (R)-(-)-Lavandulol, which is responsible for the characteristic weak floral, herbal, and slightly citrus-like aroma associated with lavender.[1][6] The (S)-(+)-enantiomer, conversely, has only a very weak odor.[6]
Key Identifiers:
-
IUPAC Name: (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol[4]
The stereochemistry of lavandulol is crucial for its biological activity and sensory properties. The distinct olfactory profiles of the enantiomers highlight the stereospecificity of olfactory receptors.[6]
Quantitative Data
The following table summarizes key quantitative data for this compound and its racemic form.
| Property | Value | Reference(s) |
| Molecular Weight | 154.25 g/mol | [3][4] |
| Boiling Point | 229.00 to 230.00 °C @ 760.00 mm Hg (racemic) | [7][8] |
| Specific Gravity | 0.87700 to 0.88300 @ 25.00 °C (racemic) | [7] |
| Refractive Index | 1.46700 to 1.47300 @ 20.00 °C (racemic) | [7] |
| Optical Rotation [α]²⁰D | -10.7° (c=1.01 in Methanol) for (R)-(-)-Lavandulol | [9] |
| Solubility | Very slightly soluble in water; soluble in alcohol. | [7][8] |
Experimental Protocol: Enzymatic Resolution of Racemic Lavandulol
The separation of lavandulol enantiomers is critical for studying their distinct biological activities. Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically enriched lavandulol.[3][4][10] This protocol describes a general procedure for the lipase-catalyzed acylation of racemic lavandulol.
Materials:
-
Racemic (±)-Lavandulol
-
Immobilized Lipase B from Candida antarctica (Novozym 435) or Porcine Pancreas Lipase (PPL)
-
Acyl donor (e.g., vinyl acetate, succinic anhydride, or acetic acid)
-
Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Separatory funnel
-
Chromatography column (for purification)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)
-
Chiral HPLC system for enantiomeric excess (ee) determination
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve racemic (±)-lavandulol (1 equivalent) in the chosen anhydrous organic solvent.
-
Addition of Reagents: Add the acyl donor (1-1.2 equivalents) to the solution.
-
Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically room temperature to 40°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Work-up:
-
Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to remove any acidic components) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Separate the resulting ester ((R)-lavandulyl acetate if using lipase B from C. antarctica) from the unreacted alcohol ((S)-lavandulol) by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[4]
-
Analysis: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed ester (after saponification) by chiral HPLC analysis.
Biosynthesis of Lavandulol
This compound is synthesized in plants through the mevalonate (MVA) pathway.[11] The key step involves an unusual head-to-middle condensation of two molecules of dimethylallyl pyrophosphate (DMAPP), catalyzed by a specific lavandulyl diphosphate synthase.[11] This is in contrast to the more common head-to-tail condensation that leads to the formation of geranyl pyrophosphate (GPP), the precursor to most monoterpenes.
Caption: Biosynthetic pathway of Lavandulol from Acetyl-CoA.
References
- 1. Lavandulol - Wikipedia [en.wikipedia.org]
- 2. Lavandulol|High-Purity Reference Standard [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic esterification of lavandulol--a partial kinetic resolution of (S)-lavandulol and preparation of optically enriched (R)-lavandulyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, 498-16-8 [thegoodscentscompany.com]
- 8. Lavandulol, (+-)- | C10H18O | CID 94060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound (R)-Lavandulol (FDB014861) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Lavandulol from Essential Oils
For: Researchers, Scientists, and Drug Development Professionals
Abstract: Lavandulol is an irregular monoterpene alcohol that is a notable, albeit minor, constituent of lavender essential oil, contributing to its characteristic fragrance.[1][2] Unlike the more common "head-to-tail" monoterpenes, the biosynthesis of lavandulol follows a distinct pathway, making it a subject of interest in natural product chemistry.[1][3] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of lavandulol from natural sources, primarily essential oils from various Lavandula species. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in their understanding and application of these methodologies.
Introduction to Lavandulol
Lavandulol is a naturally occurring acyclic monoterpenoid alcohol found in several aromatic plants, most famously in lavender (Lavandula species).[4][5] It exists as two enantiomers, (R)-(-)-lavandulol, which is the naturally occurring form in lavender oil, and (S)-(+)-lavandulol.[4][5][6] The (R)-enantiomer is noted for its weak floral, herbal, and fresh citrus-like aroma, which is considered superior to the racemate and the (S)-enantiomer.[4][6] Beyond its use in the fragrance industry, lavandulol and its derivatives serve as sex pheromones for certain insects, such as the vine mealybug (Planococcus ficus), highlighting its potential applications in pest management.[6]
The chemical structure of lavandulol is unique among monoterpenes. Its carbon skeleton does not adhere to the typical isoprene rule, classifying it as an "irregular" monoterpene.[1] This structural irregularity stems from its unique biosynthetic origin.[1][3]
Biosynthesis of Lavandulol
The biosynthesis of most monoterpenes involves the "head-to-tail" condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP).[1][3] However, lavandulol's formation follows a different route. In Lavandula, a novel enzyme, lavandulyl diphosphate synthase (LPPS), catalyzes the "head-to-middle" condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[3] This intermediate is subsequently dephosphorylated and hydroxylated to yield lavandulol.[3]
Isolation of Lavandulol from Essential Oils
The isolation of lavandulol is a multi-step process that begins with the extraction of essential oil from the lavender plant material, followed by purification techniques to separate lavandulol from the complex mixture of other volatile compounds.
Primary Extraction: Steam and Hydrodistillation
The most common methods for extracting essential oils from lavender are steam distillation and hydrodistillation.[7][8]
-
Steam Distillation: In this process, steam is generated externally and passed through the harvested lavender plant material, which is packed in a still.[9][10] The hot steam ruptures the oil glands on the flowers and carries the volatile essential oil components, including lavandulol, to a condenser.[11][12] Upon cooling, the steam and oil vapors condense back into a liquid, which is collected in a separator (often a Florentine flask).[12] The less dense essential oil naturally separates and floats on top of the aqueous layer (hydrosol), allowing for its collection.[10][12]
-
Hydrodistillation: This method involves placing the lavender plant material directly into boiling water.[8] The steam produced from the boiling water carries the essential oils to the condenser, where the separation process is identical to that of steam distillation.[8] While both methods are effective, hydrodistillation is sometimes recommended for commercial production due to factors like energy efficiency and profitability in certain scales of operation.[8][13]
Secondary Isolation: Fractional Distillation
Crude lavender oil is a complex mixture. To isolate lavandulol, fractional distillation is employed.[14] This technique separates chemical compounds based on differences in their boiling points.[14][15] The crude oil is heated in a fractional distillation unit, and the component with the lowest boiling point vaporizes first, rises through a fractionating column, condenses, and is collected.[14] By carefully controlling the temperature, different fractions can be collected, with one being enriched in lavandulol.[15]
Purification: Chromatographic Methods
For achieving high purity, chromatographic techniques are essential. Gas Chromatography (GC) is the primary analytical method used to determine the composition of essential oils.[16][17] For isolation, preparative-scale versions of these techniques are used.
-
Preparative Gas Chromatography (pGC): This method operates on the same principles as analytical GC but is scaled up to handle larger sample volumes. The lavandulol-enriched fraction is injected into the instrument, and as the separated components elute, the peak corresponding to lavandulol is collected.[18][19]
-
Column Chromatography: The enriched fraction can also be passed through a column packed with a solid adsorbent (stationary phase), such as silica gel. A solvent (mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase, allowing for the separation of lavandulol.[18]
Experimental Protocols
Protocol for Steam Distillation of Lavender Oil
-
Harvesting: Harvest mature lavender plants when a significant portion of the flowers have bloomed.[7] Cut the flower heads with short stems to maximize the amount of plant material in the still.[9]
-
Still Preparation: Place a steam tray or grid in the bottom of the distillation still. Fill the still with water up to the level of the tray.[9][10]
-
Loading: Tightly pack the harvested lavender material into the still on top of the tray, minimizing air pockets.[9][10] Seal the still lid.
-
Distillation: Heat the water to generate steam. The steam will pass through the lavender, vaporizing the essential oils. This process typically takes about an hour for an 80kg batch.[12]
-
Condensation: Direct the steam-oil vapor mixture through a water-cooled condenser.[10] The vapors will cool and liquefy.
-
Separation: Collect the liquid distillate in a separatory funnel or Florentine flask.[8][12] Allow the mixture to settle. The essential oil will form a distinct layer on top of the hydrosol.
-
Collection: Carefully drain the lower hydrosol layer, then collect the upper layer of pure lavender essential oil. Store the oil in a dark, cool place.
Protocol for GC-MS Analysis of Essential Oil
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as hexane.[8]
-
GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5973 GC-MS) equipped with a suitable capillary column (e.g., DB-5MS).[16]
-
Injection: Inject a small volume (e.g., 0.2 µL) of the prepared sample into the GC inlet, which is held at a high temperature (e.g., 220°C) in split mode (e.g., 40:1).[16]
-
Chromatographic Separation: Use a temperature program to separate the components. A typical program starts at an initial oven temperature of 60°C, then ramps up at a controlled rate (e.g., 3°C/min) to a final temperature of around 246°C.[16] Helium is commonly used as the carrier gas.[8]
-
Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer. Acquire mass spectra over a specific range (e.g., 40 to 415 m/z).[16]
-
Component Identification: Identify lavandulol and other components by comparing their retention times and mass fragmentation patterns to those of known standards and reference libraries like NIST.[18][20]
Quantitative Data
Table 1: Lavandulol Content in Various Lavandula Species
| Species/Cultivar | Common Name | Typical Lavandulol Content (%) | Notes |
| Lavandula angustifolia | True/English Lavender | 0.1 - 3.0 | Characterized by high levels of linalool and linalyl acetate.[21][22] |
| Lavandula x intermedia 'Grosso' | Lavandin | High | A hybrid known for high oil yield, often with significant camphor content.[23][24] |
| Lavandula x intermedia 'Super' | Lavandin | Moderate | A high-yielding lavandin with a fragrance profile closer to L. angustifolia.[23] |
| Lavandula stoechas | Spanish Lavender | Present | Oil composition is often dominated by fenchone and camphor.[1] |
Note: The exact percentage of lavandulol can vary significantly based on cultivar, growing conditions, harvest time, and distillation method.[23][25]
Table 2: Physicochemical Properties of Lavandulol
| Property | Value | Enantiomer |
| Formula | C₁₀H₁₈O | Both |
| Molar Mass | 154.25 g/mol | Both |
| Appearance | Colorless liquid | Both |
| Specific Gravity | 0.8770 to 0.8830 @ 25°C | (R)-(-) |
| Refractive Index | 1.4670 to 1.4730 @ 20°C | (R)-(-) |
| Flash Point | 88.33 °C (191.00 °F) | (R)-(-) & Racemic |
| CAS Number | 498-16-8 | (R)-(-) |
| 50373-53-0 | (S)-(+) | |
| 58461-27-1 | Racemic |
Data compiled from The Good Scents Company and Wikipedia.[2][5][26]
Table 3: Analytical Characterization Data
| Technique | Data and Interpretation |
| GC-MS | Lavandulol can be identified by its specific retention time on a given column and its mass spectrum. The fragmentation pattern is used for structural confirmation against spectral libraries.[16][27] |
| ¹H NMR | The proton NMR spectrum provides a detailed fingerprint of the molecule's structure, allowing for unambiguous identification.[28] |
| ¹³C NMR | The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton of lavandulol.[18][28] |
| Chiral GC | Enantioselective gas chromatography can be used to separate and quantify the (R)- and (S)-enantiomers of lavandulol, which is crucial for authenticity and quality control of essential oils.[2][27] |
Conclusion
The discovery and isolation of lavandulol from essential oils represent a classic problem in natural product chemistry, requiring a combination of extraction, distillation, and chromatographic techniques. While steam distillation provides the crude essential oil, subsequent fractional distillation and preparative chromatography are necessary to obtain pure lavandulol. The characterization of this irregular monoterpene relies on modern analytical methods like GC-MS and NMR. The detailed protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate and study lavandulol for applications in fragrance science, chemical ecology, and drug development.
References
- 1. hmppa.at [hmppa.at]
- 2. (-)-lavandulol, 498-16-8 [thegoodscentscompany.com]
- 3. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lavandulol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]
- 8. Extraction of Essential Oils from Lavandula × intermedia ‘Margaret Roberts’ Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bbfamilyfarm.com [bbfamilyfarm.com]
- 10. carriagehouselavender.com [carriagehouselavender.com]
- 11. lavenderconnection.com [lavenderconnection.com]
- 12. jerseylavender.co.uk [jerseylavender.co.uk]
- 13. Extraction of Essential Oils from Lavandula × intermedia 'Margaret Roberts' Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis [pubmed.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. What Is A Fractional Distillation Unit For Essential oils? [tycoremachine.com]
- 16. mdpi.com [mdpi.com]
- 17. blog.vanhove.fr [blog.vanhove.fr]
- 18. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Analysis of Lavender (Lavandula angustifolia) Essential Oil Using Multiblock Data from Infrared Spectroscopy [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. Lavender Varieties [uslavender.org]
- 24. Lavandula x intermedia—A Bastard Lavender or a Plant of Many Values? Part II. Biological Activities and Applications of Lavandin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. lavandulol, 58461-27-1 [thegoodscentscompany.com]
- 27. tandfonline.com [tandfonline.com]
- 28. LAVANDULOL(498-16-8) 1H NMR [m.chemicalbook.com]
Biological activity of (-)-Lavandulol enantiomers
An In-Depth Technical Guide to the Biological Activity of (-)-Lavandulol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known biological activities of the enantiomers of this compound, a naturally occurring monoterpene alcohol. The document focuses on presenting quantitative data, detailed experimental methodologies, and relevant biological pathways to support further research and development.
Pheromonal Activity
Lavandulol and its derivatives play a significant role as semiochemicals in insect communication. The stereochemistry of these compounds is often crucial for their biological function, with different enantiomers eliciting distinct behavioral responses.
Table 1: Pheromonal Activity of Lavandulol Enantiomers and Related Compounds
| Insect Species | Compound(s) | Active Enantiomer | Observed Effect |
| Vine Mealybug (Planococcus ficus) | Lavandulyl senecioate | (S)-(+) | Attraction of males[1] |
| Vine Mealybug (Planococcus ficus) | Lavandulol | N/A | Not attractive to males[1] |
| Strawberry Blossom Weevil (Anthonomus rubi) | Lavandulol | (R)-(-)- | Produced by males; however, racemic (±)-lavandulol is equally attractive to weevils[2] |
| Grey Pineapple Mealybug (Dysmiccoccus neobrevipes) | (E)-2-isopropyl-5-methylhexa-3,5-dienyl acetate | (+) | Main component of the female-produced sex pheromone, attractive to males[3] |
Experimental Protocols for Pheromone Bioassays
Objective: To assess the behavioral response (attraction or repulsion) of insects to volatile compounds.
Methodology:
-
A Y-tube or four-arm olfactometer is utilized. This apparatus provides a choice between different air streams.
-
One air stream is purified and serves as a control, while the other is passed over a substrate containing the test compound (e.g., a specific lavandulol enantiomer).
-
Insects are released at the downwind end of the olfactometer.
-
The number of insects moving into each arm of the olfactometer is recorded over a set period.
-
Statistical analysis is performed to determine if there is a significant preference for the air stream containing the test compound compared to the control.
A schematic of a two-choice olfactometer is often used in these types of behavioral assays.[4]
Objective: To measure the electrical response of an insect's antenna to a specific odorant, providing a measure of olfactory receptor sensitivity.
Methodology:
-
An insect's antenna is excised and mounted between two electrodes.
-
A continuous stream of purified air is passed over the antenna.
-
A puff of air containing the test compound is introduced into the air stream.
-
The change in the electrical potential across the antenna (the electroantennogram) is recorded.
-
The amplitude of the response is indicative of the sensitivity of the olfactory receptor neurons to the specific compound. This technique was instrumental in identifying the single pheromone component in the virgin female extracts of the grape mealybug.
Olfactory (Odor) Properties
The enantiomers of lavandulol exhibit distinct odor profiles, which is a critical aspect of their application in the fragrance industry.
Table 2: Odor Profile of Lavandulol Enantiomers
| Enantiomer | Odor Description |
| (R)-(-)-Lavandulol | Weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance[5][6] |
| (S)-(+)-Lavandulol | Very weak odor[5][6] |
| (±)-Lavandulol (Racemate) | Weak floral, herbal odor[6] |
Experimental Protocol for Odor Assessment
Objective: To determine the odor contribution of individual volatile compounds in a sample.
Methodology:
-
A sample containing the chiral compounds is injected into a gas chromatograph (GC) for separation.
-
The effluent from the GC column is split into two streams.
-
One stream is directed to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification.
-
The other stream is directed to an olfactometry port, where a trained sensory panelist sniffs the effluent and describes the odor and its intensity.
-
This allows for the direct correlation of specific compounds, including individual enantiomers when a chiral column is used, with their perceived odor. Enantioselective multidimensional gas chromatography has been successfully used for the simultaneous stereodifferentiation of lavandulol and other chiral constituents of lavender oil.[3]
Antimicrobial and Cytotoxic Activity
Antimicrobial Activity
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.
Methodology:
-
A two-fold serial dilution of the test compound (e.g., this compound enantiomer) is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity. For lavender essential oil, MIC values against MRSA have been reported to be around 13.72 mg/mL to 18.29 mg/mL.[7]
Cytotoxic Activity
Experimental Protocol: MTT Assay for Cytotoxicity (IC50)
Objective: To determine the concentration of a substance that inhibits the growth of a cell population by 50% (IC50).
Methodology:
-
Cells (e.g., human cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the test compound.
Signaling Pathways
Insect Olfactory Signaling
The perception of lavandulol by insects is mediated by a complex olfactory signaling pathway. While the specific receptors for lavandulol have not been fully elucidated in all relevant insect species, a general model of insect olfactory signal transduction can be described.
Caption: Generalized insect olfactory signaling pathway for this compound.
Pathway Description:
-
Binding: Volatile molecules of this compound enter the insect's sensillum lymph through pores in the cuticle.
-
Transport: In the lymph, the hydrophobic odorant molecule binds to an Odorant Binding Protein (OBP).
-
Activation: The OBP-odorant complex transports the lavandulol molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN) and presents it to a specific Odorant Receptor (OR) complexed with an obligatory co-receptor (Orco).
-
Signal Transduction: Binding of the ligand to the OR-Orco complex triggers the opening of an ion channel.
-
Depolarization and Action Potential: The influx of ions leads to the depolarization of the ORN membrane, which, if it reaches the threshold, generates an action potential.
-
Signal to Brain: The action potential propagates along the axon of the ORN to the antennal lobe of the insect's brain for further processing, leading to a behavioral response.
References
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. Chiral compounds of essential oils. Part XI. Simultaneous stereoanalysis of lavandula oil constituents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. jddtonline.info [jddtonline.info]
The Role of (-)-Lavandulol as an Insect Pheromone Component: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lavandulol, an irregular monoterpene, plays a significant and often complex role in the chemical communication of various insect species, most notably within the mealybug family (Pseudococcidae). While its esterified derivatives frequently act as primary sex pheromones, this compound itself often functions as a behavioral antagonist or inhibitor. This technical guide provides an in-depth analysis of the role of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biological pathways.
Data Presentation: Behavioral Response to this compound
The primary quantitative data available for this compound's role as a pheromone component comes from field trapping experiments with the vine mealybug, Planococcus ficus. In this species, the primary sex pheromone is (S)-lavandulyl senecioate. Research has demonstrated that the addition of this compound to lures baited with the primary pheromone significantly impacts the attraction of male mealybugs.
| Insect Species | Pheromone Component(s) | Role of this compound | Quantitative Effect | Reference |
| Planococcus ficus (Vine Mealybug) | (S)-Lavandulyl senecioate | Behavioral Antagonist/Inhibitor | Addition of (S)-lavandulol to pheromone-baited traps resulted in a complete "shut-down" of male capture. | [1][2][3] |
| Planococcus ficus (Vine Mealybug) | (S)-Lavandulyl senecioate | Behavioral Antagonist/Inhibitor | The (R)-enantiomer of lavandulol showed moderate inhibition of male attraction. | [1][2][3] |
| Planococcus ficus (Vine Mealybug) | (S)-Lavandulyl senecioate | Behavioral Antagonist/Inhibitor | Higher doses of racemic lavandulol antagonized the attraction of males to the primary pheromone. | [4][5][6] |
Experimental Protocols
Field Trapping Bioassay for Behavioral Antagonism
This protocol is based on the methodologies used to determine the inhibitory effect of this compound on Planococcus ficus male attraction.
Objective: To quantify the reduction in male mealybug capture in traps baited with the primary sex pheromone when this compound is added.
Materials:
-
Delta sticky traps
-
Rubber septa as lures
-
Synthetic pheromone ((S)-lavandulyl senecioate)
-
Synthetic this compound (both (S) and (R) enantiomers if testing for stereospecificity)
-
Appropriate solvent (e.g., hexane) for dissolving and loading compounds onto lures
-
Field site with a known population of the target insect
Procedure:
-
Lure Preparation:
-
Prepare a stock solution of the primary pheromone, (S)-lavandulyl senecioate, in hexane at a concentration of 5 µg/µL.
-
Prepare stock solutions of (S)-lavandulol and (R)-lavandulol in hexane.
-
Prepare the following lure treatments by loading the specified amounts onto rubber septa:
-
Control: 50 µg of (S)-lavandulyl senecioate.
-
Treatment 1: 50 µg of (S)-lavandulyl senecioate + 50 µg of (S)-lavandulol.
-
Treatment 2: 50 µg of (S)-lavandulyl senecioate + 50 µg of (R)-lavandulol.
-
Blank: Septum with solvent only.
-
-
Allow the solvent to evaporate completely from the septa before field deployment.
-
-
Trap Deployment:
-
In a vineyard or other suitable habitat, deploy the delta sticky traps.
-
Hang the traps at a height of 1-1.5 meters on the trellis wires of grapevines or other host plants.
-
Space the traps approximately 25 meters apart to avoid interference between treatments.
-
Use a randomized complete block design, with each treatment replicated 8 times.
-
-
Data Collection and Analysis:
-
Collect the sticky liners from the traps at regular intervals (e.g., weekly) for a specified period (e.g., 3-4 weeks).
-
Count the number of target male insects captured in each trap.
-
Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in capture rates between the control and the treatments containing lavandulol.
-
Coupled Gas Chromatography-Electroantennographic Detection (GC-EAG)
Objective: To identify compounds in a pheromone extract that elicit an electrical response from an insect's antenna.
Materials:
-
Gas chromatograph (GC) with a flame ionization detector (FID)
-
Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)
-
Excised insect antenna
-
Pheromone extract or synthetic standards
-
Saline solution for electrodes
Procedure:
-
Insect Preparation: Anesthetize an adult male insect and excise one antenna at the base.
-
Electrode Placement: Mount the excised antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel ensures a good connection.
-
GC-EAG Setup: The outlet of the GC column is split, with one part going to the FID and the other being delivered in a humidified airstream over the antennal preparation.
-
Sample Injection: Inject the pheromone extract into the GC.
-
Data Recording: As the compounds elute from the GC column, they are simultaneously detected by the FID and the insect's antenna. The EAG system records any depolarization of the antennal membrane as a peak.
-
Analysis: By comparing the timing of the peaks from the FID and the EAG, one can identify which specific compounds in the extract are eliciting a response from the antenna.
Signaling Pathways and Logical Relationships
The perception of pheromone components like this compound begins at the molecular level with odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. Recent research on Planococcus ficus has begun to unravel this pathway.
Caption: Generalized insect olfactory signaling pathway from pheromone perception to behavioral response.
Recent studies have identified 50 odorant receptor genes in Planococcus ficus, with two, including PficOR8, showing a response to the primary pheromone component, lavandulyl senecioate[7][8][9]. While a specific receptor for the inhibitory this compound has not yet been identified, it is hypothesized that it either competes for the same receptor as the primary pheromone, acting as an antagonist, or it binds to a different receptor that triggers an inhibitory neural circuit.
References
- 1. Repository :: Login [repositorio.ulisboa.pt]
- 2. Attraction of Planococcus ficus males to racemic and chiral pheromone baits: flight activity and bait longevity [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Optimization of Methods for Using Sex Pheromone for Monitoring the Mealybug Planococcus ficus (Homoptera: Pseudococcidae) in California Vineyards | Semantic Scholar [semanticscholar.org]
- 6. Development and optimization of methods for using sex pheromone for monitoring the mealybug Planococcus ficus (Homoptera: Pseudococcidae) in California vineyards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a receptor for the sex pheromone of the vine mealybug, Planococcus ficus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a receptor for the sex pheromone of the vine mealybug, Planococcus ficus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Terpene Alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of terpene alcohols, a significant class of natural products. It details their structural characteristics, reactivity, and the experimental protocols used for their analysis, offering valuable information for professionals in research and drug development.
Introduction to Terpene Alcohols
Terpene alcohols, or terpenols, are a subclass of terpenoids, which are organic compounds derived from five-carbon isoprene units.[1] Structurally, they are characterized by a terpene hydrocarbon backbone with one or more hydroxyl (-OH) functional groups.[2] This hydroxyl group significantly influences their physical and chemical properties, imparting polarity, increasing water solubility compared to their hydrocarbon counterparts, and providing a reactive site for chemical modifications.[3]
Terpenes are classified based on the number of isoprene units they contain: monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20) are the most common.[4][5] Consequently, their alcohol derivatives are classified as monoterpenoid alcohols (e.g., linalool, geraniol), sesquiterpenoid alcohols (e.g., farnesol, bisabolol), and so on. These compounds are major constituents of essential oils and are responsible for the characteristic aromas of many plants, such as the floral scent of linalool in lavender or the minty aroma of menthol.[3][4]
Caption: Classification of terpene alcohols by isoprene units.
Physical Properties of Terpene Alcohols
The physical properties of terpene alcohols are dictated by their molecular weight, structure (acyclic, monocyclic, bicyclic), and the presence of the polar hydroxyl group.[6] Generally, they are colorless liquids or crystalline solids at room temperature.[7][8]
-
Boiling Point : Boiling points increase with molecular size and weight.[4][6] Monoterpene alcohols typically boil between 190°C and 230°C.[9][10] The presence of the -OH group leads to hydrogen bonding, resulting in significantly higher boiling points compared to their parent terpene hydrocarbons.[6]
-
Solubility : The hydroxyl group allows terpene alcohols to form hydrogen bonds, making them more soluble in polar solvents like ethanol and slightly soluble in water, a key distinction from non-polar terpene hydrocarbons.[3][7][11] Their solubility in water is generally low but can be enhanced by using a co-solvent like ethanol.[12] For example, one part of terpineol can be dissolved in two parts of 70% ethanol solution.[7]
-
Density : Most terpene alcohols have a density slightly less than water, typically in the range of 0.8 to 0.95 g/mL.[7][9]
-
Optical Rotation : Many terpene alcohols are chiral due to the presence of stereocenters, and thus exhibit optical activity.[13] They can rotate the plane of polarized light to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)).[14] This property is critical for their biological activity and sensory perception, as different enantiomers can have distinct smells and physiological effects.[15]
| Property | Geraniol | Linalool | α-Terpineol | Menthol | Borneol |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₂₀O | C₁₀H₁₈O |
| Molar Mass ( g/mol ) | 154.25 | 154.25 | 154.25 | 156.27 | 154.25 |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid/solid | Waxy, crystalline solid | White, crystalline solid |
| Boiling Point (°C) | 229-230 | 198[10] | 217-218[7] | 212 | 212[10] |
| Melting Point (°C) | -15 | < 20 | 31-35[7] | 42-45[8] | 208 |
| Density (g/mL) | ~0.889 | ~0.870 | ~0.930[7] | ~0.890[8] | ~1.02 |
| Water Solubility | Slightly soluble | Slightly soluble (1.59 g/L) | Slightly soluble (2.23 g/L)[7] | Slightly soluble | Insoluble |
| Optical Rotation [α]D | N/A (achiral) | -20° to +20° (enantiomers) | -100.5° (specific isomer)[7] | -50° (for (-)-menthol) | +37° (for (+)-borneol) |
Note: Values can vary slightly depending on the specific isomer and experimental conditions.
Chemical Properties and Reactivity
The chemical reactivity of terpene alcohols is primarily governed by the hydroxyl group and the unsaturated C=C double bonds often present in the hydrocarbon backbone.[16]
-
Oxidation : Primary and secondary terpene alcohols can be oxidized. Primary alcohols, like geraniol, can be oxidized to aldehydes (geranial) and further to carboxylic acids (geranic acid).[17][18] Secondary alcohols, such as menthol or borneol, are oxidized to form ketones (menthone, camphor).[18] Tertiary alcohols like linalool are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon.[19][20]
-
Dehydration : In the presence of an acid catalyst, terpene alcohols can undergo dehydration (elimination of water) to form alkenes.[16] For instance, α-terpineol can be dehydrated to form various monoterpene hydrocarbons like limonene or terpinolene. This reaction is a common transformation in both industrial synthesis and natural processes.
-
Esterification : The hydroxyl group readily reacts with carboxylic acids or their derivatives to form esters.[16] These terpene esters are often highly fragrant and are important components of perfumes and flavorings (e.g., linalyl acetate, geranyl acetate).
Biosynthesis of Terpene Alcohols
Terpene alcohols are synthesized in plants and microorganisms through complex enzymatic pathways. The universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated via two primary routes: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids.[2][21]
These C5 units are condensed to form larger prenyl pyrophosphates, such as geranyl pyrophosphate (GPP, C10), the precursor to all monoterpenoids.[22] Terpene synthases (TPS) then catalyze the cyclization or rearrangement of these precursors into a diverse array of terpene hydrocarbon skeletons.[2] Finally, cytochrome P450 monooxygenases (CYPs) often introduce the hydroxyl group, converting a terpene hydrocarbon into the corresponding terpene alcohol, which significantly alters its properties and biological function.[2]
Caption: Simplified biosynthesis pathway for monoterpenoid alcohols.
Experimental Protocols: Extraction and Analysis
The study of terpene alcohols requires robust methods for their extraction from natural sources and subsequent analysis.
The choice of extraction method depends on the volatility and stability of the target compounds.[23]
-
Steam Distillation : This traditional method is widely used for extracting volatile compounds like monoterpene alcohols from plant material.[24][25]
-
Protocol : Plant material is placed in a still, and pressurized steam is passed through it. The steam ruptures the plant's oil sacs and vaporizes the volatile terpene alcohols. The vapor mixture of water and oil is then cooled in a condenser. Due to their immiscibility with water, the terpene alcohols (as part of the essential oil) separate and can be collected.[24] This method is cost-effective but the high temperatures can degrade some heat-sensitive compounds.[24]
-
-
Solvent Extraction : This method is suitable for less volatile or heat-sensitive terpene alcohols.[23][25]
-
Protocol : The plant material is macerated and soaked in a suitable organic solvent (e.g., hexane, ethanol, ethyl acetate).[25][26] The choice of solvent is crucial; nonpolar solvents like hexane extract nonpolar terpenes, while more polar solvents like ethanol can extract a broader range of compounds.[23] After a set extraction period, the solvent is filtered and evaporated under reduced pressure to yield a concentrated extract containing the terpene alcohols.
-
GC-MS is the most common and powerful technique for separating, identifying, and quantifying individual terpene alcohols in a complex mixture like an essential oil.[27][28]
-
Objective : To separate and identify volatile and semi-volatile terpene alcohols in an extract.
-
Methodology :
-
Sample Preparation : The crude extract is diluted in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.[28] An internal standard (e.g., n-tridecane) is often added for accurate quantification.[28]
-
Injection : A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated (e.g., 250°C) to rapidly vaporize the sample.[29] For highly volatile terpenes, headspace sampling (HS-GC-MS) may be used, where the vapor above the sample is injected, minimizing contamination from non-volatile matrix components.[30]
-
Separation (Gas Chromatography) : The vaporized analytes are carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compounds' boiling points and affinities for the stationary phase. A temperature program (e.g., starting at 60°C and ramping up to 280°C) is used to elute compounds in order of increasing boiling point.[29]
-
Detection and Identification (Mass Spectrometry) : As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[30]
-
Data Analysis : The identity of each terpene alcohol is confirmed by comparing its retention time and mass spectrum to those of known reference standards or spectral libraries (e.g., NIST, Wiley). Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards.[31]
-
Caption: General experimental workflow for terpene alcohol analysis.
Conclusion
Terpene alcohols are a structurally diverse and functionally significant class of compounds with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Their unique physical and chemical properties, driven by the interplay between the terpene backbone and the hydroxyl functional group, are central to their biological activity and commercial value. A thorough understanding of these properties, supported by robust analytical methodologies like GC-MS, is essential for their effective exploitation in scientific research and drug development.
References
- 1. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review [mdpi.com]
- 2. Terpene Alcohol → Term [lifestyle.sustainability-directory.com]
- 3. Terpene Functional Groups: The Chemistry Behind Their Properties - Gold Coast Terpenes [goldcoastterpenes.com]
- 4. Terpene - Wikipedia [en.wikipedia.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. 11 Factors That Affect Terpene Boiling Points and Temperatures [goldcoastterpenes.com]
- 7. chembk.com [chembk.com]
- 8. Menthol - Wikipedia [en.wikipedia.org]
- 9. Terpene alcohol | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 10. Terpene Boiling Points | Medical Terpenes [medicalterpenes.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical rotation - Wikipedia [en.wikipedia.org]
- 15. 11. Measurement of terpene alcohols and their stereoisomers in beer and the applications for improving beer hop aroma [asbcnet.org]
- 16. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 17. crab.rutgers.edu [crab.rutgers.edu]
- 18. britannica.com [britannica.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. csueastbay.edu [csueastbay.edu]
- 21. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rootsciences.com [rootsciences.com]
- 25. iipseries.org [iipseries.org]
- 26. EP3445838B1 - Isolation of plant extracts - Google Patents [patents.google.com]
- 27. agilent.com [agilent.com]
- 28. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. azolifesciences.com [azolifesciences.com]
- 31. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Olfactory Properties of (R)- and (S)-Lavandulol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the distinct olfactory properties of the enantiomers of lavandulol, (R)-lavandulol and (S)-lavandulol. It delves into their unique odor characteristics, the analytical methods for their evaluation, and the underlying physiological mechanisms of their perception. This document is intended to serve as a valuable resource for researchers and professionals in the fields of fragrance chemistry, sensory science, and pharmacology, offering detailed experimental protocols and a summary of key quantitative and qualitative data.
Introduction
Lavandulol is a monoterpene alcohol that is a constituent of lavender oil and other essential oils.[1] It exists as two enantiomers, (R)-lavandulol and (S)-lavandulol, which possess markedly different olfactory properties. This stereochemical specificity in odor perception is a well-documented phenomenon that underscores the chiral nature of olfactory receptors and their interactions with odorant molecules. Understanding these differences is crucial for the development of novel fragrances and for research into the mechanisms of olfaction.
Olfactory Profile of Lavandulol Enantiomers
The two enantiomers of lavandulol exhibit distinct and well-characterized odor profiles. The naturally occurring (R)-enantiomer is responsible for the characteristic scent associated with lavandulol, while the (S)-enantiomer is significantly less potent.
(R)-Lavandulol is described as having a "weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance".[2] This pleasant and complex aroma makes it a valuable component in the fragrance industry.
(S)-Lavandulol , in stark contrast, is characterized by a "very weak odor".[2] This significant difference in perceived intensity highlights the high degree of stereoselectivity of the human olfactory system.
Quantitative Olfactory Data
While descriptive accounts of the olfactory properties of lavandulol enantiomers are well-established, specific quantitative data, particularly regarding their odor detection thresholds, are not extensively reported in publicly available literature. The odor detection threshold is the lowest concentration of a substance in the air that can be detected by a certain percentage of the population (typically 50%). The significant difference in the qualitative descriptions—"weak floral, herbal..." for (R) versus "very weak" for (S)—strongly suggests a substantial difference in their odor thresholds, with the threshold for (S)-lavandulol being considerably higher than that of (R)-lavandulol.
Table 1: Summary of Olfactory Properties of (R)- and (S)-Lavandulol
| Enantiomer | Odor Description | Odor Intensity | Odor Detection Threshold |
| (R)-Lavandulol | Weak floral, herbal, with a slightly lemon-like, fresh citrus fruity nuance[2] | Moderate | Not specified in literature |
| (S)-Lavandulol | Very weak odor[2] | Very Low | Not specified in literature |
Experimental Protocols
The characterization of the olfactory properties of chiral compounds such as (R)- and (S)-lavandulol relies on sophisticated analytical and sensory evaluation techniques.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to separate volatile compounds and assess their individual odors. An effluent splitter directs the separated compounds to both a chemical detector (like a mass spectrometer or flame ionization detector) and a sniffing port, where a trained sensory panelist can evaluate the odor of each eluting compound.
Detailed Protocol for GC-O Analysis of Chiral Monoterpene Alcohols:
-
Sample Preparation: Prepare a solution of the lavandulol enantiomers (or an essential oil containing them) in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration appropriate for GC analysis.
-
Instrumentation:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Column: A chiral capillary column, such as a Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness), is suitable for separating terpene enantiomers.[3]
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Split/splitless injector, operated in split mode (e.g., 15:1 split ratio) at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C (hold for 1 minute).
-
Ramp: Increase to 200°C at a rate of 2°C/minute.
-
-
Effluent Splitter: A 1:1 split ratio between the FID and the sniffing port.
-
Detectors:
-
Flame Ionization Detector (FID) maintained at 220°C.
-
Olfactometry Port: Heated transfer line to prevent condensation, with a supply of humidified air to prevent nasal dryness for the panelist.
-
-
-
Olfactometry Procedure:
-
A trained panelist sniffs the effluent from the olfactometry port throughout the chromatographic run.
-
The panelist records the retention time, duration, and a descriptor for each odor detected.
-
Specialized software can be used to create an "aromagram" that correlates the detected odors with the peaks on the chromatogram.
-
Sensory Panel Evaluation
Sensory panel evaluation is essential for characterizing the overall aroma profile and intensity of the lavandulol enantiomers. A trained panel of assessors is presented with the samples in a controlled environment to provide objective and reproducible descriptions.
Detailed Protocol for Sensory Evaluation of Fragrance Enantiomers:
-
Panelist Selection and Training:
-
Select panelists based on their ability to detect and describe a range of standard odorants.
-
Train the panel to recognize and consistently describe floral, herbal, and citrus notes relevant to lavandulol. This can be achieved using reference standards.
-
-
Testing Environment:
-
Conduct the evaluation in a well-ventilated, odor-free sensory booth to prevent cross-contamination of scents.[4]
-
Maintain a controlled temperature and humidity.
-
-
Sample Preparation and Presentation:
-
Prepare solutions of (R)- and (S)-lavandulol at various concentrations in an odorless solvent (e.g., dipropylene glycol or ethanol).
-
Present the samples on smelling strips or in glass vials. Samples should be coded to blind the panelists to the identity of the enantiomers.
-
-
Evaluation Procedure:
-
Instruct panelists to sniff the samples and rate the intensity of the odor on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).
-
Ask panelists to provide descriptive terms for the perceived odor. An open-ended description or a list of predefined descriptors can be used.
-
Provide panelists with a rest period between samples to prevent olfactory fatigue. Rinsing the palate with water can also be helpful.[4]
-
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods (e.g., ANOVA) to determine significant differences between the enantiomers.
-
Compile and analyze the frequency of use for each descriptor to build a comprehensive odor profile for each enantiomer.
-
Physiological Mechanisms of Olfactory Perception
The perception of odor begins with the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
While the specific olfactory receptors that are activated by (R)- and (S)-lavandulol have not yet been definitively identified in published research, the profound difference in their perceived odor strongly indicates that they interact differently with the chiral binding pockets of one or more ORs.
Olfactory Receptor Signaling Pathway
The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf). This initiates a cascade of intracellular events.
References
(-)-Lavandulol CAS number and safety information
An In-depth Technical Guide to (-)-Lavandulol: CAS Number and Safety Profile
This technical guide provides a comprehensive overview of the chemical identifier and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
This compound is a naturally occurring monoterpenoid alcohol found in essential oils, most notably from lavender species.[1][2][3] The primary identifier for this specific enantiomer is its CAS (Chemical Abstracts Service) number.
-
This compound (also referred to as (R)-(-)-Lavandulol): The specific CAS number is 498-16-8 .[4][5][6][7]
-
Racemic (±)-Lavandulol: The CAS number for the mixture of both enantiomers is 58461-27-1 .[1][6]
-
(S)-(+)-Lavandulol: The CAS number for the other enantiomer is 50373-53-0 .[6]
Safety and Hazard Information
The safety profile of this compound is not extensively documented as a pure, isolated compound in all safety databases. Much of the available hazard information is derived from safety data sheets for lavender oil, where lavandulol is a component, or for generic lavandulol products.[8][9][10][11][12][13][14][15][16][17] One source specifically indicates no GHS classification was found for this compound, while another for a lavandulol product provides a GHS classification.[4][18]
GHS Classification
Based on available data for lavandulol-containing products, the GHS classification includes:
-
Acute toxicity (Oral): Category 3[18]
-
Hazardous to the aquatic environment, long-term hazard: Category 3[11][12][14]
GHS Label Elements
-
Pictograms:
-
Skull and Crossbones: For acute oral toxicity.
-
Exclamation Mark: For skin and eye irritation, and skin sensitization.
-
Health Hazard: For aspiration hazard.
-
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing vapours), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/eye protection/face protection).[8][9][18]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P333+P313 (If skin irritation or rash occurs: Get medical advice/attention).[8][9][11][18]
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[8][14][18]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[12][18]
-
Quantitative Safety Data
The following table summarizes the key quantitative safety and toxicity data available for this compound.
| Parameter | Value | Species | Route | Reference |
| LDLo | 5 g/kg (5000 mg/kg) | Mouse | Oral | Food and Chemical Toxicology, 1993 |
| Acute Toxicity Study | 4/10 mice died at a dose of 5000 mg/kg | Mouse | Oral | Food and Chemical Toxicology, 1992[4] |
| Flash Point | 191.00 °F / 88.33 °C (Tag Closed Cup) | N/A | N/A | The Good Scents Company[3][4] |
Experimental Protocols
Detailed experimental protocols for the cited acute toxicity studies are not fully available in the referenced literature. The provided information describes the nature of the studies as follows:
-
LDLo (Lowest Published Lethal Dose): This value represents the lowest dose of the substance reported to have caused death in a specific animal study. The experiment involved oral administration of this compound to mice, and a dose of 5 grams per kilogram of body weight was identified as the lowest dose causing lethality.
-
Acute Oral Toxicity: A study documented in Food and Chemical Toxicology involved administering a 5000 mg/kg oral dose of this compound to a group of 10 mice, which resulted in the death of 4 animals in the group.[4]
Signaling Pathways and Metabolism
There is currently insufficient information in the public domain regarding the specific signaling pathways affected by this compound or its detailed metabolic breakdown in biological systems. Further research is required to elucidate these mechanisms.
Visualizations
Safety Information Workflow
The following diagram illustrates the logical flow for assessing and managing the risks associated with this compound.
Caption: Logical workflow for this compound safety assessment.
References
- 1. CAS 58461-27-1: (±)-Lavandulol | CymitQuimica [cymitquimica.com]
- 2. Lavandulol | CAS:58461-27-1 | Isoprenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. lavandulol, 58461-27-1 [thegoodscentscompany.com]
- 4. This compound, 498-16-8 [thegoodscentscompany.com]
- 5. LAVANDULOL | 498-16-8 [chemicalbook.com]
- 6. Lavandulol - Wikipedia [en.wikipedia.org]
- 7. This compound | C10H18O | CID 5464156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beautyworld.com.au [beautyworld.com.au]
- 9. afi-usa.com [afi-usa.com]
- 10. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 11. Registration Dossier - ECHA [echa.europa.eu]
- 12. amphora-aromatics.com [amphora-aromatics.com]
- 13. carlroth.com [carlroth.com]
- 14. nhrorganicoils.com [nhrorganicoils.com]
- 15. Cytotoxicity of lavender oil and its major components to human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. afi-usa.com [afi-usa.com]
- 17. essentialdepot.com [essentialdepot.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Asymmetric Synthesis of (-)-Lavandulol: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (-)-Lavandulol, a valuable chiral intermediate in the fragrance industry and a component of insect pheromones. The synthesis of the enantiomerically pure form of this irregular monoterpene alcohol is of significant interest. This guide focuses on established methods utilizing chiral precursors, including enzymatic kinetic resolution and organocatalytic asymmetric synthesis.
Introduction
This compound, the (R)-enantiomer, is a naturally occurring fragrance compound found in lavender oil. Its stereochemistry is crucial for its characteristic aroma and biological activity. The demand for enantiomerically pure this compound has driven the development of several asymmetric synthetic strategies. This document outlines key methodologies, providing detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable approach for their needs.
Comparative Overview of Synthetic Strategies
The following table summarizes the quantitative data for different asymmetric syntheses of this compound, offering a clear comparison of their efficiencies.
| Synthetic Strategy | Chiral Precursor/Catalyst | Key Reagents | Yield (%) | Enantiomeric Excess (ee) (%) | Key Advantages |
| Enzymatic Kinetic Resolution | Racemic Lavandulol | Porcine Pancreas Lipase, vinyl acetate | >90 | up to 96.7 for (R)-lavandulol | High enantioselectivity, mild reaction conditions.[1] |
| Enzymatic Kinetic Resolution | Racemic Lavandulol | Candida antarctica lipase B, succinic anhydride | ~42 (S), ~51 (R-acetate) | up to 98 for (R)-lavandulol | High enantioselectivity, avoids chromatographic separation of products.[2] |
| Organocatalytic Asymmetric Synthesis | Prochiral aldehydes | L-Proline | - | - | Direct asymmetric approach from simple precursors. |
| Microbial Transformation | (R)-(+)-Limonene | Acremonium roseum | - | - | Biocatalytic conversion of a readily available natural product.[3] |
| Rearrangement of Chiral Chrysanthemates | Chiral Chrysanthemic Acid Derivatives | Acid catalyst | - | - | Utilizes a related chiral natural product precursor. |
Note: Dashes (-) indicate that specific quantitative data was not available in the summarized literature.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Lavandulol via Acylation
This protocol describes the resolution of racemic lavandulol using lipase-catalyzed acylation, which selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product.
Materials:
-
Racemic Lavandulol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Succinic anhydride
-
Dry ether
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of racemic lavandulol (1.0 eq) in dry ether, add succinic anhydride (1.5-2.0 eq).
-
Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).
-
Stir the mixture at room temperature. Monitor the reaction progress by chiral GC or TLC until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Upon reaching the desired conversion, filter off the enzyme and wash it with ether.
-
Wash the combined filtrate with a 5% sodium bicarbonate solution to remove unreacted succinic anhydride and the acidic half-ester product.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
The resulting mixture contains unreacted (S)-lavandulol and the (R)-lavandulyl hemisuccinate. These can be separated by column chromatography.
-
To obtain (R)-lavandulol, the separated (R)-lavandulyl hemisuccinate can be hydrolyzed using a mild base (e.g., sodium carbonate in methanol/water).
Expected Outcome:
This method can yield (R)-lavandulol with an enantiomeric excess of up to 98%.[2] The unreacted (S)-lavandulol can also be recovered with high enantiomeric purity.
Protocol 2: L-Proline-Catalyzed Asymmetric α-Aminooxylation and[3][3] Claisen Rearrangement
This protocol outlines a powerful organocatalytic strategy for the asymmetric synthesis of chiral 4-pentenols, which are key intermediates for this compound. This method establishes the crucial stereocenter early in the synthesis.
Materials:
-
A suitable propanal derivative (e.g., 3-methylbutanal)
-
Nitrosobenzene
-
L-Proline
-
An allyl vinyl ether
-
Solvents (e.g., DMF, CH2Cl2)
-
Reagents for subsequent reduction and olefination steps.
Procedure:
Step 1: Asymmetric α-Aminooxylation
-
Dissolve the aldehyde (1.0 eq) and nitrosobenzene (1.2 eq) in a suitable solvent such as DMF.
-
Add L-proline (20-30 mol%) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting α-aminooxylated aldehyde by column chromatography.
Step 2:[3][3] Claisen Rearrangement
-
The α-aminooxylated aldehyde is then converted to a suitable precursor for the Claisen rearrangement, for example, by reaction with an allyl alcohol to form an intermediate that can rearrange.
-
The specific conditions for the Claisen rearrangement (e.g., thermal or Lewis acid-catalyzed) will depend on the exact substrate.
-
This rearrangement stereospecifically transfers the chirality from the α-position to create a new stereocenter, leading to an enantiomerically enriched γ,δ-unsaturated aldehyde.
Step 3: Elaboration to this compound
-
The resulting chiral aldehyde is then converted to this compound through standard organic transformations, which may include reduction of the aldehyde to an alcohol and a Wittig-type olefination to install the isopropenyl group.
Note: The detailed experimental conditions for each step would need to be optimized based on the specific substrates used, following procedures outlined in the primary literature.
Visualizations
Logical Relationship of Synthetic Strategies
The following diagram illustrates the different synthetic approaches starting from various precursors to arrive at the target molecule, this compound.
Caption: Overview of synthetic routes to this compound.
Experimental Workflow for Enzymatic Kinetic Resolution
This diagram outlines the general workflow for the enzymatic kinetic resolution of racemic lavandulol.
Caption: Workflow of the enzymatic resolution of lavandulol.
References
Application Notes and Protocols for Microbial Biosynthesis of Lavandulol in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial biosynthesis of lavandulol and its derivative, lavandulyl acetate, in Escherichia coli. This platform offers a sustainable and scalable alternative to traditional plant extraction and chemical synthesis.
Introduction
Lavandulol is an irregular monoterpene alcohol and a key fragrance component of lavender essential oil, widely used in cosmetics, perfumery, and food industries. Traditional production methods face challenges of low yield and sustainability. The microbial biosynthesis of lavandulol in E. coli presents a promising solution by leveraging metabolic engineering to convert simple carbon sources into this high-value compound. This document outlines the biosynthetic pathway, engineered strains, and detailed protocols for producing lavandulol and lavandulyl acetate.
Biosynthetic Pathway
The de novo biosynthesis of lavandulol in E. coli is achieved through a modular pathway engineering approach. The pathway begins with a heterologous mevalonate (MVA) pathway to supply the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Two molecules of DMAPP are then condensed to form lavandulyl diphosphate (LPP), which is subsequently dephosphorylated to yield lavandulol. For the production of lavandulyl acetate, an alcohol acyltransferase is introduced to catalyze the esterification of lavandulol.
Key Enzymatic Steps:
-
IPP and DMAPP Synthesis: A heterologous mevalonate (MVA) pathway is introduced into E. coli to provide a robust supply of the C5 precursors, IPP and DMAPP.
-
Lavandulyl Diphosphate (LPP) Synthesis: A truncated lavandulyl diphosphate synthase from Lavandula x intermedia (trLiLPPS) catalyzes the head-to-middle condensation of two DMAPP molecules to form LPP.
-
Lavandulol Synthesis: The E. coli endogenous pyrophosphatase, RdgB, efficiently hydrolyzes the pyrophosphate group from LPP to produce lavandulol.[1][2][3][4]
-
Lavandulyl Acetate Synthesis: A lavender-derived alcohol acyltransferase, LiAAT4, catalyzes the esterification of lavandulol with acetyl-CoA to produce lavandulyl acetate.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data from the microbial biosynthesis of lavandulol and lavandulyl acetate in shake-flask cultures.
Table 1: Production Titers of Lavandulol and Lavandulyl Acetate
| Product | Host Strain | Plasmid System | Titer (mg/L) |
| Lavandulol | E. coli MG1655 DE3 ΔendA ΔrecA | Two-plasmid system | 24.9[1][2][3][4] |
| Lavandulyl Acetate | E. coli MG1655 DE3 ΔendA ΔrecA | Three-plasmid system | 42.4[1][2][3][4] |
Experimental Protocols
This section provides detailed protocols for the construction of the engineered E. coli strain and the production of lavandulol and lavandulyl acetate.
Strain and Plasmid Construction
A three-plasmid system is employed for the production of lavandulyl acetate. For lavandulol production, only the first two plasmids are required.
-
Host Strain: E. coli MG1655 DE3 ΔendA ΔrecA
-
Plasmids:
-
pMVA: Carries the genes for the heterologous mevalonate (MVA) pathway to produce IPP and DMAPP. This plasmid typically has a spectinomycin resistance marker.
-
pLav-RdgB: A modular plasmid co-expressing the truncated lavandulyl diphosphate synthase (trLiLPPS) and the E. coli pyrophosphatase (rdgB). This plasmid has an ampicillin/carbenicillin resistance marker and a pMB1 origin of replication.[4]
-
pLiAAT4K: A pCDF-based plasmid expressing the Lavandula x intermedia alcohol acyltransferase (LiAAT4) under the control of a cumate-inducible promoter. This plasmid has a kanamycin resistance marker.[1][4]
-
Protocol for Lavandulol Production (Two-Plasmid System)
-
Transformation: Co-transform chemically competent E. coli MG1655 DE3 ΔendA ΔrecA cells with plasmids pMVA and pLav-RdgB using a standard heat-shock or electroporation protocol.
-
Selection: Plate the transformed cells on LB agar plates containing 50 µg/mL spectinomycin and 100 µg/mL carbenicillin. Incubate overnight at 37°C.
-
Inoculum Preparation: Pick a single colony and inoculate into 5 mL of LB medium with the corresponding antibiotics. Grow overnight at 37°C with shaking at 220 rpm.
-
Production Culture: Inoculate 50 mL of M2 medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1. The M2 medium should contain 10 g/L glycerol, 10 g/L tryptone, 5 g/L yeast extract, 13.3 g/L KH2PO4, and 4 g/L (NH4)2HPO4, with the pH adjusted to 7.0.[4]
-
Induction: When the OD600 of the culture reaches 0.6-0.8, induce the expression of the biosynthetic pathway genes. Add IPTG to a final concentration of 0.1 mM and 3-oxohexanoyl-homoserine lactone (3OC6-HSL) to a final concentration of 0.1 µM.
-
In situ Extraction: Simultaneously with induction, add a 20% (v/v) overlay of hexadecane to the culture to capture the volatile lavandulol.
-
Fermentation: Incubate the culture at 30°C for 48-72 hours with shaking at 220 rpm.
-
Sample Collection: After fermentation, collect the hexadecane layer for analysis.
Protocol for Lavandulyl Acetate Production (Three-Plasmid System)
-
Transformation: Transform the lavandulol-producing strain (containing pMVA and pLav-RdgB) with the pLiAAT4K plasmid.
-
Selection: Plate the transformed cells on LB agar plates containing 50 µg/mL spectinomycin, 100 µg/mL carbenicillin, and 50 µg/mL kanamycin. Incubate overnight at 37°C.
-
Inoculum Preparation: Prepare an overnight culture as described for lavandulol production, but with all three antibiotics.
-
Production Culture: Inoculate 50 mL of TB medium in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.1. The TB medium should contain 10 g/L glycerol, 12 g/L tryptone, 24 g/L yeast extract, 2.2 g/L KH2PO4, and 9.4 g/L (NH4)2HPO4.[4]
-
Induction: When the OD600 reaches 0.6-0.8, induce gene expression by adding 0.1 mM IPTG, 0.1 µM 3OC6-HSL, and 0.1 mM cumic acid.[2]
-
In situ Extraction: Add a 20% (v/v) overlay of hexadecane.
-
Fermentation: Incubate at 30°C for 48-72 hours with shaking at 220 rpm.
-
Sample Collection: Collect the hexadecane layer for analysis.
Product Extraction and Quantification
-
Extraction: Centrifuge the culture tubes to separate the hexadecane layer from the aqueous phase and cell debris. Carefully transfer the hexadecane layer to a clean microcentrifuge tube.
-
Sample Preparation for GC-MS: Dilute an aliquot of the hexadecane extract with ethyl acetate. Add an appropriate internal standard (e.g., n-dodecane) for quantification.
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 min.
-
-
MS Parameters:
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: 40-500 m/z.
-
-
-
Quantification: Identify lavandulol and lavandulyl acetate peaks by comparing their retention times and mass spectra with authentic standards. Quantify the products by comparing their peak areas to that of the internal standard using a pre-established calibration curve.
Conclusion
The microbial biosynthesis of lavandulol and lavandulyl acetate in E. coli provides a robust and adaptable platform for the production of these valuable fragrance compounds. The modular three-plasmid system allows for flexibility in pathway optimization and product diversification.[2] While the current titers are moderate, there is significant potential for improvement through protein engineering of the key enzymes, balancing metabolic flux, and optimizing fermentation conditions.[4] These application notes and protocols provide a solid foundation for researchers to further develop and scale up this promising biomanufacturing process.
References
- 1. Molecular functional mechanisms of two alcohol acetyltransferases in Lavandula x intermedia (lavandin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular functional mechanisms of two alcohol acetyltransferases in Lavandula x intermedia (lavandin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Biocatalytic Resolution of Racemic Lavandulol Using Lipases
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)- and (S)-lavandulol are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals, and are also used in the fragrance industry. (R)-Lavandulol and its esters, for instance, have been identified as sex and aggregation pheromones in various insects, making them significant in pest management research.[1][2] The kinetic resolution of racemic lavandulol using lipases offers an efficient and environmentally friendly method to obtain these enantiomerically enriched compounds. Lipases, a class of hydrolases, can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed ester. This document provides detailed application notes and protocols for the biocatalytic resolution of racemic lavandulol using various lipases and acyl donors.
Data Presentation
The following tables summarize quantitative data from various studies on the lipase-catalyzed resolution of racemic lavandulol.
Table 1: Resolution of Racemic Lavandulol using Candida antarctica Lipase B (CALB)
| Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Product | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| Acetic Acid | - | RT | ~55 | (S)-lavandulol | 52 | 42 | [3][4] |
| Acetic Acid | - | RT | ~55 | (R)-lavandulyl acetate | 48 | 51 | [3][4] |
| Succinic Anhydride | Dry Ether | RT | - | (R)-lavandulol | 98 | - | [1][2] |
| Vinyl Propionate | - | - | - | - | Modest (E=6.7) | - | [2] |
RT: Room Temperature
Table 2: Resolution of Racemic Lavandulol using Porcine Pancreas Lipase (PPL)
| Acyl Donor | Solvent | Temp. (°C) | Cycle | Product | Enantiomeric Excess (ee) (%) | Reference |
| Vinyl Acetate | - | RT | 1 | (R)-lavandulol | - | [2] |
| Vinyl Acetate | - | RT | 2 | (R)-lavandulol | 96.7 | [2] |
| Vinyl Acetate | - | RT | 2 | (S)-lavandulol | 92.6 | [2] |
RT: Room Temperature
Experimental Protocols
Protocol 1: Kinetic Resolution using Candida antarctica Lipase B and Acetic Acid
This protocol is based on the asymmetric esterification of racemic lavandulol.[3][4]
Materials:
-
Racemic lavandulol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acetic acid
-
Suitable organic solvent (e.g., hexane, or solvent-free)
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Equipment for monitoring reaction progress (e.g., GC with a chiral column)
Procedure:
-
To a solution of racemic lavandulol (e.g., 25 mM) in a suitable solvent (or solvent-free), add acetic acid as the acyl donor.
-
Add immobilized Candida antarctica lipase B to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by periodically taking samples and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.
-
Stop the reaction at the desired conversion (e.g., ~55%) by filtering off the enzyme.
-
Separate the unreacted (S)-lavandulol from the product, (R)-lavandulyl acetate, using standard chromatographic techniques (e.g., column chromatography).
Protocol 2: Kinetic Resolution using Porcine Pancreas Lipase and Succinic Anhydride
This protocol is particularly suitable for preparing enantiomerically pure (R)-lavandulol without the need for chromatographic separation.[1]
Materials:
-
Racemic lavandulol
-
Porcine Pancreas Lipase (PPL)
-
Succinic anhydride
-
Dry ether
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Aqueous sodium bicarbonate solution
-
Extraction funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve racemic lavandulol and succinic anhydride in dry ether in a reaction vessel.
-
Add Porcine Pancreas Lipase to the mixture.
-
Stir the mixture at room temperature for approximately 1.5 hours.
-
After the reaction, quench the mixture by adding aqueous sodium bicarbonate solution to hydrolyze the remaining succinic anhydride and to separate the acidic components.
-
Extract the aqueous phase with ether.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the enantiomerically enriched (R)-lavandulol. The (S)-lavandulol remains as a succinate ester in the aqueous phase.
-
For obtaining (S)-lavandulol, the aqueous phase can be acidified and the (S)-lavandulol succinate can be extracted and subsequently hydrolyzed. A second resolution cycle can be performed to obtain (S)-lavandulol with higher enantiomeric purity.[1][2]
Visualizations
Experimental Workflow for Biocatalytic Resolution
Caption: General workflow for the biocatalytic resolution of racemic lavandulol.
Logical Relationship of Key Components
Caption: Key components in the lipase-catalyzed kinetic resolution of lavandulol.
References
Supercritical CO2 Extraction of Lavandulol from Lavender: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the extraction of lavandulol from lavender (Lavandula spp.) using supercritical carbon dioxide (SC-CO2). SC-CO2 extraction is a green and efficient alternative to traditional methods like steam distillation, offering high selectivity and preserving thermolabile compounds such as lavandulol. This method allows for the extraction of high-quality lavender oil with a composition that closely resembles the natural fragrance of the fresh plant. The protocols and data presented herein are intended to guide researchers and professionals in the development of efficient and optimized extraction processes for obtaining lavandulol-rich extracts for pharmaceutical, cosmetic, and fragrance applications.
Introduction
Lavender essential oil is a complex mixture of volatile compounds, with linalool and linalyl acetate being the most abundant. However, minor components like lavandulol and lavandulyl acetate play a crucial role in the characteristic aroma and potential therapeutic properties of the oil. Lavandulol, in particular, is a valuable monoterpene alcohol. Supercritical CO2 extraction has emerged as a superior method for obtaining lavender oil, offering several advantages over traditional techniques, including higher yields and the preservation of sensitive compounds. This is due to the low critical temperature of CO2 (304.1 K) and its non-toxic, non-flammable, and inexpensive nature. By carefully tuning the extraction parameters such as pressure, temperature, and time, the selectivity for specific compounds like lavandulol can be enhanced.
Data Summary: Supercritical CO2 Extraction Parameters and Yields
The following tables summarize key quantitative data from various studies on the supercritical CO2 extraction of lavender. These tables provide a comparative overview of the extraction conditions and their impact on the overall yield and composition of the essential oil.
Table 1: Optimal Conditions for Supercritical CO2 Extraction of Lavender
| Lavender Species | Pressure (bar) | Temperature (°C) | Extraction Time | Co-solvent | Max. Yield (%) | Reference |
| Lavandula hybrida | 108.7 | 48.5 | 144 min (120 static, 24 dynamic) | None | 4.768 | |
| Lavandula hybrida | 111.6 | 49.2 | 135.1 min (14 static, 121.1 dynamic) | None | 4.620 | |
| Lavandula angustifolia | 90 | 48 | 150 min | None | Not Specified | |
| Lavandula angustifolia | 250 | 60 | 45 min | None | 9.2 | |
| Lavandula angustifolia | 150 | 50 | Not Specified | None | 2.94 | |
| Lavandula stoechas | 250 | 60 | Not Specified | 0.2% v/v ethanol | Not Specified |
Table 2: Composition of Key Compounds in Lavender Extracts from SC-CO2 vs. Other Methods
| Compound | SC-CO2 Extraction (%) | Hydrodistillation (%) | Reference |
| Linalyl acetate | 73.5 | Not Specified | |
| Lavandulyl acetate | 7.5 | 14.1 | |
| Linalyl acetate | 34.7 | 12.1 | |
| Linalyl acetate | 28.72 | Not Specified | |
| Linalool | 27.48 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the supercritical CO2 extraction of lavandulol from lavender.
Protocol 1: Supercritical CO2 Extraction of Lavender
Objective: To extract essential oil rich in lavandulol from dried lavender flowers using supercritical CO2.
Materials and Equipment:
-
Dried and milled lavender flowers (Lavandula angustifolia or Lavandula hybrida)
-
High-purity CO2 (>99.9%)
-
Supercritical fluid extraction (SFE) system with an extractor vessel (e.g., 0.4 L to 1 L capacity), a high-pressure pump, a temperature-controlled oven, and a back-pressure regulator.
-
Collection vessel
-
Grinder or blender
Procedure:
-
Sample Preparation: Dry the lavender flowers at 40°C for 3 hours prior to extraction to reduce moisture content. Grind the dried flowers to a fine powder to increase the surface area for extraction.
-
Loading the Extractor: Load a known quantity (e.g., 100 g) of the ground lavender flowers into the extractor vessel. Pack the material uniformly to ensure even flow of the supercritical fluid.
-
System Assembly: Assemble the SFE system as per the manufacturer's instructions. A schematic of a typical setup is shown in the workflow diagram below.
-
Setting Parameters:
-
Set the oven temperature to the desired value (e.g., 40-60°C).
-
Pressurize the system with CO2 to the desired extraction pressure (e.g., 100-300 bar) using the high-pressure pump.
-
-
Extraction Process:
-
Static Phase (Optional but Recommended): Allow the system to remain in a static state (no CO2 flow) for a defined period (e.g., 14-120 minutes) to allow the supercritical CO2 to equilibrate with the plant matrix.
-
Dynamic Phase: Start the flow of supercritical CO2 through the extractor at a constant rate (e.g., 5 mL/min or 10 kg/h ).
-
-
Collection: The extract-laden supercritical CO2 is depressurized through a back-pressure regulator, causing the CO2 to return to a gaseous state and the essential oil to precipitate into a collection vessel.
-
Extraction Completion and Sample Recovery: Continue the dynamic extraction for the desired duration (e.g., 45-150 minutes). After the extraction is complete, carefully depressurize the system and collect the extracted oil from the separator.
Protocol 2: Analysis of Lavandulol Content by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the lavandulol content in the extracted lavender oil.
Materials and Equipment:
-
Lavender essential oil extract
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-1, 30 m x 0.25 mm x 0.25 µm)
-
Helium carrier gas
-
Standard of lavandulol for identification and quantification
Procedure:
-
Sample Preparation: Dilute the lavender oil extract in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC-MS analysis.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp to 265°C at a rate of 2.5°C/min.
-
Hold at 265°C for 20 minutes.
-
-
Carrier Gas Flow: Constant flow of Helium.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the lavandulol peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the amount of lavandulol by integrating the peak area and comparing it to a calibration curve prepared with the standard.
-
Visualizations
Caption: Workflow for Supercritical CO2 Extraction of Lavandulol.
Conclusion
Supercritical CO2 extraction is a highly effective and environmentally friendly method for obtaining high-quality lavender essential oil with a significant content of lavandulol. The protocols and data presented in this application note provide a solid foundation for researchers and professionals to develop and optimize their extraction processes. By fine-tuning the extraction parameters, it is possible to selectively enhance the concentration of desired compounds like lavandulol, thereby creating value-added products for various industries. Further research could focus on the use of co-solvents to further improve the extraction efficiency and selectivity for lavandulol and other minor, yet valuable, components of lavender.
The Versatility of (-)-Lavandulol: A Chiral Building Block in Modern Synthesis
(-)-Lavandulol, a naturally occurring irregular monoterpene alcohol, has emerged as a valuable and versatile chiral building block in the asymmetric synthesis of complex molecules, including pharmaceuticals and insect pheromones. Its unique stereochemistry and functional group handles make it an attractive starting material for the construction of stereogenic centers with high precision.
This application note provides an overview of the use of this compound in organic synthesis, detailing its application in the preparation of the anti-Alzheimer's disease candidate (-)-(R)-arundic acid and the insect sex pheromone lavandulyl senecioate. Furthermore, a synthetic strategy involving a Grob-type fragmentation for the preparation of lavandulol derivatives is discussed. Detailed experimental protocols and quantitative data for key transformations are provided to facilitate the practical application of these methodologies by researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Application 1: Synthesis of (-)-(R)-Arundic Acid
(-)-(R)-Arundic acid is a promising therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. The synthesis of its enantiomerically pure form is crucial for its pharmacological activity. This compound serves as a key chiral precursor in an efficient synthetic route to this important molecule. The key transformation involves the oxidative cleavage of the double bond in a protected lavandulol derivative, followed by further functional group manipulations.
Quantitative Data for the Synthesis of (-)-(R)-Arundic Acid from this compound
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Protection of alcohol | This compound | TBS-protected this compound | TBSCl, Imidazole, DMF | >95 | >98 |
| 2 | Oxidative Cleavage | TBS-protected this compound | Chiral Aldehyde Intermediate | O₃, CH₂Cl₂/MeOH; then Me₂S | ~85 | >98 |
| 3 | Oxidation to Acid | Chiral Aldehyde Intermediate | (-)-(R)-Arundic acid | NaClO₂, NaH₂PO₄, t-BuOH/H₂O | ~90 | >98 |
Experimental Protocol: Synthesis of (-)-(R)-Arundic Acid
Step 1: Protection of this compound
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford TBS-protected this compound.
Step 2: Oxidative Cleavage
A solution of TBS-protected this compound (1.0 eq) in a mixture of dichloromethane and methanol is cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen gas to remove excess ozone, and dimethyl sulfide (3.0 eq) is added. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the chiral aldehyde intermediate.
Step 3: Oxidation to (-)-(R)-Arundic Acid
The chiral aldehyde intermediate (1.0 eq) is dissolved in a mixture of tert-butanol and water. Sodium chlorite (NaClO₂, 3.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 3.0 eq) are added, and the mixture is stirred vigorously at room temperature for 6 hours. The reaction is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give crude (-)-(R)-Arundic acid, which is further purified by recrystallization.
Logical Relationship Diagram for Arundic Acid Synthesis
Caption: Synthetic pathway from this compound to (-)-(R)-Arundic Acid.
Application 2: Synthesis of Lavandulyl Senecioate (Vine Mealybug Pheromone)
(S)-(+)-Lavandulyl senecioate is the sex pheromone of the vine mealybug, Planococcus ficus. Enantioselective synthesis of this pheromone is essential for its effective use in pest management strategies. This compound can be converted to its enantiomer, (+)-Lavandulol, which is then esterified to produce the target pheromone. A key step in accessing (+)-Lavandulol from a racemic mixture is enzymatic resolution.
Quantitative Data for the Synthesis of (S)-(+)-Lavandulyl Senecioate
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Enzymatic Resolution | (±)-Lavandulol | (R)-Lavandulyl acetate & (S)-Lavandulol | Porcine Pancreas Lipase, Vinyl Acetate | (S)-Lavandulol: ~45 | >92 |
| 2 | Esterification | (S)-Lavandulol | (S)-Lavandulyl senecioate | Senecioyl chloride, Pyridine | ~80 | >92 |
Experimental Protocol: Synthesis of (S)-(+)-Lavandulyl Senecioate
Step 1: Enzymatic Resolution of (±)-Lavandulol
To a solution of racemic lavandulol (1.0 eq) in an appropriate organic solvent (e.g., hexane), Porcine Pancreas Lipase (PPL) and vinyl acetate (0.6 eq) are added. The suspension is stirred at room temperature, and the reaction progress is monitored by gas chromatography (GC). The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the filtrate is concentrated. The unreacted (S)-Lavandulol is separated from the (R)-lavandulyl acetate by column chromatography.
Step 2: Esterification of (S)-Lavandulol
To a solution of (S)-Lavandulol (1.0 eq) in anhydrous diethyl ether containing pyridine (1.2 eq) at 0 °C, senecioyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched with water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated copper sulfate solution, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (S)-lavandulyl senecioate.
Experimental Workflow for Pheromone Synthesis
Caption: Workflow for the synthesis of (S)-Lavandulyl Senecioate.
Application 3: Grob-Type Fragmentation for Lavandulol Derivatives
A powerful strategy for the synthesis of chiral lavandulol derivatives involves a Grob-type fragmentation of a β-hydroxymesylate derived from carvone. This approach allows for the construction of the characteristic lavandulol skeleton with excellent stereocontrol.
Conceptual Pathway: Grob-Type Fragmentation
This synthetic route commences with the readily available chiral pool starting material, (R)-(-)-carvone. Through a series of transformations, a key β-hydroxymesylate intermediate is prepared. Treatment of this intermediate with a suitable base induces a Grob-type fragmentation, leading to the formation of a lavandulol derivative with a defined stereochemistry.
Signaling Pathway Diagram for Grob Fragmentation
Caption: Conceptual pathway for synthesizing Lavandulol derivatives.
Application Notes and Protocols for (-)-Lavandulol in the Fragrance and Perfume Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lavandulol, the naturally occurring (R)-enantiomer of lavandulol, is a monoterpene alcohol prized in the fragrance and perfume industry for its delicate and complex aroma.[1][2][3] Found as a constituent of lavender oil and other essential oils, it imparts a weak floral, herbal scent with a fresh, slightly lemon-like and citrusy nuance.[1][2][3] The unnatural (S)-enantiomer, in contrast, possesses only a very weak odor.[1][3] This document provides detailed application notes and protocols for the effective use of this compound in fragrance formulations, catering to researchers, scientists, and professionals in the field.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₈O | [4] |
| Molar Mass | 154.25 g/mol | [4] |
| Appearance | Clear colorless liquid | [4] |
| Odor Profile | Weak floral, herbal, slightly lemon-like, fresh citrus fruity nuance | [1][2][3] |
| Boiling Point | 229-230 °C at 760 mmHg | [5] |
| Density | 0.878 g/mL at 20 °C | [4] |
| Vapor Pressure | 0.013 mmHg at 25 °C | [5] |
| Flash Point | 88.3 °C (191 °F) TCC | [5] |
| Solubility | Soluble in alcohol, very slightly soluble in water | [5] |
| CAS Number | 498-16-8 | [4][5] |
Application in Fragrance Formulations
This compound is a versatile ingredient that can be used to add a natural, fresh, and floral character to a wide range of fragrance types. Its relatively weak odor intensity allows it to be used as a modifier and blender without overpowering other notes in the composition.
Recommended Usage Levels
The concentration of this compound in a fragrance concentrate can vary depending on the desired effect and the other ingredients in the formula.
| Application | Recommended Usage Level (%) in Fragrance Concentrate |
| Fine Fragrance (e.g., Eau de Parfum, Eau de Toilette) | 0.1 - 2.0 |
| Personal Care (e.g., lotions, soaps) | 0.05 - 1.0 |
| Household Products (e.g., air fresheners, cleaners) | 0.02 - 0.5 |
Note: These are general guidelines. The optimal concentration should be determined through experimental blending and sensory evaluation.
Fragrance Accords
This compound is particularly effective in creating or enhancing the following fragrance accords:
-
Fougère: Its herbal and slightly floral notes complement the traditional lavender, oakmoss, and coumarin structure of a fougère accord.
-
Citrus: The fresh, lemony facet of this compound can lift and brighten citrus compositions.
-
Floral: It can be used to add a natural, dewy quality to floral bouquets, especially those featuring lavender, geranium, and rose.
-
Herbal/Aromatic: Its inherent herbal character makes it a natural fit for aromatic and green fragrance profiles.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Essential Oils and Fragrance Formulations
This protocol outlines a standard method for the qualitative and quantitative analysis of this compound.
Objective: To identify and quantify this compound in a sample.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., MEGA-DEX DET Beta FAST column or equivalent) for enantiomeric separation[6]
-
Helium (carrier gas)
-
Sample of essential oil or fragrance formulation
-
Solvent (e.g., ethanol or hexane)
-
Autosampler vials
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Dilute the essential oil or fragrance sample in a suitable solvent (e.g., 1:100 in ethanol).
-
Transfer the diluted sample to a GC-MS vial.
-
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio of 100:1)[6]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 3 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention time with a known standard.
-
Quantify the amount of this compound using a calibration curve prepared from standards of known concentrations.
-
Protocol 2: Sensory Evaluation of this compound in a Fragrance Accord
Objective: To assess the olfactory contribution of this compound in a simple fragrance accord.
Materials:
-
This compound
-
Other fragrance materials (e.g., Bergamot oil, Coumarin, Oakmoss absolute for a Fougère accord)
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
-
Perfume smelling strips
Procedure:
-
Preparation of Fragrance Accords:
-
Prepare a control accord without this compound. For a simple Fougère base, you might use:
-
Bergamot oil: 3 parts
-
Coumarin: 1 part
-
Oakmoss absolute: 0.5 parts
-
-
Prepare a test accord with the same base and add a specific concentration of this compound (e.g., 1% of the total accord).
-
Dilute both accords in ethanol to a 10% concentration.
-
-
Evaluation:
-
Dip a smelling strip into the control accord and another into the test accord.
-
Allow the ethanol to evaporate for a few seconds.
-
Evaluate the odor of both strips at different time intervals (top notes, heart notes, and dry-down).
-
Record the differences in the olfactory profile, noting the impact of this compound on the overall scent.
-
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound is an example of an irregular monoterpene pathway.
Experimental Workflow for GC-MS Analysis
A typical workflow for the analysis of this compound in a fragrance sample.
Use of this compound in a Fragrance Pyramid
This diagram illustrates the typical placement of this compound within the structure of a perfume.
Stability and Storage
This compound, like other terpene alcohols, can be susceptible to oxidation over time, especially when exposed to heat, light, and air.[7] It is recommended to store pure this compound and fragrance concentrates containing it in tightly sealed, amber glass bottles in a cool, dark place. The use of antioxidants in fragrance formulations may also help to improve stability.[7]
Conclusion
This compound is a valuable ingredient for perfumers and fragrance chemists, offering a unique and natural-smelling aromatic profile. Its versatility allows for its use in a variety of fragrance applications to impart a fresh, floral, and herbal character. By understanding its properties and following the outlined protocols, researchers and developers can effectively incorporate this compound into innovative and high-quality fragrance creations.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. foreverest.net [foreverest.net]
- 3. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lavandulol - Wikipedia [en.wikipedia.org]
- 5. This compound, 498-16-8 [thegoodscentscompany.com]
- 6. Target Chiral Compounds in Lavender Oil Using HS Fast Chiral GC | Labcompare.com [labcompare.com]
- 7. btsa.com [btsa.com]
Synthesis of Insect Pheromones Utilizing (-)-Lavandulol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Lavandulol, a naturally occurring chiral monoterpene alcohol, serves as a valuable and versatile starting material for the stereoselective synthesis of various insect pheromones. Its unique carbon skeleton and inherent chirality make it an attractive chiral precursor for the preparation of biologically active compounds used in pest management strategies. This document provides detailed application notes and experimental protocols for the synthesis of several key insect pheromones derived from this compound. The methodologies described herein leverage enzymatic kinetic resolution for the preparation of enantiomerically pure lavandulol enantiomers, followed by straightforward esterification procedures. Additionally, a protocol for the synthesis of isolavandulyl butyrate, a pheromone of the Japanese mealybug, via an acid-catalyzed rearrangement is detailed.
Key Synthetic Strategies
The synthesis of the target pheromones from racemic lavandulol primarily involves two key transformations:
-
Enzymatic Kinetic Resolution: The separation of racemic lavandulol into its (R)- and (S)-enantiomers is efficiently achieved through lipase-catalyzed transesterification. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
-
Esterification: The resolved lavandulol enantiomers are converted to their corresponding pheromone esters through standard esterification methods, such as the Steglich esterification, which proceeds under mild conditions with the aid of coupling agents.
A further strategy involves an acid-catalyzed rearrangement of the lavandulol skeleton to afford isolavandulol, a precursor to other pheromones.
Experimental Protocols
Enzymatic Kinetic Resolution of Racemic Lavandulol
This protocol describes the resolution of racemic lavandulol using Porcine Pancreas Lipase (PPL) to obtain enantiomerically enriched (R)-lavandulol and (S)-lavandulyl acetate.
Materials:
-
Racemic lavandulol
-
Porcine Pancreas Lipase (PPL)
-
Vinyl acetate
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve racemic lavandulol in anhydrous THF.
-
Add vinyl acetate as the acyl donor.
-
Add Porcine Pancreas Lipase (PPL) to the solution.
-
Stir the mixture at a controlled temperature (e.g., 28°C) and monitor the reaction progress using chiral gas chromatography (GC).[1]
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
Upon completion, filter off the enzyme and wash it with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the unreacted (R)-lavandulol from the (S)-lavandulyl acetate.
Quantitative Data:
High enantioselectivity can be achieved, yielding (R)-lavandulol with up to 96.7% enantiomeric excess (ee) and (S)-lavandulol (after hydrolysis of the acetate) with up to 92.6% ee.[2]
Synthesis of (-)-(R)-Lavandulyl Acetate
This protocol details the direct acetylation of (R)-lavandulol.
Materials:
-
(R)-Lavandulol
-
Acetic anhydride or acetyl chloride
-
Pyridine or a non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve (R)-lavandulol in anhydrous DCM or diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add pyridine followed by the dropwise addition of acetic anhydride or acetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Synthesis of (+)-(S)-Lavandulyl 2-Methylbutanoate
This protocol describes the esterification of (S)-lavandulol with 2-methylbutanoic acid using the Steglich esterification method.
Materials:
-
(S)-Lavandulol
-
2-Methylbutanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve (S)-lavandulol, 2-methylbutanoic acid, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU and wash the solid with DCM.
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Isolavandulyl Butyrate
This synthesis involves a two-step process: the acid-catalyzed rearrangement of lavandulol to isolavandulol, followed by esterification.
Step 4a: Acid-Catalyzed Rearrangement of Lavandulol to Isolavandulol
Materials:
-
Lavandulol (racemic or enantiomerically enriched)
-
A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)
-
An appropriate solvent (e.g., toluene)
Procedure:
-
Dissolve lavandulol in the chosen solvent.
-
Add a catalytic amount of the acid.
-
Heat the mixture to reflux and monitor the reaction by GC or TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
Concentrate the solvent and purify the resulting isolavandulol by column chromatography.
Step 4b: Esterification of Isolavandulol to Isolavandulyl Butyrate
Materials:
-
Isolavandulol
-
Butyric anhydride or butyryl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Follow the general esterification protocol described in Section 2, substituting isolavandulol for (R)-lavandulol and butyric anhydride/chloride for acetic anhydride/chloride.
-
Purify the final product, isolavandulyl butyrate, by column chromatography.
Data Presentation
Table 1: Summary of Synthesized Insect Pheromones and Precursors
| Compound | Starting Material | Key Reagents | Typical Yield | Enantiomeric Excess (ee) |
| (R)-Lavandulol | Racemic Lavandulol | Porcine Pancreas Lipase, Vinyl Acetate | ~45% | >96% |
| (S)-Lavandulyl Acetate | Racemic Lavandulol | Porcine Pancreas Lipase, Vinyl Acetate | ~45% | >92% (after hydrolysis) |
| (-)-(R)-Lavandulyl Acetate | (R)-Lavandulol | Acetic Anhydride, Pyridine | High | Corresponds to starting material |
| (+)-(S)-Lavandulyl 2-Methylbutanoate | (S)-Lavandulol | 2-Methylbutanoic Acid, DCC, DMAP | Good | Corresponds to starting material |
| Isolavandulyl Butyrate | Lavandulol | H₂SO₄ (cat.), Butyric Anhydride, Pyridine | Moderate to Good | Dependent on starting lavandulol |
Table 2: Spectroscopic Data for Key Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | GC-MS (m/z) |
| (-)-(R)-Lavandulyl Acetate | 5.12 (t, 1H), 4.90 (s, 1H), 4.85 (s, 1H), 4.05 (d, 2H), 2.45 (m, 1H), 2.10 (m, 2H), 2.05 (s, 3H), 1.75 (s, 3H), 1.68 (s, 3H) | 171.1, 145.9, 132.8, 122.9, 112.9, 66.5, 43.1, 26.8, 25.7, 21.0, 19.9, 18.2 | 196 (M+), 136, 121, 93, 81 |
| (+)-(S)-Lavandulyl 2-Methylbutanoate | 5.13 (t, 1H), 4.90 (s, 1H), 4.85 (s, 1H), 4.05 (d, 2H), 2.45 (m, 1H), 2.30 (m, 1H), 2.10 (m, 2H), 1.75 (s, 3H), 1.68 (s, 3H), 1.60 (m, 2H), 1.15 (d, 3H), 0.90 (t, 3H) | 176.8, 146.0, 132.7, 123.0, 112.8, 66.3, 43.2, 41.2, 26.9, 26.8, 25.7, 19.9, 18.2, 16.7, 11.6 | 238 (M+), 154, 136, 121, 93, 81, 57 |
| Isolavandulyl Butyrate | 5.40 (t, 1H), 4.05 (s, 2H), 2.25 (t, 2H), 2.10 (q, 2H), 1.80 (s, 3H), 1.70 (s, 3H), 1.65 (s, 3H), 1.60 (m, 2H), 0.95 (t, 3H) | 173.9, 138.9, 132.1, 123.8, 118.9, 60.9, 36.4, 26.1, 25.8, 18.6, 18.5, 13.7, 13.6 | 224 (M+), 154, 136, 121, 93, 71 |
Note: Spectroscopic data are approximate and may vary slightly based on instrumentation and solvent.
Visualizations
Figure 1. Overall synthetic workflow from racemic lavandulol.
Figure 2. Steglich esterification of (S)-Lavandulol.
Conclusion
This compound is a highly effective chiral building block for the synthesis of a variety of insect pheromones. The protocols outlined in this document provide robust and reproducible methods for obtaining enantiomerically pure lavandulol enantiomers and their subsequent conversion into target pheromone molecules. These methods are suitable for laboratory-scale synthesis and can be adapted for larger-scale production, providing valuable tools for research in chemical ecology and the development of sustainable pest management solutions. The use of enzymatic resolution highlights the growing importance of biocatalysis in modern organic synthesis, offering a green and efficient alternative to traditional chemical methods.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (-)-Lavandulol from Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (-)-Lavandulol from plant extracts.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Essential Oil | 1. Improper Plant Material Preparation: Plant material may not be properly dried or ground, reducing the surface area for extraction.[1] 2. Suboptimal Extraction Parameters: Incorrect temperature, pressure, or solvent choice can lead to inefficient extraction.[2][3] 3. Plant Material Quality: The concentration of this compound can vary depending on the plant species, part used, and growth conditions.[4] | 1. Optimize Plant Material Preparation: Ensure lavender is properly dried (air or oven drying) and ground to a fine, even powder to increase the surface area for extraction.[1] 2. Optimize Extraction Conditions: For Supercritical Fluid Extraction (SFE), adjust temperature and pressure; for solvent extraction, select a solvent with appropriate polarity (e.g., ethanol).[2][3][5] 3. Source High-Quality Plant Material: Use a reputable supplier and consider the geographic origin and harvesting time of the plant material.[6] |
| Poor Separation of this compound | 1. Co-elution in Chromatography: Other components in the essential oil may have similar retention times to this compound. 2. Azeotrope Formation: In distillation, this compound may form an azeotrope with other compounds, preventing separation by boiling point alone. 3. Inappropriate Stationary Phase: The chromatography column's stationary phase may not be suitable for separating terpenoids.[7] | 1. Optimize Chromatographic Method: Adjust the mobile phase composition, temperature, or consider using a more selective column. Multidimensional gas chromatography can also be employed for better separation of chiral molecules like this compound.[8] 2. Use a Different Purification Technique: Consider preparative HPLC or counter-current chromatography for difficult separations.[9][10] 3. Select an Appropriate Stationary Phase: For non-polar terpenes, a non-polar stationary phase is generally recommended.[7] |
| Degradation of this compound | 1. Thermal Decomposition: High temperatures during distillation can cause degradation of heat-sensitive compounds like terpenoids.[11] 2. Oxidation: Exposure to air and light can lead to the oxidation of the compound.[6] 3. Hydrolysis: During steam or hydrodistillation, prolonged contact with hot water can cause hydrolysis of esters, potentially affecting the overall composition.[5] | 1. Use Milder Techniques: Employ vacuum distillation or molecular distillation to lower the boiling point and reduce thermal stress.[5][12] 2. Proper Storage and Handling: Store extracts and purified fractions in dark, airtight containers under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[6] 3. Minimize Distillation Time: Optimize distillation parameters to reduce the overall time the sample is exposed to high temperatures and steam.[13] |
| Solvent Residue in Final Product | 1. Incomplete Solvent Removal: Insufficient evaporation or drying steps after solvent extraction.[4] | 1. Thorough Solvent Removal: Use a rotary evaporator under reduced pressure to remove the bulk of the solvent. For trace amounts, techniques like vacuum drying can be employed. Ensure to select a solvent with a low boiling point for easier removal.[5][14] |
Frequently Asked Questions (FAQs)
Extraction
Q1: What is the most common method for extracting essential oils containing this compound from lavender?
A1: Steam distillation is the most widely used and traditional method for extracting lavender essential oil.[15][16][17] This technique involves passing steam through the plant material, which vaporizes the volatile compounds, including this compound.[15][16] The vapor is then condensed and collected, yielding the essential oil and a hydrosol byproduct.[16]
Q2: What are the advantages of Supercritical Fluid Extraction (SFE) over steam distillation for obtaining this compound?
A2: Supercritical Fluid Extraction (SFE), typically using CO2, offers several advantages over steam distillation. It is an environmentally friendly technique that avoids the use of organic solvents and can be performed at lower temperatures, reducing the risk of thermal degradation of labile compounds like this compound.[18] SFE can also lead to higher extraction yields compared to hydrodistillation.[18] The selectivity of SFE can be tuned by modifying parameters such as pressure and temperature.[2]
Q3: Can microwave-assisted extraction be used for this compound?
A3: Yes, microwave-assisted extraction (MAE) is a modern technique that can be applied to extract lavandulol.[1] It utilizes microwave energy to heat the solvent and plant material, which can significantly reduce extraction time and improve efficiency.[1]
Purification
Q4: How can this compound be purified from the crude essential oil?
A4: Following the initial extraction of the essential oil, further purification to isolate this compound can be achieved through techniques like fractional distillation and chromatography.[11][19] Fractional distillation separates compounds based on differences in their boiling points, and is suitable when these differences are not large.[20][21] For more precise separation, chromatographic methods such as column chromatography or preparative high-performance liquid chromatography (HPLC) are employed.[5][9]
Q5: What is fractional distillation and when should it be used?
A5: Fractional distillation is a purification technique used to separate liquid mixtures with components that have close boiling points (typically less than 100°C apart).[20] It utilizes a fractionating column to provide a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation than simple distillation.[20][21] This method is useful for enriching the this compound content from the initial essential oil extract.
Q6: What type of chromatography is best suited for purifying this compound?
A6: The choice of chromatography depends on the desired purity and scale of the purification. For initial separation, column chromatography with a suitable stationary phase (e.g., silica gel) can be effective.[7] For high-purity isolation, preparative HPLC is often the method of choice, allowing for fine separation of closely related compounds.[9] Gas chromatography (GC) is primarily an analytical technique but can be used in a preparative form for small-scale purifications.[8]
Analysis and Quality Control
Q7: How can the purity of a this compound sample be assessed?
A7: The purity of this compound can be determined using various analytical techniques. Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common method for analyzing the chemical composition of essential oils and quantifying the relative amounts of each component, including this compound.[8] Chiral gas chromatography can be used to determine the enantiomeric ratio of lavandulol.[8]
Q8: What factors can influence the chemical composition and purity of the extracted essential oil?
A8: Several factors can impact the final purity and composition of the essential oil. These include the quality of the raw plant material, the extraction technique employed, and potential environmental influences on the plants.[4] Adulteration with synthetic compounds or cheaper oils is also a significant concern in the essential oil industry.[6]
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Lavender Oil
This protocol provides a general methodology for the extraction of lavender essential oil using supercritical CO2.
-
Preparation of Plant Material: Dry the lavender flowers to a moisture content of approximately 10%. Grind the dried flowers to a uniform particle size.
-
SFE System Setup:
-
Place the ground lavender material into the extraction vessel.
-
Set the desired extraction parameters. A study by Avşar et al. (2019) used 45 °C and 145 bar.[3] Other studies have explored pressures up to 300 bar and temperatures up to 60 °C.[3]
-
Introduce a co-solvent like ethanol (1-3% v/v) to enhance the extraction of more polar compounds.[2]
-
-
Extraction:
-
Pressurize the system with CO2 to the desired level.
-
Heat the extraction vessel to the set temperature.
-
Maintain a constant flow rate of supercritical CO2 through the vessel.
-
The extraction can be performed in static and/or dynamic modes.
-
-
Collection:
-
Depressurize the CO2 stream after it exits the extractor, causing the essential oil to precipitate.
-
Collect the extract in a separator vessel.
-
-
Post-Extraction:
-
Weigh the collected essential oil to determine the yield.
-
Analyze the composition of the oil using GC-MS to identify the percentage of this compound.
-
Protocol 2: Fractional Distillation of Lavender Essential Oil
This protocol outlines the steps for purifying this compound from a crude lavender essential oil extract.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[21]
-
Place the crude lavender essential oil into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
-
Distillation:
-
Gently heat the round-bottom flask.[21]
-
As the mixture boils, the vapor will rise through the fractionating column.
-
Monitor the temperature at the top of the column. The vapor temperature should stabilize at the boiling point of the most volatile component.
-
Collect the initial fraction (forerun), which will be rich in the lowest boiling point compounds.
-
-
Fraction Collection:
-
As the temperature begins to rise, change the receiving flask to collect the next fraction, which will be enriched in compounds with a slightly higher boiling point.
-
Collect different fractions at different temperature ranges. This compound has a boiling point of approximately 203 °C.
-
-
Analysis:
-
Analyze each collected fraction using GC-MS to determine the composition and identify the fraction with the highest concentration of this compound.
-
-
Further Purification:
-
The fraction richest in this compound can be subjected to further purification steps, such as preparative chromatography, if higher purity is required.
-
Quantitative Data Summary
| Extraction Method | Plant Material | Key Parameters | Yield | Reference |
| Supercritical Fluid Extraction (SFE) | Lavandula angustifolia | 60 °C, 250 bar, 45 min | 9.2 wt% | [3] |
| Supercritical Fluid Extraction (SFE) | Lavandula officinalis | 45 °C, 145 bar | 4.68 wt% | [3] |
| Hydrodistillation | Lavandula angustifolia | - | Lower than SFE | [18] |
| Water Distillation | Lavandula angustifolia | - | 1.6% | [22] |
| Steam Distillation | Lavandula angustifolia | - | 0.9% | [22] |
| Water-Steam Distillation | Lavandula angustifolia | - | 1.1% | [22] |
Visualizations
Caption: General workflow for the purification of this compound from lavender plant material.
References
- 1. The process of extracting lavandulol from lavender extract. [greenskybio.com]
- 2. cetjournal.it [cetjournal.it]
- 3. Supercritical Carbon Dioxide (scCO2) Extraction of Phenolic Compounds from Lavender (Lavandula angustifolia) Flowers: A Box-Behnken Experimental Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Matters: Factors Influencing the Purity of Plant Essential Oils [greenskybio.com]
- 5. Extraction and Distillation Methods of Lavender Extract. [plantextractwholesale.com]
- 6. pavitramenthe.com [pavitramenthe.com]
- 7. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. jsmcentral.org [jsmcentral.org]
- 10. researchgate.net [researchgate.net]
- 11. arsdcollege.ac.in [arsdcollege.ac.in]
- 12. Molecular Distillation of Lavender Supercritical Extracts: Physicochemical and Antimicrobial Characterization of Feedstocks and Assessment of Distillates Enriched with Oxygenated Fragrance Components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. islandlavender.com [islandlavender.com]
- 16. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]
- 17. Extraction of Essential Oils from Lavandula × intermedia ‘Margaret Roberts’ Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jmp.ir [jmp.ir]
- 19. longdom.org [longdom.org]
- 20. Purification – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 21. Purification [chem.rochester.edu]
- 22. researchgate.net [researchgate.net]
Improving enantiomeric excess in asymmetric lavandulol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of lavandulol. Our goal is to help you improve enantiomeric excess (e.e.) and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving high enantiomeric excess in lavandulol synthesis?
A1: The two main strategies for obtaining enantiomerically enriched lavandulol are enzymatic kinetic resolution of racemic lavandulol and asymmetric synthesis from achiral starting materials. Enzymatic resolution, often employing lipases, is a widely used and effective method. Asymmetric synthesis can be achieved through various methods, including organocatalysis, such as proline-catalyzed reactions, and metal-catalyzed processes like Sharpless asymmetric epoxidation, although these may require more extensive optimization for this specific target.
Q2: I am observing low enantiomeric excess in my enzymatic resolution. What are the likely causes?
A2: Low enantiomeric excess in enzymatic resolutions can stem from several factors:
-
Suboptimal Enzyme Choice: The selectivity of the lipase is crucial. Different lipases can exhibit varying enantioselectivity for the same substrate.
-
Incorrect Reaction Time: For kinetic resolutions, it is critical to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
-
Non-optimal Reaction Conditions: Temperature, solvent, and the acylating agent can all significantly impact enzyme activity and selectivity.
-
Enzyme Inhibition or Deactivation: Impurities in the substrate or solvent can inhibit or deactivate the enzyme.
Q3: My non-enzymatic asymmetric synthesis is yielding a product with low e.e. What should I investigate?
A3: Low enantioselectivity in non-enzymatic asymmetric synthesis can be attributed to:
-
Catalyst/Ligand Purity: The enantiomeric purity of your chiral catalyst or ligand is paramount; any contamination with the other enantiomer will directly reduce the e.e. of your product.
-
Reaction Conditions: Temperature, solvent, and reactant concentrations can have a profound effect on the transition state energies, thereby influencing enantioselectivity.
-
Substrate Quality: Impurities in the starting materials may interfere with the catalyst.
-
Water Contamination: Many asymmetric reactions, especially those involving organometallic catalysts, are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are rigorously dried.
Q4: How can I accurately determine the enantiomeric excess of my lavandulol sample?
A4: The most common and reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas corresponds to the enantiomeric ratio. Derivatization of the lavandulol enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column, is another viable HPLC-based approach.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low Enantiomeric Excess (e.e.) in Enzymatic Resolution | 1. Reaction not stopped at ~50% conversion. 2. Suboptimal enzyme. 3. Incorrect solvent or acyl donor. 4. Temperature too high or too low. | 1. Monitor the reaction progress using GC or TLC and quench the reaction at 50% conversion. 2. Screen different lipases (e.g., Candida antarctica lipase B, Porcine pancreas lipase). 3. Test different acyl donors (e.g., vinyl acetate, succinic anhydride) and non-polar organic solvents. 4. Optimize the reaction temperature; moderate temperatures are often optimal for lipases. |
| Low Enantiomeric Excess (e.e.) in Proline-Catalyzed Reaction | 1. Impure L-proline. 2. Presence of water. 3. Suboptimal temperature. 4. Incorrect solvent. | 1. Use high-purity, anhydrous L-proline. 2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. 3. Perform the reaction at the recommended low temperature (e.g., -20 °C). 4. Screen different aprotic solvents like acetonitrile or dichloromethane. |
| Low or No Reaction Conversion | 1. Catalyst deactivation. 2. Insufficiently anhydrous conditions. 3. Poor quality reagents. 4. Incorrect reaction temperature. | 1. Use fresh, high-purity catalyst. 2. Dry all glassware, solvents, and reagents thoroughly. 3. Purify starting materials if necessary. 4. Optimize the reaction temperature. |
| Difficulty in Separating Enantiomers for Analysis | 1. Inappropriate chiral column for GC/HPLC. 2. Poor resolution of peaks. | 1. Screen different types of chiral stationary phases. 2. Optimize the mobile phase composition (for HPLC) or the temperature program (for GC). Consider derivatization to improve separation. |
Quantitative Data Summary
Table 1: Enzymatic Resolution of Racemic Lavandulol
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Product | Yield (%) | e.e. (%) | Reference |
| Porcine Pancreas Lipase | Vinyl Acetate | Diisopropyl ether | RT | ~50 | (R)-Lavandulol | - | 96.7 | [1] |
| Porcine Pancreas Lipase | Vinyl Acetate | Diisopropyl ether | RT | - | (S)-Lavandulol | - | 92.6 | [1] |
| Candida antarctica Lipase B (Novozym 435) | Acetic Acid | - | - | ~55 | (S)-Lavandulol | 42 | 52 | [1] |
| Candida antarctica Lipase B (Novozym 435) | Acetic Acid | - | - | ~55 | (R)-Lavandulyl acetate | 51 | 48 | [1] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Lavandulol
This protocol is based on the method described by Zada, A., et al. (2004).
Materials:
-
Racemic lavandulol
-
Porcine Pancreas Lipase (PPL)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
To a solution of racemic lavandulol (1.0 eq) in anhydrous diisopropyl ether, add Porcine Pancreas Lipase.
-
Add vinyl acetate (1.5 eq) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by chiral GC or TLC.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with diisopropyl ether.
-
The filtrate contains a mixture of unreacted lavandulol and lavandulyl acetate.
-
Separate the unreacted lavandulol from the lavandulyl acetate product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified lavandulol and the lavandulol obtained after hydrolysis of the acetate using chiral GC or HPLC.
Protocol 2: Proline-Catalyzed Asymmetric α-Aminooxylation of an Aldehyde (General Procedure)
This protocol is a general procedure for the α-aminooxylation of aldehydes, a key step in a potential asymmetric synthesis of lavandulol, and may require optimization for the specific substrate. This is based on the work of Hayashi, Y., et al. (2003).
Materials:
-
Aldehyde substrate (e.g., a precursor to the lavandulol skeleton)
-
Nitrosobenzene
-
L-proline (anhydrous)
-
Acetonitrile (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the aldehyde (3.0 eq) in anhydrous acetonitrile under an inert atmosphere, add L-proline (0.3 eq).
-
Cool the reaction mixture to -20 °C.
-
Add nitrosobenzene (1.0 eq) to the cooled solution.
-
Stir the reaction mixture at -20 °C for 24 hours.
-
Upon completion, the reaction can be worked up by adding a reducing agent (e.g., NaBH4 in methanol) to convert the resulting aldehyde to an alcohol for easier purification and analysis.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of lavandulol.
Caption: Key factors contributing to low enantiomeric excess.
References
Troubleshooting side reactions in lavandulol chemical synthesis
Technical Support Center: Lavandulol Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of lavandulol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical synthesis routes for lavandulol?
A1: Lavandulol, an irregular monoterpene, can be synthesized through several chemical pathways. The most frequently cited methods include:
-
Prins Reaction: This involves the acid-catalyzed reaction of an alkene (like those derived from prenyl sources) with an aldehyde. For instance, a symmetrical diene can be condensed with paraformaldehyde.[1]
-
Claisen Rearrangement: This[2][2]-sigmatropic rearrangement can be employed to form the characteristic carbon skeleton of lavandulol precursors.[3]
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Organometallic Reagent-based Syntheses: Methods utilizing organometallic reagents, such as Grignard or organolithium reagents, can be used to form key carbon-carbon bonds in the lavandulol structure.
-
Synthesis from Prenyl Halides and Esters: The reaction of precursors like prenyl bromide with senecioic esters has also been reported as a synthetic route.
While biosynthetic routes using engineered microorganisms are gaining prominence, these chemical methods remain relevant for laboratory-scale synthesis and derivatization studies.[2][4][5][6]
Q2: I am observing a significant amount of an isomeric impurity in my reaction mixture. What is it likely to be and why does it form?
A2: A common isomeric impurity encountered during lavandulol synthesis is iso-lavandulol . The formation of this isomer is often related to the reaction conditions, particularly the choice of base and the potential for equilibrium between different intermediates.
The formation of lavandulol versus iso-lavandulol can be influenced by the stability of the intermediates formed during the reaction. Depending on the specific synthetic route, certain conditions may favor the formation of a thermodynamically more stable intermediate that leads to iso-lavandulol. For example, in syntheses involving carbanionic intermediates, the choice of base and solvent can influence the position of protonation, leading to the formation of either the desired lavandulol precursor or its isomer.
Troubleshooting Guides
Problem 1: Low Yield of Lavandulol
Symptoms:
-
The overall yield of the purified lavandulol is significantly lower than expected.
-
TLC or GC-MS analysis of the crude reaction mixture shows a complex mixture of products with no major product spot/peak.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or GC. If the starting material is not fully consumed, consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are added in the correct stoichiometric ratios. |
| Side Reactions | The formation of byproducts such as iso-lavandulol or elimination products can significantly reduce the yield of the desired product. See the dedicated troubleshooting guide for specific side reactions below. |
| Product Degradation | Lavandulol, being an allylic alcohol, can be sensitive to acidic conditions and heat, potentially leading to dehydration or rearrangement. Ensure that the work-up procedure is performed promptly and under mild conditions. Use of a buffered aqueous solution for quenching the reaction can be beneficial. |
| Suboptimal Reaction Conditions | The choice of solvent, temperature, and catalyst/reagent concentration can have a large impact on the reaction yield. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate and setup. |
| Purification Issues | Lavandulol can be lost during purification, especially if it has similar polarity to byproducts. Optimize your purification method. Fractional distillation under reduced pressure is often effective for separating isomers with different boiling points.[7] For column chromatography, careful selection of the eluent system is crucial. |
Problem 2: Formation of Iso-lavandulol and Other Isomeric Byproducts
Symptoms:
-
¹H NMR or GC-MS analysis of the purified product shows signals corresponding to more than one isomer.
-
Difficulty in separating the main product from impurities by standard chromatography.
Troubleshooting Workflow for Isomer Formation
Caption: A workflow for troubleshooting the formation of isomeric impurities.
Detailed Actions to Minimize Isomer Formation:
-
Temperature Control: Reactions that can lead to different isomers often have a kinetic and a thermodynamic product. Lowering the reaction temperature generally favors the formation of the kinetic product.
-
Choice of Reagents:
-
In base-mediated reactions, using a bulkier, non-coordinating base can influence the stereochemical outcome of deprotonation/protonation steps.
-
In acid-catalyzed reactions like the Prins reaction, the choice of Lewis or Brønsted acid and its concentration can affect the stability of carbocationic intermediates and thus the product distribution.
-
-
Reaction Time: Shorter reaction times can sometimes favor the kinetic product before it has a chance to equilibrate to the more stable thermodynamic isomer.
-
Purification: If isomer formation cannot be completely suppressed, a robust purification method is essential. Fractional distillation under reduced pressure can be effective in separating diastereomers with different boiling points. For enantiomers, chiral chromatography would be required.
Problem 3: Side Reactions in Specific Synthesis Routes
A. Prins Reaction
Common Side Products:
-
Dihydropyrans and other cyclic ethers: These can form through intramolecular cyclization of intermediates.
-
Diols: If water is present in the reaction medium, the intermediate carbocation can be trapped by water to form a diol.
-
Elimination products: Loss of a proton from a carbocation intermediate can lead to the formation of undesired alkenes.
Troubleshooting:
| Parameter | Recommendation |
| Catalyst | The choice and amount of acid catalyst are critical. Strong acids can promote side reactions. Consider using a milder Lewis acid or a solid-supported acid catalyst for better control. |
| Solvent | Use an anhydrous, non-polar solvent to minimize the formation of diols and other water-related byproducts. |
| Temperature | Lowering the reaction temperature can increase selectivity and reduce the rate of side reactions. |
| Stoichiometry | The ratio of the alkene to the aldehyde can influence the product distribution. An excess of one reactant may lead to the formation of different byproducts. |
B. Claisen Rearrangement
Common Issues:
-
Incomplete Rearrangement: High temperatures are often required, and if the temperature is too low or the reaction time too short, the starting material may not fully convert.
-
Decomposition: At very high temperatures, the starting materials or products may decompose.
-
Formation of Phenolic Byproducts (in case of aryl ethers): While less common for the synthesis of aliphatic molecules like lavandulol, if aromatic precursors are used, side reactions involving the aromatic ring can occur.
Troubleshooting:
| Parameter | Recommendation |
| Temperature | Careful optimization of the reaction temperature is crucial. Use the lowest temperature at which a reasonable reaction rate is observed. |
| Solvent | The choice of a high-boiling, inert solvent is important to maintain a consistent reaction temperature. |
| Catalysis | While often a thermal reaction, some Claisen rearrangements can be catalyzed by Lewis acids, which may allow for lower reaction temperatures. |
Experimental Protocols
Illustrative Protocol: Synthesis of Lavandulol via Prins Reaction
This is a generalized protocol and may require optimization for specific substrates and equipment.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen inlet is charged with the starting diene (1.0 eq) and anhydrous solvent (e.g., dichloromethane).
-
Addition of Aldehyde: Paraformaldehyde (1.1 eq) is added to the stirred solution.
-
Initiation of Reaction: The mixture is cooled in an ice bath, and a Lewis acid catalyst (e.g., SnCl₄, 0.1 eq) is added dropwise.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
GC-MS Analysis of Reaction Mixture:
A sample of the crude reaction mixture should be analyzed by GC-MS to identify the desired lavandulol product as well as any major byproducts such as iso-lavandulol or cyclic ethers. Comparison of the retention times and mass spectra with known standards is essential for accurate identification.[8][9][10]
Data Summary
Table 1: Hypothetical Comparison of Reaction Conditions for Lavandulol Synthesis
| Route | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Side Product (%) |
| Prins Reaction | SnCl₄ | CH₂Cl₂ | 0 to 25 | 6 | 65 | Dihydropyran (15%) |
| Prins Reaction | H₂SO₄ | Toluene | 50 | 4 | 50 | Isomeric Alkenes (25%) |
| Grignard | - | THF | 0 to 25 | 2 | 75 | Wurtz Coupling Product (10%) |
| Claisen Rearr. | - | Decane | 180 | 12 | 60 | Decomposition Products (20%) |
Note: The data in this table is illustrative and intended for comparison purposes. Actual results will vary depending on the specific substrates and experimental conditions.
Signaling Pathways and Workflows
Logical Workflow for Optimizing Lavandulol Synthesis
Caption: A logical workflow for the optimization of lavandulol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils from AgNPs and AuNPs Elicited Lavandula angustifolia In Vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Fermentation Conditions for Lavandulol Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for lavandulol biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for lavandulol biosynthesis?
A1: The primary microbial hosts successfully engineered for lavandulol production are Escherichia coli and Saccharomyces cerevisiae. Both have been genetically modified to express the necessary biosynthetic pathways.
Q2: What is the general biosynthetic pathway for lavandulol?
A2: Lavandulol is an irregular monoterpene. Its biosynthesis begins with the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form lavandulyl diphosphate (LPP). This reaction is catalyzed by a lavandulyl diphosphate synthase. Subsequently, LPP is dephosphorylated to yield lavandulol.[1] In engineered microbes, the precursor DMAPP is typically supplied by the mevalonate (MVA) pathway.
Q3: What are the key enzymes involved in the heterologous production of lavandulol?
A3: Key enzymes include a lavandulyl diphosphate synthase (LPPS) to produce LPP from DMAPP, and a phosphatase to convert LPP to lavandulol. In E. coli, the endogenous pyrophosphatase RdgB has been identified as efficient for this final step.[1][2] For enhanced production in S. cerevisiae, overexpression of enzymes in the MVA pathway, such as IDI1 and tHMG1, is crucial to increase the supply of the DMAPP precursor.
Q4: Can lavandulyl acetate be produced concurrently?
A4: Yes, co-expression of an alcohol acyltransferase (AAT), such as LiAAT4 from Lavandula x intermedia, can convert the biosynthesized lavandulol into lavandulyl acetate.[1]
Troubleshooting Guide
Issue 1: Low or No Lavandulol Titer
| Potential Cause | Troubleshooting Steps |
| Inefficient Precursor Supply | - Overexpress key enzymes of the MVA pathway (e.g., IDI1, tHMG1) to increase the intracellular pool of DMAPP.[1] - In S. cerevisiae, consider deleting genes that divert precursors away from the desired pathway, such as MLS1 and CIT2.[1] |
| Low Enzyme Activity | - Ensure that the codon usage of the expressed genes is optimized for the host organism. - Verify the expression and solubility of the pathway enzymes (LPPS, phosphatase) via SDS-PAGE and Western blot. - Consider protein engineering of the key enzymes to improve their catalytic efficiencies. |
| Suboptimal Induction Conditions | - Titrate the concentration of inducers (e.g., IPTG, cumic acid) to find the optimal level for protein expression without causing significant metabolic burden.[1] - Optimize the timing of induction based on the cell density (OD600). |
| Product Volatility or Degradation | - Implement in situ extraction by adding an organic solvent overlay (e.g., hexadecane) to the culture medium to capture the volatile lavandulol and minimize its loss.[1] |
| Plasmid Instability | - Ensure consistent antibiotic selection is maintained throughout the cultivation process. - Use freshly transformed cells for each experiment to avoid plasmid loss. |
Issue 2: Poor Cell Growth or Cell Lysis
| Potential Cause | Troubleshooting Steps |
| Toxicity of Intermediates | - Accumulation of DMAPP can be cytotoxic.[3] Monitor and balance the expression of pathway enzymes to prevent the buildup of toxic intermediates. - Reduce the inducer concentration to slow down the metabolic flux through the pathway. |
| Metabolic Burden | - High-level expression of multiple heterologous proteins can impose a significant metabolic burden on the host. - Use lower copy number plasmids or weaker promoters. - Optimize the fermentation temperature; lower temperatures (e.g., 18-25°C) can reduce metabolic stress and improve protein folding. |
| Suboptimal Media Composition | - Ensure the fermentation medium contains adequate nutrients, including carbon and nitrogen sources, as well as essential vitamins and minerals. - For E. coli, glycerol is a commonly used carbon source.[3] |
Data Presentation
Table 1: Lavandulol and Lavandulyl Acetate Titers in Engineered Microbes
| Organism | Strain Engineering Details | Fermentation Scale | Lavandulol Titer (mg/L) | Lavandulyl Acetate Titer (mg/L) |
| E. coli | Three-plasmid system with MVA pathway, lavandulol biosynthesis module (trLiLPPS and RdgB), and cumate-inducible LiAAT4.[1] | Shake-flask with hexadecane overlay.[1] | 24.9[1][2] | 42.4[1] |
| S. cerevisiae | Overexpression of IDI1 and tHMG1, deletion of MLS1 and CIT2, promoter replacement for ERG20, and modification of lavandulyl diphosphate synthase.[1] | Fed-batch fermentation in a 5 L bioreactor. | 308.92 | Not Reported |
Experimental Protocols
1. Shake-Flask Fermentation of Engineered E. coli for Lavandulol Production
-
Strain Preparation: Transform the engineered E. coli strain (e.g., carrying plasmids for the MVA pathway and lavandulol biosynthesis) with the appropriate plasmids using a standard electroporation protocol.[3]
-
Pre-culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 250 rpm.[3]
-
Main Culture: Inoculate a larger volume of fermentation medium (e.g., M2 medium containing 10 g/L glycerol, 10 g/L tryptone, 5 g/L yeast extract, 13.3 g/L KH2PO4, and 4 g/L (NH4)2HPO4, pH 7.0) with the overnight pre-culture to a starting OD600 of ~0.1.[3]
-
Induction: Grow the main culture at 30°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding the appropriate inducers (e.g., 0.1 mM IPTG and 0.1 μM 3OC6-HSL).[1]
-
In Situ Extraction: Simultaneously with induction, add a 10% (v/v) overlay of hexadecane to the culture to capture the produced lavandulol.[3]
-
Cultivation: Continue the fermentation at 30°C for 48-72 hours.
-
Sampling and Analysis: Collect the hexadecane layer for subsequent analysis.
2. Extraction and GC-MS Analysis of Lavandulol
-
Sample Preparation: Centrifuge the fermentation culture to separate the hexadecane layer from the cells and aqueous medium.
-
Extraction: Transfer a known volume of the hexadecane layer to a clean vial. If necessary, perform a liquid-liquid extraction with a suitable solvent like n-hexane.
-
Internal Standard: Add an internal standard (e.g., hexadecane if not used as the overlay, or another suitable standard) to the sample for quantification.
-
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Scan Range: 40-500 m/z
-
-
Quantification: Identify the lavandulol peak based on its retention time and mass spectrum compared to an authentic standard. Quantify the concentration based on the peak area relative to the internal standard.
Visualizations
Caption: Biosynthesis pathway of lavandulol and lavandulyl acetate.
Caption: General experimental workflow for lavandulol production.
Caption: Troubleshooting decision tree for low lavandulol yield.
References
Chiral HPLC Methods for Separating Lavandulol Enantiomers: A Technical Support Center
Welcome to the technical support center for chiral HPLC methods focused on the separation of lavandulol enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the chiral HPLC separation of lavandulol enantiomers.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution (Rs < 1.5) | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have sufficient enantioselectivity for lavandulol. Polysaccharide-based CSPs are often a good starting point for terpene alcohols.[1] | Action: Screen different types of polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). An amylose tris-(3,5-dichloro-phenylcarbamate) immobilized on silica has been noted for separating chiral compounds in lavender oil.[2] |
| Mobile Phase Composition Not Optimal: The ratio of solvents in the mobile phase significantly impacts selectivity.[3] | Action: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Small changes can lead to significant improvements in resolution. | |
| Flow Rate Too High: A high flow rate can reduce the interaction time between the analytes and the CSP, leading to decreased resolution. | Action: Reduce the flow rate. A typical starting point for analytical chiral separations is 0.5-1.0 mL/min.[4] | |
| Temperature Too High: Generally, lower temperatures enhance enantioselectivity for many chiral separations.[5] | Action: Decrease the column temperature. Try running the separation at a controlled room temperature (e.g., 20-25°C) or consider using a column thermostat set to a lower temperature (e.g., 10-15°C). | |
| Peak Tailing | Secondary Interactions with Silica Support: Residual silanol groups on the silica backbone of the CSP can interact with the hydroxyl group of lavandulol, causing tailing. | Action: Add a small amount of a competing amine (for basic analytes) or acid (for acidic analytes) to the mobile phase. For a neutral compound like lavandulol, this may be less effective but is worth trying if tailing is severe. The use of a base-deactivated column can also minimize this issue. |
| Column Overload: Injecting too much sample can lead to peak distortion. | Action: Reduce the sample concentration or the injection volume. | |
| Contamination of Column Inlet Frit: Particulate matter from the sample or mobile phase can block the inlet frit, causing poor peak shape for all peaks. | Action: Filter all samples and mobile phases before use. If the frit is blocked, it may be possible to reverse-flush the column (check manufacturer's instructions). Using a guard column is highly recommended. | |
| Long Run Times | High Retention: The mobile phase may be too weak, leading to long retention times. | Action: Increase the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the mobile phase to decrease retention. |
| Low Flow Rate: While a lower flow rate can improve resolution, it will also increase the analysis time. | Action: Once good resolution is achieved, you can try to incrementally increase the flow rate to shorten the run time without sacrificing too much resolution. | |
| Irreproducible Retention Times | Column Not Equilibrated: Insufficient equilibration time between runs, especially after changing the mobile phase, can cause retention time drift. | Action: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This can take 20-30 column volumes. |
| Fluctuations in Temperature: Changes in ambient temperature can affect retention times. | Action: Use a column thermostat to maintain a constant temperature. | |
| Mobile Phase Composition Change: Evaporation of the more volatile solvent component (e.g., hexane) can alter the mobile phase composition over time. | Action: Prepare fresh mobile phase daily and keep the solvent reservoir covered. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is best for separating lavandulol enantiomers?
A1: While specific application notes for chiral HPLC of lavandulol are scarce, the general consensus for separating terpene alcohols points towards polysaccharide-based CSPs. Columns with cellulose or amylose derivatives coated or immobilized on a silica support are the most common choice. A good starting point would be to screen columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).[1] One study on lavender oil successfully used an amylose tris-(3,5-dichloro-phenylcarbamate) immobilized on silica for the separation of various chiral compounds.[2]
Q2: What is a typical starting mobile phase for lavandulol enantiomer separation?
A2: For polysaccharide-based CSPs in normal phase mode, a common mobile phase is a mixture of n-hexane and an alcohol modifier. A typical starting point would be n-hexane/isopropanol (90:10, v/v).[4] The ratio can then be optimized to achieve the desired resolution and retention time. Increasing the alcohol content will generally decrease retention time.
Q3: How can I improve the resolution between the lavandulol enantiomer peaks?
A3: Improving resolution can be approached in several ways:
-
Optimize the Mobile Phase: Adjust the ratio of hexane to alcohol. Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter selectivity.
-
Lower the Temperature: Reducing the column temperature often increases the enantioselectivity of the CSP, leading to better resolution.
-
Reduce the Flow Rate: A slower flow rate allows for more interactions between the lavandulol enantiomers and the CSP, which can enhance separation.
-
Try a Different CSP: If optimization on one column does not yield the desired results, screening other polysaccharide-based columns is recommended as their chiral recognition mechanisms differ.
Q4: My peaks are tailing. What should I do?
A4: Peak tailing is a common issue in HPLC. For a neutral molecule like lavandulol, it could be due to secondary interactions with the silica support of the column or column overload. First, try reducing the amount of sample injected. If that doesn't help, ensure your column is not contaminated by flushing it according to the manufacturer's instructions. Using a guard column can help prevent contamination of the analytical column.
Q5: Can I use reversed-phase HPLC for this separation?
A5: While normal phase is more common for the chiral separation of less polar compounds like lavandulol on polysaccharide columns, reversed-phase methods can also be effective, particularly with modified polysaccharide CSPs designed for reversed-phase conditions. A typical reversed-phase mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. However, for a compound like lavandulol, starting with normal phase chromatography is generally recommended.
Experimental Protocols
Below is a generalized experimental protocol for developing a chiral HPLC method for lavandulol enantiomers.
1. Column Selection and Initial Screening:
-
Columns:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Consider other polysaccharide-based columns if the initial screening is unsuccessful.
-
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size is a standard analytical column dimension.
2. Mobile Phase Preparation:
-
Initial Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Use HPLC-grade solvents.
-
Degas the mobile phase before use by sonication or vacuum filtration.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (controlled by a column oven).
-
Detection: UV at a low wavelength (e.g., 210-220 nm) as lavandulol lacks a strong chromophore.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the racemic lavandulol standard in the mobile phase at a concentration of approximately 1 mg/mL.
4. Optimization Strategy:
-
If no separation is observed, change the alcohol modifier to ethanol.
-
If partial separation is observed, systematically vary the percentage of the alcohol modifier (e.g., in 2-5% increments) to improve resolution.
-
If resolution is still insufficient, lower the flow rate (e.g., to 0.5 mL/min) and/or the temperature (e.g., to 15°C).
Visualizations
Caption: Workflow for Chiral HPLC Method Development for Lavandulol.
Caption: Troubleshooting Logic for Common Chiral HPLC Issues.
References
Technical Support Center: Scaling Up Microbial Production of (-)-Lavandulol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the microbial production of (-)-Lavandulol in bioreactors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up microbial this compound production?
A1: Scaling up this compound production from shake flasks to bioreactors presents several challenges. These include maintaining process reproducibility, ensuring the safety of the operation, and managing costs.[1][2] Key technical hurdles often involve product volatility, toxicity of metabolic intermediates and the final product to the host organism, and potential instability of the engineered genetic constructs.[3][4]
Q2: Which microbial hosts are suitable for this compound production?
A2: Escherichia coli and Saccharomyces cerevisiae are the most commonly used and well-characterized hosts for producing terpenoids, including this compound.[2] Recent studies have demonstrated the successful de novo biosynthesis of lavandulol in E. coli by engineering the mevalonate (MVA) pathway.[5][6][7]
Q3: What are the key metabolic engineering strategies to enhance this compound yield?
A3: Key strategies focus on increasing the precursor supply and efficiently converting it to the final product. This includes:
-
Overexpression of the mevalonate (MVA) pathway: To increase the pool of the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[5][7]
-
Screening for efficient enzymes: Identifying and overexpressing highly active lavandulyl diphosphate synthase (LPPS) and a phosphatase to convert lavandulyl diphosphate (LPP) to lavandulol is crucial.[5][7][8] For instance, the pyrophosphatase RdgB from E. coli has been shown to be effective.[5][6][7]
-
Codon optimization: Optimizing the codon usage of the heterologous genes for the expression host (e.g., E. coli) can significantly improve protein expression levels and subsequent product yield.[1][9][10][11][12]
Q4: How can product loss due to volatility be minimized during fermentation?
A4: Due to the volatile nature of monoterpenoids like lavandulol, significant product loss can occur during fermentation. A common and effective strategy is to implement a two-phase fermentation system by adding an organic solvent overlay, such as dodecane or hexadecane, to the culture medium.[5][7][13][14] This organic layer captures the volatile product, preventing its evaporation.
Q5: What are typical yields for microbial this compound production?
A5: Reported yields can vary significantly depending on the host strain, genetic modifications, and fermentation strategy. In shake flask cultures of engineered E. coli, lavandulol titers of up to 24.9 mg/L have been reported.[5][6][7] By employing fed-batch fermentation strategies, which are common for scaling up production, it is possible to achieve significantly higher titers, potentially in the g/L range, as has been demonstrated for other monoterpenoids.[15][16]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no this compound production | Inefficient expression of key biosynthetic enzymes. | - Verify the expression of all pathway enzymes via SDS-PAGE or Western blot.- Optimize codon usage of the heterologous genes for the specific microbial host.[9][11]- Use stronger promoters to drive the expression of rate-limiting enzymes.[17] |
| Metabolic imbalance or accumulation of toxic intermediates. | - Balance the expression levels of different pathway modules.[3]- Investigate the toxicity of intermediates like HMG-CoA and FPP and consider implementing dynamic regulation strategies.[3] | |
| Plasmid instability. | - Integrate the expression cassettes into the host chromosome for stable expression.- Use antibiotic selection pressure consistently throughout the seed train and fermentation. | |
| Low cell density in the bioreactor | Suboptimal fermentation conditions. | - Optimize medium composition, pH, temperature, and dissolved oxygen levels.[18]- Perform a Design of Experiments (DoE) to systematically optimize these parameters. |
| Product toxicity. | - Implement an in-situ product removal strategy, such as a two-phase fermentation with an organic overlay.[13][14] | |
| Formation of byproducts | Promiscuous activity of endogenous enzymes. | - Analyze the fermentation broth for potential byproducts using GC-MS.- Identify and knock out genes encoding enzymes that convert lavandulol or its precursors into unwanted compounds. |
| Conversion of lavandulol to other compounds. | - For example, if lavandulyl acetate is detected as a major byproduct, investigate the activity of endogenous acyltransferases. Conversely, if lavandulyl acetate is the desired product, this indicates the need to express a suitable alcohol acyltransferase.[5][6][7] | |
| Inconsistent results between shake flask and bioreactor | Differences in mass and heat transfer. | - Characterize the mixing and aeration parameters in both systems.- Adjust agitation and aeration rates in the bioreactor to better mimic the conditions in the shake flask, or to optimize for the larger scale.[19] |
| Shear stress in the bioreactor. | - Evaluate the effect of agitation speed on cell viability and productivity.- Consider using a different impeller design to minimize shear stress. |
Quantitative Data
Table 1: Microbial Production of this compound and Related Monoterpenoids
| Product | Host Organism | Production System | Titer | Reference |
| This compound | E. coli | Shake flask with hexadecane overlay | 24.9 mg/L | [5][6][7] |
| Lavandulyl acetate | E. coli | Shake flask with hexadecane overlay | 42.4 mg/L | [5][6][7] |
| Geraniol | E. coli | Fed-batch with isopropyl myristate overlay | 2.0 g/L | [13][16] |
| α-Pinene | E. coli | Fed-batch fermentation | 0.97 g/L | [15] |
| Sabinene | E. coli | Fed-batch fermentation | 2.65 g/L | [15] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of Engineered E. coli for this compound Production
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate at 37°C with shaking at 250 rpm for 8-12 hours.
-
Use this starter culture to inoculate 100 mL of defined fermentation medium in a 500 mL shake flask.
-
Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 4-6.
-
-
Bioreactor Setup:
-
Prepare a 5 L bioreactor with 3 L of defined fermentation medium.
-
Sterilize the bioreactor and medium.
-
Calibrate pH and dissolved oxygen (DO) probes.
-
Set the initial temperature to 37°C.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.2.
-
Maintain the pH at 7.0 using automated addition of NH4OH and H3PO4.
-
Maintain DO at 30% of saturation by controlling the agitation speed (300-800 rpm) and airflow rate (1-3 L/min).
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution at a rate that maintains a specific growth rate.
-
-
Induction and Production:
-
When the OD600 reaches ~20, cool the bioreactor to 30°C.
-
Add a sterile organic overlay (e.g., 10% v/v hexadecane) to the bioreactor.
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[7]
-
Continue the fermentation for 48-72 hours, maintaining the feeding strategy and process parameters.
-
Collect samples periodically to measure cell density, substrate consumption, and product concentration.
-
Protocol 2: Extraction and Quantification of this compound
-
Sample Preparation:
-
Collect 1 mL of the organic phase from the two-phase fermentation. If sampling the whole broth, mix 1 mL of broth with 1 mL of a suitable solvent (e.g., ethyl acetate or hexane) and vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the organic phase to a new microcentrifuge tube.
-
Dry the organic phase over anhydrous Na2SO4.
-
-
GC-MS Analysis:
-
Analyze the extracted sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Injector: 250°C, splitless mode.
-
Column: A suitable capillary column for terpene analysis (e.g., HP-5MS).
-
Oven Program: Start at 60°C for 2 minutes, ramp to 200°C at 5°C/min, then ramp to 300°C at 20°C/min and hold for 2 minutes.
-
MS Detector: Scan range of 40-400 m/z.
-
Identify this compound by comparing the retention time and mass spectrum to an authentic standard.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of this compound.
-
Quantify the concentration of this compound in the samples by integrating the peak area and comparing it to the standard curve.
-
Visualizations
Caption: Engineered metabolic pathway for this compound production in E. coli.
Caption: Experimental workflow for bioreactor production and analysis.
Caption: Logical troubleshooting flow for low this compound yield.
References
- 1. genscript.com [genscript.com]
- 2. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial terpene biosynthesis: challenges and opportunities for pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Engineering Terpene Production Pathways in Methylobacterium extorquens AM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of (-)-Lavandulol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation pathways of (-)-Lavandulol. The following questions and answers, troubleshooting guides, and experimental protocols are designed to address common challenges encountered during its study and formulation.
Disclaimer: Specific comprehensive stability and degradation studies on isolated this compound are limited in publicly available literature. The information provided herein is based on the general chemical properties of terpenoid alcohols and data from the analysis of essential oils containing lavandulol. The degradation pathways and quantitative data should be considered illustrative and require experimental verification for specific formulations and conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many terpene alcohols, this compound is susceptible to degradation from exposure to several environmental factors. The primary drivers of degradation are:
-
Oxidation: Contact with atmospheric oxygen or oxidizing agents can lead to the formation of various oxidation products.[1]
-
Light (Photodegradation): Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule.[1]
-
Elevated Temperatures: Heat can accelerate oxidation and other degradation reactions.
-
pH Extremes: Strongly acidic or basic conditions can catalyze degradation pathways such as isomerization or dehydration.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for pure this compound are not extensively documented, based on the chemistry of similar monoterpene alcohols, likely degradation products could include:
-
Oxidation Products: Lavandulal (aldehyde), lavandulic acid (carboxylic acid), and various epoxides or hydroperoxides. The oxidation of terpenes can form new compounds like alcohols, ketones, and aldehydes.[1]
-
Isomerization Products: Under certain conditions (e.g., acidic pH), rearrangements of the carbon skeleton or double bonds may occur.
-
Dehydration Products: Loss of a water molecule could lead to the formation of various dienes.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored under the following conditions:
-
Inert Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.
-
Light Protection: Use amber glass vials or other light-blocking containers.
-
Low Temperature: Refrigeration (2-8 °C) is recommended for long-term storage.
-
Anhydrous Conditions: Minimize contact with moisture to prevent potential hydrolysis of any associated esters or acid-catalyzed reactions.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: The most common and effective methods for analyzing this compound and its potential degradation products are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for identifying and quantifying volatile compounds like lavandulol and its degradation products.[2][3][4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used, particularly for less volatile degradation products or when derivatization is employed to enhance detection.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound Purity Over Time | - Improper storage (exposure to air, light, or heat).- Presence of contaminants that catalyze degradation. | - Review storage conditions; ensure the sample is blanketed with an inert gas, protected from light, and refrigerated.- Use high-purity solvents and excipients in formulations. |
| Appearance of Unknown Peaks in Chromatogram | - Degradation of this compound.- Contamination from solvent or container. | - Use GC-MS to identify the mass of the unknown peaks and compare with potential degradation product structures.- Run a blank analysis of the solvent and extraction procedure to rule out contamination. |
| Inconsistent Results in Stability Studies | - Variability in storage conditions.- Non-homogeneity of the sample.- Inconsistent analytical method execution. | - Ensure all stability samples are stored under identical and controlled conditions.- Thoroughly mix samples before analysis.- Verify the robustness and reproducibility of the analytical method. |
| Low Recovery of this compound from a Formulation | - Adsorption onto container surfaces.- Volatilization during sample preparation.- Degradation induced by formulation excipients. | - Use silanized glassware to minimize adsorption.- Keep samples cooled during preparation and minimize exposure to the atmosphere.- Conduct compatibility studies with all formulation excipients. |
Quantitative Data Summary
The following tables present illustrative data from hypothetical forced degradation studies on this compound. Note: This data is for example purposes only and should be experimentally verified.
Table 1: Forced Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Total Degradants (%) | Appearance of Solution |
| Acidic (0.1 M HCl at 60°C) | 24 hours | 85.2 | 14.8 | Colorless, clear |
| Basic (0.1 M NaOH at 60°C) | 24 hours | 92.5 | 7.5 | Colorless, clear |
| Oxidative (3% H₂O₂ at 25°C) | 24 hours | 78.9 | 21.1 | Colorless, clear |
| Thermal (80°C) | 48 hours | 95.1 | 4.9 | Colorless, clear |
| Photolytic (UV light at 254 nm) | 24 hours | 89.7 | 10.3 | Colorless, clear |
Table 2: Major Degradation Products Observed in Hypothetical Forced Degradation
| Stress Condition | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| Acidic | Isomer A (8.2%) | Dehydration Product B (4.5%) |
| Basic | Isomer A (3.1%) | Aldehyde C (2.8%) |
| Oxidative | Epoxide D (12.5%) | Aldehyde C (6.3%) |
| Photolytic | Isomer A (5.7%) | Radical Adduct E (3.1%) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Type I water
-
pH meter
-
Thermostatic oven
-
Photostability chamber with UV lamp (254 nm)
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature (25°C) for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a quartz vial containing the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
Control Sample: Keep a sealed vial of the stock solution at 4°C, protected from light.
-
Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with methanol and analyze by GC-MS.
Protocol 2: GC-MS Analysis of this compound and its Degradants
Objective: To separate, identify, and quantify this compound and its degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 250°C at 20°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
Data Analysis:
-
Identify this compound based on its retention time and mass spectrum compared to a reference standard.
-
Tentatively identify degradation products by interpreting their mass spectra and fragmentation patterns.
-
Quantify the percentage of this compound remaining and the relative percentage of each degradation product using peak area normalization.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. encorelabs.com [encorelabs.com]
- 2. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. molnar-institute.com [molnar-institute.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Natural Lavandulol Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the natural extraction of lavandulol. The information is designed to help optimize extraction protocols and improve yields.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low lavandulol yields in a question-and-answer format.
Issue 1: Overall low yield of essential oil.
-
Question: We performed steam distillation of lavender flowers, but the total essential oil yield was significantly lower than expected. What could be the cause?
-
Answer: Several factors can contribute to low essential oil yields during steam distillation. Consider the following:
-
Plant Material: The variety of lavender, time of harvest, and plant health significantly impact oil content. For optimal yield, lavender should be harvested when the flowers are in full bloom.[1] The yield of essential oil can range from 0.5% to 6.8%, with the maximum yield often obtained after about 60 minutes of distillation.[2][3]
-
Drying Process: The method of drying the plant material prior to distillation is crucial. While drying can increase the amount of plant material that fits into a still, improper drying (e.g., in direct sunlight) can lead to a loss of volatile oils.[4] A study showed that oven-drying at 30°C increased essential oil content by 18% compared to air-drying.[5]
-
Distillation Time: Extraction time affects the yield. While longer distillation times can increase the total oil extracted, the optimal time for lavandulol may vary. For general lavender essential oil, a distillation time of 60 minutes has been shown to provide maximum yield.[2][3]
-
Packing of the Still: The plant material should be packed tightly in the still to avoid the formation of channels where steam can pass through without sufficient contact with the lavender.[6][7]
-
Issue 2: Low concentration of lavandulol in the extracted essential oil.
-
Question: Our essential oil yield is adequate, but GC-MS analysis shows a very low percentage of lavandulol. How can we enrich the lavandulol content?
-
Answer: The concentration of specific components like lavandulol is highly dependent on the extraction method and its parameters.
-
Extraction Method Selection: Different extraction methods have varying selectivities for different compounds. Supercritical Fluid Extraction (SFE) with CO2 can offer higher selectivity compared to traditional hydrodistillation.[8][9]
-
Supercritical Fluid Extraction (SFE) Parameters: In SFE, the pressure and temperature of the CO2 can be tuned to selectively extract certain compounds. For instance, one study found that a negative correlation exists between the CO2 flow rate and lavandulol concentration, suggesting that a lower flow rate might be preferable for enriching this specific compound.[10] Another study indicated that the highest total extraction yield was obtained at 30 MPa and 50°C.[11]
-
Fractional Distillation: After initial extraction, the essential oil can be subjected to fractional distillation to separate compounds based on their boiling points, which can be used to concentrate lavandulol.
-
Issue 3: Inconsistent yields between extraction batches.
-
Question: We are experiencing significant variability in our lavandulol yields from one extraction to the next, even when using the same protocol. What could be causing this inconsistency?
-
Answer: Inconsistent yields often point to variations in the starting material or subtle changes in the extraction process.
-
Plant Material Variability: Ensure that the lavender used for each batch is from the same cultivar, harvested at the same stage of development, and from the same geographical location, as environmental factors can influence the chemical composition.[1]
-
Grinding of Plant Material: The particle size of the ground lavender should be consistent. Too coarse a powder can result in incomplete extraction, while too fine a powder might lead to clogging.[12]
-
Precise Control of Parameters: For methods like SFE, slight variations in pressure, temperature, or CO2 flow rate can significantly impact the extraction efficiency and selectivity.[10][11] For steam distillation, maintaining a consistent steam flow rate and temperature is critical.[13]
-
Quantitative Data on Lavandulol Extraction
The following tables summarize quantitative data from various studies on lavender essential oil extraction, providing a comparison of different methods and their outcomes.
Table 1: Comparison of Extraction Yields from Different Methods
| Extraction Method | Plant Material | Yield of Essential Oil | Key Findings | Reference |
| Hydrodistillation (HD) | Lavandula angustifolia | ~2.5% | Produced a higher oil yield compared to SFE in this study. | [9] |
| Supercritical Fluid Extraction (SFE) | Lavandula angustifolia | 0.6 - 1.8% | Yield increased with increasing CO2 density. | [9] |
| Supercritical Fluid Extraction (SFE) | Lavandula angustifolia | Up to 7.27 m/m % | Yield was positively correlated with cosolvent amount and CO2 flow rate. | [10] |
| Microwave-Assisted Extraction (MAE) | Lavender Solid Waste | 14.750 ± 0.350 mg GAE/g d.w. | Optimized conditions were 800 W power, 30 mL/g solvent/solid ratio, and 34% aqueous ethanol for 4 min. | [14] |
| Steam Distillation (SD) | Lavandula angustifolia | 0.5 - 6.8% | Maximum yield was obtained after 60 minutes of distillation. | [3] |
Table 2: Influence of SFE Parameters on Lavandulol and Other Components
| Parameter | Effect on Lavandulol | Effect on Other Components | Reference |
| CO2 Flow Rate | Negative correlation (-0.41) | Positive correlation with linalool (0.18), linalyl acetate (0.16), and lavandulyl acetate (0.23). | [10] |
| Ethanol Cosolvent Amount | Lighter effect | Most positively affects the overall extraction yield (0.49). | [10] |
| Temperature | Slight increase with rising temperature at 100 bar. | Increasing temperature can decrease the proportion of some major components while extracting more of other, non-standard components. | [10] |
| Pressure | Not explicitly stated for lavandulol. | Increasing pressure from 10 to 30 MPa at 40°C increased the overall extraction yield. | [11] |
Experimental Protocols
Below are detailed methodologies for key lavandulol extraction experiments.
Protocol 1: Steam Distillation
This protocol describes a standard laboratory-scale steam distillation for extracting essential oil from lavender.
Materials:
-
Fresh or dried lavender flowers
-
Distillation apparatus (still, condenser, collection flask)
-
Heating source
-
Water
Procedure:
-
Preparation of Plant Material: If using fresh lavender, it can be used directly. If using dried lavender, ensure it has been dried slowly and away from direct sunlight.[4] The lavender should be tightly packed into the still to prevent channeling of steam.[6][7]
-
Apparatus Setup: Assemble the steam distillation apparatus. Ensure all connections are secure to prevent steam leakage.[13]
-
Distillation:
-
Add water to the still, ensuring the level is below the basket containing the plant material.
-
Heat the water to produce steam. The steam will pass through the lavender, causing the essential oil glands to rupture and release the volatile oils.[15]
-
The steam and essential oil vapor mixture will travel to the condenser.
-
-
Condensation and Collection:
-
Cool the condenser with circulating water to liquefy the vapor.
-
Collect the distillate, which will be a mixture of essential oil and hydrosol (water), in a collection flask.[6]
-
-
Separation:
-
Allow the distillate to settle. The essential oil, being less dense, will form a layer on top of the hydrosol.
-
Separate the essential oil from the hydrosol using a separatory funnel.[4]
-
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol outlines the general steps for extracting lavandulol using supercritical CO2.
Materials:
-
Dried and ground lavender flowers
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Cosolvent (e.g., ethanol) (optional)
Procedure:
-
Preparation of Plant Material: The lavender should be dried and ground to a uniform particle size to increase the surface area for extraction.[12]
-
Loading the Extractor: Place the ground lavender into the extraction vessel of the SFE system.
-
Setting Parameters:
-
Extraction:
-
Pump the supercritical CO2 (with or without cosolvent) through the extraction vessel containing the lavender.
-
The supercritical fluid will dissolve the essential oils, including lavandulol.
-
-
Separation and Collection:
-
The CO2-oil mixture flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and release the extracted oil.
-
The extracted oil is collected from the separator. The CO2 can be recycled.
-
Protocol 3: Solvent Extraction
This protocol describes a basic solvent extraction method for obtaining lavandulol.
Materials:
-
Dried and ground lavender flowers
-
Extraction vessel (e.g., beaker, flask)
-
Shaker or magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Dry and grind the lavender to a fine powder.[16]
-
Extraction:
-
Place the powdered lavender in the extraction vessel.
-
Add the chosen solvent at a specific solid-to-solvent ratio (e.g., 1:5 w/v).[16]
-
Agitate the mixture for a set period (e.g., several hours) to allow the solvent to dissolve the essential oils.
-
-
Filtration: Separate the solid plant material from the liquid extract by filtration.
-
Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to concentrate the essential oil.[16]
-
Purification (Optional): The crude extract can be further purified using techniques like chromatography to isolate lavandulol.[16]
Visualizations
Lavandulol Biosynthesis Pathway
Caption: Biosynthetic pathway of lavandulol from IPP and DMAPP precursors.
Experimental Workflow for Lavandulol Extraction
Caption: General experimental workflow for natural lavandulol extraction.
Logical Relationship of Factors Affecting Yield
Caption: Key factors influencing the yield of natural lavandulol extraction.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards a Greener Future: Sustainable Innovations in the Extraction of Lavender (Lavandula spp.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. driedlavender.net [driedlavender.net]
- 5. mdpi.com [mdpi.com]
- 6. lavenderconnection.com [lavenderconnection.com]
- 7. bbfamilyfarm.com [bbfamilyfarm.com]
- 8. jmp.ir [jmp.ir]
- 9. tandfonline.com [tandfonline.com]
- 10. cetjournal.it [cetjournal.it]
- 11. Molecular Distillation of Lavender Supercritical Extracts: Physicochemical and Antimicrobial Characterization of Feedstocks and Assessment of Distillates Enriched with Oxygenated Fragrance Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The process of extracting lavandulol from lavender extract. [greenskybio.com]
- 13. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]
- 14. mdpi.com [mdpi.com]
- 15. jerseylavender.co.uk [jerseylavender.co.uk]
- 16. Extraction and Distillation Methods of Lavender Extract. [plantextractwholesale.com]
Technical Support Center: Heterologous Biosynthesis of Irregular Monoterpenes
Welcome to the technical support center for the heterologous biosynthesis of irregular monoterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to common challenges encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to common problems encountered during the heterologous biosynthesis of irregular monoterpenes.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| IM-YLD-001 | Low or no yield of the target irregular monoterpene. | 1. Inefficient precursor supply: Insufficient pool of dimethylallyl diphosphate (DMAPP), the key precursor for irregular monoterpenes. 2. Low enzyme activity: The heterologously expressed lavandulyl diphosphate synthase (LPPS) or other terpene synthase has low catalytic efficiency. 3. Suboptimal expression of synthase: Poor transcription or translation of the synthase gene. 4. Precursor competition: Endogenous pathways are consuming DMAPP and its precursors. 5. Product toxicity or volatility: The produced monoterpene is toxic to the host cells or is lost due to evaporation. | 1. Metabolic Engineering: - Overexpress key enzymes in the precursor pathway: For hosts like Saccharomyces cerevisiae, overexpress genes in the mevalonate (MVA) pathway such as tHMG1 (truncated HMG-CoA reductase) and IDI1 (isopentenyl diphosphate isomerase) to boost the overall isoprenoid precursor pool.[1] - Delete competing pathway genes: In S. cerevisiae, delete genes such as MLS1 and CIT2 to reduce the metabolic drain of acetyl-CoA.[1] - Downregulate competing synthases: In yeast, downregulate the expression of farnesyl pyrophosphate synthase (ERG20) by replacing its native promoter with a weaker or inducible one to prevent the diversion of precursors to sterol biosynthesis.[1][2] 2. Enzyme Engineering: - Codon optimization: Optimize the codon usage of the synthase gene for the specific expression host. - N-terminal truncation: Plant-derived terpene synthases often have N-terminal plastid signal peptides that can hinder expression in microbial hosts. Truncating these sequences can improve soluble expression and activity.[1] - Site-directed mutagenesis: Introduce mutations in the active site to potentially enhance catalytic activity.[3][4] 3. Expression Optimization: - Promoter selection: Use strong, well-characterized promoters for robust gene expression. - Optimize induction conditions: Vary inducer concentration, temperature, and induction time. 4. Strain and Fermentation Optimization: - Host selection: Choose a host known for high precursor flux, such as engineered strains of E. coli or S. cerevisiae. - Two-phase fermentation: Introduce an organic solvent overlay (e.g., isopropyl myristate, dodecane) to capture the volatile product and alleviate toxicity.[1][5] |
| IM-EXP-001 | Terpene synthase is expressed as inclusion bodies or is inactive. | 1. Codon bias: The codon usage of the plant-derived gene is not optimal for the microbial host. 2. Presence of signal peptides: N-terminal transit peptides can lead to misfolding in prokaryotic hosts. 3. Suboptimal culture conditions: High induction temperatures can promote protein aggregation. | 1. Gene Synthesis: Synthesize the gene with codon optimization for the chosen host (E. coli or S. cerevisiae). 2. Sequence Modification: Remove the predicted N-terminal signal peptide based on sequence analysis. For example, truncating the first 55 amino acids of a Lavandula LPPS has been shown to improve production.[1] 3. Culture Conditions: Lower the post-induction temperature (e.g., 16-25°C) to slow down protein synthesis and promote proper folding. |
| IM-TOX-001 | Host cell growth is inhibited after induction of monoterpene synthesis. | 1. Product toxicity: Monoterpenes can disrupt cell membranes, leading to growth inhibition. The minimum inhibitory concentration (MIC) for many monoterpenes is low (e.g., 0.44 mM for limonene in S. cerevisiae).[5][6] | 1. In situ Product Removal: Implement a two-phase extractive fermentation by adding a biocompatible organic solvent (e.g., dibutyl phthalate, isopropyl myristate) to the culture medium. This sequesters the toxic product from the cells.[5][6] 2. Strain Engineering for Tolerance: Use evolutionary engineering or targeted gene modifications to develop strains with higher tolerance to monoterpenes. 3. Dynamic Regulation: Use inducible promoters to uncouple cell growth from product synthesis. Allow the culture to reach a high cell density before inducing the expression of the monoterpene biosynthesis pathway. |
| IM-ANA-001 | Inconsistent or non-reproducible quantification of irregular monoterpenes. | 1. Product volatility: Monoterpenes can be lost during sample preparation and analysis. 2. Inappropriate extraction method: Inefficient extraction from the culture or organic overlay. 3. Suboptimal GC-MS parameters: Incorrect temperature program or column choice can lead to poor separation and peak shape. | 1. Careful Sample Handling: Keep samples sealed and cold to minimize evaporation. 2. Optimized Extraction: Use a suitable organic solvent like hexane or pentane for extraction, and include an internal standard (e.g., nonyl acetate) for accurate quantification. 3. Optimized GC-MS Method: Use a suitable capillary column (e.g., HP-5MS) and an optimized temperature program. For example, for lavandulol analysis: start at 70°C, ramp to 170°C, and then to 250°C.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the biosynthesis of regular and irregular monoterpenes?
A1: Regular monoterpenes are synthesized from the head-to-tail condensation of one molecule of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP) or neryl diphosphate (NPP).[7] In contrast, irregular monoterpenes, such as lavandulol, are formed through an unusual head-to-middle condensation of two DMAPP molecules to create precursors like lavandulyl diphosphate (LPP).[1][7] This distinct condensation reaction is a key challenge and a primary target for metabolic engineering.
Q2: Which host organism, E. coli or Saccharomyces cerevisiae, is better for producing irregular monoterpenes?
A2: Both E. coli and S. cerevisiae are commonly used, and the choice depends on the specific goals of the project.
-
E. coli utilizes the native methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis. The MEP pathway has a higher theoretical carbon yield from glucose compared to the MVA pathway.[8][9] However, the native MEP pathway flux might be insufficient for high-level monoterpene production, often necessitating the introduction of a heterologous MVA pathway.[10]
-
Saccharomyces cerevisiae uses the mevalonate (MVA) pathway, which is well-characterized and has been extensively engineered for high-flux production of various terpenoids.[11][12] Yeast is generally more tolerant to industrial conditions and can express eukaryotic enzymes, like plant-derived terpene synthases, with proper post-translational modifications. For these reasons, S. cerevisiae is often the preferred host for complex metabolic engineering projects aimed at high titers.[1][13]
An in-silico comparison suggests that while the MVA pathway has a lower theoretical yield from glucose due to carbon loss during acetyl-CoA formation, both hosts have limitations in energy and redox equivalent supply for optimal terpenoid production.[8][9]
Q3: My lavandulyl diphosphate synthase (LPPS) is expressed, but I don't see any lavandulol. What could be the issue?
A3: A common issue is the lack of an efficient phosphatase to convert the intermediate lavandulyl diphosphate (LPP) to the final alcohol product, lavandulol. While some host-native phosphatases may have promiscuous activity, their efficiency can be very low. It is often necessary to co-express a dedicated phosphatase to efficiently hydrolyze the diphosphate group. For example, screening of E. coli pyrophosphatases identified RdgB as an effective enzyme for this conversion.[14] In vitro assays often require the addition of a phosphatase like calf intestinal alkaline phosphatase (CIP) to detect the final alcohol product.[15]
Q4: How can I increase the intracellular pool of DMAPP, the direct precursor for irregular monoterpenes?
A4: Increasing the DMAPP pool is critical. Strategies include:
-
Overexpression of Isopentenyl Diphosphate Isomerase (IDI1): This enzyme catalyzes the conversion of IPP to DMAPP. Increasing its expression can shift the IPP:DMAPP ratio in favor of DMAPP.[1]
-
Engineering Farnesyl Pyrophosphate Synthase (Erg20p in yeast): The native Erg20p consumes DMAPP and GPP to produce FPP. Mutating Erg20p (e.g., F96W mutation) can reduce its affinity for GPP, effectively turning it into a GPP synthase and increasing the availability of DMAPP for other synthases.[16]
-
Boosting the Upstream Pathway: Enhancing the entire MVA or MEP pathway will increase the overall production of both IPP and DMAPP.[1]
Quantitative Data Summary
| Engineered Strain / Condition | Target Product | Titer (mg/L) | Host Organism | Key Genetic Modifications / Strategy | Reference |
| Engineered S. cerevisiae (Flask) | Lavandulol | 136.68 | Saccharomyces cerevisiae | Overexpression of tHMG1, IDI1, ERG8, ERG12; Deletion of MLS1, CIT2; Promoter replacement for ERG20; Truncation of LiLPPS. | [1] |
| Engineered S. cerevisiae (Bioreactor) | Lavandulol | 308.92 | Saccharomyces cerevisiae | Fed-batch fermentation of the optimized flask strain. | [1] |
| Engineered E. coli (Flask) | Lavandulol | 24.9 | Escherichia coli | Co-expression of LiLPPS and RdgB pyrophosphatase. | [14] |
| Engineered E. coli (Flask) | Lavandulyl Acetate | 42.4 | Escherichia coli | Co-expression of LiLPPS, RdgB, and LiAAT4 acyltransferase. | [14] |
| Engineered S. cerevisiae with ERG9 repression | Linalool | 0.078 | Saccharomyces cerevisiae | Repression of ERG9 with MET3 promoter. | [2] |
| Engineered S. cerevisiae with ERG9 repression and tHMG1 overexpression | Linalool | 0.095 | Saccharomyces cerevisiae | Combined repression of ERG9 and overexpression of tHMG1. | [2] |
Experimental Protocols
Protocol 1: Heterologous Expression and Optimization of a Plant-Derived Terpene Synthase in S. cerevisiae
-
Gene Design and Synthesis:
-
Obtain the amino acid sequence of the target terpene synthase (e.g., Lavandulyl Diphosphate Synthase from Lavandula intermedia, LiLPPS).
-
Perform codon optimization for Saccharomyces cerevisiae.
-
Analyze the N-terminus for putative plastid signal peptides using prediction software (e.g., TargetP). Synthesize a truncated version of the gene lacking the predicted signal peptide.
-
-
Vector Construction:
-
Clone the optimized, truncated synthase gene into a yeast expression vector (e.g., pYES-DEST52) under the control of a strong, inducible promoter (e.g., GAL1).
-
-
Yeast Transformation:
-
Transform the expression vector into a suitable S. cerevisiae host strain (e.g., BY4741 or an engineered strain with an upregulated MVA pathway).
-
Select transformants on appropriate selective media.
-
-
Expression and Small-Scale Culture:
-
Inoculate a single colony into 5 mL of selective synthetic complete (SC) medium with 2% glucose and grow overnight at 30°C.
-
Inoculate 50 mL of SC medium with 2% raffinose (a non-repressing sugar) with the overnight culture to an OD600 of ~0.1.
-
Grow at 30°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding galactose to a final concentration of 2%.
-
Simultaneously, add a 10% (v/v) overlay of a biocompatible organic solvent (e.g., isopropyl myristate) to the culture to capture the product and mitigate toxicity.[1]
-
Continue incubation at a lower temperature (e.g., 20-25°C) for 48-72 hours.
-
-
Extraction and Analysis:
-
Harvest the culture and separate the organic layer.
-
Extract the aqueous phase with an equal volume of ethyl acetate or hexane.
-
Combine the organic overlay and the solvent extract.
-
Add an internal standard (e.g., nonyl acetate) and analyze by GC-MS.
-
Protocol 2: GC-MS Analysis of Irregular Monoterpenes
-
Sample Preparation:
-
Dilute the organic extract containing the monoterpene product to a suitable concentration.
-
Prepare a standard curve using an authentic standard of the target monoterpene (e.g., lavandulol).
-
-
GC-MS Instrument Setup:
-
GC Temperature Program (example for Lavandulol): [1]
-
Initial temperature: 70°C, hold for 1 min.
-
Ramp 1: 10°C/min to 170°C, hold for 2 min.
-
Ramp 2: 20°C/min to 250°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Identify the target compound by comparing its retention time and mass spectrum to the authentic standard.
-
Quantify the product using the standard curve and the internal standard.
-
Visualizations
Caption: Biosynthetic pathway for lavandulol production in engineered yeast.
Caption: Troubleshooting workflow for low irregular monoterpene yield.
References
- 1. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Single Active-Site Mutagenesis Confers Enhanced Activity and/or Changed Product Distribution to a Pentalenene Synthase from Streptomyces sp. PSKA01 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alleviating monoterpene toxicity using a two-phase extractive fermentation for the bioproduction of jet fuel mixtures in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico profiling of Escherichia coli and Saccharomyces cerevisiae as terpenoid factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the Metabolic Engineering of Escherichia coli for the Manufacture of Monoterpenes [mdpi.com]
- 11. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Engineering of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. iris.unito.it [iris.unito.it]
Optimizing catalyst loading for enantioselective lavandulol synthesis
Welcome to the Technical Support Center for the enantioselective synthesis of lavandulol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading and troubleshooting common issues encountered during this sensitive asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing catalyst loading in the enantioselective synthesis of lavandulol?
A1: The primary goal is to achieve the highest possible enantiomeric excess (e.e.) and chemical yield of the desired lavandulol enantiomer while using the minimum amount of the often expensive and resource-intensive chiral catalyst. This optimization is crucial for developing a cost-effective, efficient, and sustainable synthetic process.
Q2: What are the typical ranges for catalyst loading in asymmetric synthesis?
A2: Catalyst loading can vary significantly depending on the catalyst's activity and the specific reaction conditions. Generally, loadings can range from as low as 0.01 mol% to as high as 10 mol%. For many reactions, a starting point for optimization is often between 1-5 mol%.
Q3: How does catalyst loading generally affect the enantioselectivity and yield of the reaction?
A3: The relationship is often not linear. Initially, increasing the catalyst loading may lead to a significant improvement in both enantioselectivity and yield. However, beyond an optimal point, further increases in catalyst concentration can sometimes lead to a decrease in enantioselectivity due to factors like catalyst aggregation or the promotion of non-selective background reactions.[1][2]
Q4: What are the first steps I should take if I observe low enantioselectivity in my lavandulol synthesis?
A4: If you are experiencing low enantioselectivity, first verify the purity and integrity of your chiral catalyst and ligand. Ensure that your reagents and solvent are anhydrous and free of impurities, as these can poison the catalyst. Subsequently, you can revisit the catalyst loading, reaction temperature, and solvent choice, as these are critical parameters influencing the stereochemical outcome.
Q5: Can the reaction temperature influence the optimal catalyst loading?
A5: Yes, temperature and catalyst loading are often interconnected. Lowering the reaction temperature can sometimes enhance enantioselectivity but may require a higher catalyst loading to achieve a reasonable reaction rate. Conversely, a higher temperature might allow for a lower catalyst loading but could potentially compromise enantioselectivity. It is essential to co-optimize these two parameters.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the enantioselective synthesis of lavandulol.
Problem 1: Low Enantiomeric Excess (e.e.)
| Potential Cause | Suggested Solution |
| Inactive or Impure Catalyst | Verify the purity and activity of your chiral catalyst and ligand. Ensure proper storage and handling to prevent degradation. Consider synthesizing or purchasing a fresh batch of the catalyst. |
| Sub-optimal Catalyst Loading | The catalyst concentration is a critical parameter. A loading that is too low may not be sufficient to outcompete the non-catalyzed background reaction, while a loading that is too high can lead to catalyst aggregation or side reactions. Perform a systematic optimization of the catalyst loading (e.g., in increments of 0.5 mol%). |
| Incorrect Reaction Temperature | Temperature significantly influences the energy difference between the diastereomeric transition states. Generally, lower temperatures favor higher enantioselectivity. Try running the reaction at a lower temperature, but be mindful of the reaction rate. |
| Inappropriate Solvent | The solvent can affect the conformation of the catalyst-substrate complex and the solubility of the catalyst. Screen a range of solvents with varying polarities and coordinating abilities. |
| Presence of Impurities | Water, oxygen, or other impurities in the reagents or solvent can poison the catalyst or promote side reactions. Use freshly distilled/dried solvents and ensure all reagents are of high purity. Operating under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
Problem 2: Low Chemical Yield
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Loading | A very low catalyst loading may result in an incomplete reaction within a reasonable timeframe. Gradually increase the catalyst loading and monitor the conversion. |
| Low Reaction Temperature | While beneficial for enantioselectivity, very low temperatures can significantly slow down the reaction rate, leading to low conversion and yield. Find a balance between temperature and reaction time. |
| Catalyst Deactivation | The catalyst may be degrading over the course of the reaction. Ensure the reaction conditions are not too harsh (e.g., extreme pH or temperature) for the catalyst. |
| Poor Substrate Quality | Impurities in the starting materials can inhibit the catalyst. Purify the starting materials before use. |
| Sub-optimal Reaction Time | The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction time. |
Quantitative Data Summary
The following tables provide a hypothetical yet representative summary of how catalyst loading can influence the enantioselective synthesis of (R)-lavandulol. These tables are intended to serve as a guide for experimental design.
Table 1: Effect of Catalyst Loading on Enantiomeric Excess (e.e.) and Yield
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 0.5 | 0 | 24 | 45 | 75 |
| 2 | 1.0 | 0 | 24 | 78 | 92 |
| 3 | 2.0 | 0 | 24 | 95 | 98 |
| 4 | 3.0 | 0 | 24 | 96 | 97 |
| 5 | 5.0 | 0 | 24 | 94 | 95 |
Reaction Conditions: Prenal (1.0 equiv), Isopropenyl Grignard reagent (1.2 equiv), Chiral Catalyst, Anhydrous THF.
Table 2: Interplay of Catalyst Loading and Temperature
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 1.0 | 25 | 12 | 85 | 80 |
| 2 | 1.0 | 0 | 24 | 78 | 92 |
| 3 | 1.0 | -20 | 48 | 65 | 96 |
| 4 | 2.0 | 25 | 12 | 96 | 82 |
| 5 | 2.0 | 0 | 24 | 95 | 98 |
| 6 | 2.0 | -20 | 48 | 88 | >99 |
Experimental Protocols
Representative Protocol for Catalyst Loading Optimization
This protocol outlines a general procedure for optimizing the catalyst loading for the enantioselective synthesis of lavandulol using a chiral Lewis acid catalyst.
Materials:
-
Chiral Ligand (e.g., (R)-BINOL)
-
Lewis Acid (e.g., Ti(OiPr)₄)
-
Prenal
-
Isopropenylmagnesium bromide solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Standard Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in-situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., 0.022 mmol for a 2 mol% loading in a 1 mmol scale reaction).
-
Add anhydrous toluene (1.0 mL).
-
Add the Lewis acid (e.g., 0.02 mmol) dropwise at room temperature.
-
Stir the mixture for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under argon, dissolve prenal (1.0 mmol) in anhydrous THF (5.0 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
-
Addition of Catalyst and Reagent:
-
To the cooled prenal solution, add the pre-formed chiral catalyst solution via cannula.
-
Slowly add the isopropenylmagnesium bromide solution (1.2 mmol) dropwise over 30 minutes.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the chemical yield.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Visualizations
Caption: Experimental workflow for enantioselective lavandulol synthesis.
References
Validation & Comparative
A Comparative Guide to Chiral Gas Chromatography Methods for Lavandulol Analysis
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric composition of lavandulol, a naturally occurring monoterpenoid alcohol found in lavender oil and other essential oils, is a critical determinant of its aroma profile and biological activity. Accurate determination of the enantiomeric ratio is essential for quality control, authenticity assessment, and various research applications. Chiral gas chromatography (GC) stands as a powerful and widely utilized technique for the enantioselective analysis of lavandulol. This guide provides a comparative overview of different chiral GC methods, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their needs.
Comparative Performance of Chiral Stationary Phases
The cornerstone of successful chiral GC separation is the selection of an appropriate chiral stationary phase (CSP). For lavandulol and other terpenoids, derivatized cyclodextrins are the most commonly employed CSPs. These macrocyclic oligosaccharides form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times and enabling their separation.
Below is a summary of quantitative data from various studies that have successfully resolved lavandulol enantiomers using different cyclodextrin-based CSPs.
| Chiral Stationary Phase (CSP) | Column Dimensions | Carrier Gas/Flow Rate | Temperature Program | Analytes Separated | Reference |
| 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin | 25 m x 0.25 mm i.d., 0.25 µm film thickness | Hydrogen | 60°C (1 min), then 2°C/min to 200°C | Lavandulol enantiomers | [1][2] |
| 2,3,6-tri-O-methyl-β-cyclodextrin | 25 m x 0.25 mm i.d., 0.25 µm film thickness | Hydrogen | 60°C (1 min), then 2°C/min to 200°C | Lavandulol enantiomers | [1][2] |
| Heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV 1701-vinyl | 50 m x 0.25 mm i.d. | Hydrogen | 70°C (2 min), then 1°C/min to 180°C | Lavandulol and other chiral compounds | [3] |
| 6I–VII-O-tert-butyldimethylsilyl-2I–VII-3I–VII-O-ethyl-β-cyclodextrin in PS086 | 11 m x 0.10 mm i.d. | Helium | 50°C, then 20°C/min to 130°C, then 5°C/min to 200°C (held for 2 min) | Lavandulol enantiomers in lavender essential oil | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these methods. The following sections outline the key experimental protocols from the cited literature.
Method 1: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
This advanced technique provides enhanced resolution by employing two columns with different selectivities.
-
Sample Preparation: Lavender essential oil was diluted in n-hexane (1:100 v/v) prior to injection.
-
Instrumentation: A flow-modulated comprehensive two-dimensional gas chromatograph with flame ionization detection (FID) and quadrupole mass spectrometric (qMS) detection was used.[1][2]
-
First Dimension (Chiral Column):
-
Second Dimension (Polar Column):
-
Modulation: A flow modulator was used with a modulation period of 6 seconds.[2]
-
Injection: 1 µL of the diluted sample was injected in split mode.
Method 2: Enantioselective Multidimensional Gas Chromatography (MDGC)
This method utilizes a heart-cutting technique to selectively transfer fractions from a pre-column to a main chiral column.
-
Instrumentation: A multidimensional gas chromatography system with two ovens.[3]
-
Pre-column: Carbowax 20M.[3]
-
Main Column (Chiral): Heptakis-(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in OV 1701-vinyl (50 m x 0.25 mm i.d.).[3]
-
Carrier Gas: Hydrogen.[3]
-
Temperature Program: 70°C for 2 min, then ramped at 1°C/min to 180°C.[3]
-
Application: This method allows for the simultaneous stereodifferentiation of multiple chiral compounds in essential oils, including lavandulol.[3]
Method 3: Fast Enantioselective Gas Chromatography
To increase sample throughput, fast GC methods using narrow-bore columns have been developed.
-
Instrumentation: A standard gas chromatograph with FID or MS detection.[4]
-
Column: 6I–VII-O-tert-butyldimethylsilyl-2I–VII-3I–VII-O-ethyl-β-cyclodextrin (30%) in PS086 (11 m x 0.10 mm i.d.).[4]
-
Carrier Gas: Helium.[4]
-
Temperature Program: 50°C, then ramped at 20°C/min to 130°C, followed by a ramp of 5°C/min to 200°C, held for 2 minutes.[4]
-
Injection: Headspace injection is often preferred for fast GC to avoid solvent interference and column overload.[5] This approach significantly reduces analysis time to around 15 minutes.[4]
Workflow and Process Visualization
The general workflow for the chiral GC analysis of lavandulol is depicted below. This process includes sample preparation, GC separation on a chiral stationary phase, and data analysis to determine the enantiomeric ratio.
Caption: General workflow for chiral GC analysis of lavandulol.
This diagram illustrates the logical progression from sample preparation through to the final determination of the enantiomeric excess. Each step is critical for achieving accurate and reproducible results in the chiral analysis of lavandulol. The choice of a specific method and chiral stationary phase will depend on the analytical requirements, such as the need for high resolution (GCxGC), the analysis of multiple chiral compounds (MDGC), or high sample throughput (Fast GC).
References
- 1. Enantioselective comprehensive two-dimensional gas chromatography of lavender essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development of Fast Enantioselective Gas-chromatographic Analysis Using GC Method Translation Software in routine essential oil analysis (Lavender essential oil) [iris.unito.it]
- 5. Target Chiral Compounds in Lavender Oil Using HS Fast Chiral GC | Labcompare.com [labcompare.com]
A Comparative Analysis of the Biological Activity of (-)-Lavandulol and (+)-Lavandulol
Introduction
Lavandulol, a monoterpene alcohol found in lavender oil and other essential oils, exists as two enantiomers: (-)-lavandulol, the (R)-enantiomer, and (+)-lavandulol, the (S)-enantiomer. The stereochemistry of these molecules plays a crucial role in their biological activity, particularly in their function as insect pheromones and their distinct olfactory properties. This guide provides a comparative overview of the biological activities of this compound and (+)-lavandulol, presenting available experimental data and outlining the methodologies used in these studies.
Pheromonal Activity in the Strawberry Blossom Weevil (Anthonomus rubi)
The most definitive comparative biological activity data for lavandulol enantiomers comes from studies of the strawberry blossom weevil, Anthonomus rubi, a significant pest of strawberry crops. Male weevils of this species produce an aggregation pheromone to attract both males and females, and this compound has been identified as a key component of this pheromonal blend.
Quantitative Data on Attractiveness
| Compound | Biological Activity in Anthonomus rubi |
| This compound (R-enantiomer) | Naturally produced by male weevils as part of the aggregation pheromone. |
| (+)-Lavandulol (S-enantiomer) | Reported to be "not repellent" to the weevils. |
| (±)-Lavandulol (Racemic mixture) | Described as "equally attractive" as the naturally produced (R)-enantiomer in field trials. |
This indicates that for the purpose of attracting Anthonomus rubi, the racemic mixture is as effective as the pure, naturally occurring this compound. This has significant practical implications for the development of cost-effective pest management strategies using pheromone traps.
Experimental Protocols
Field Trapping Bioassay for Anthonomus rubi
The biological activity of lavandulol enantiomers in Anthonomus rubi was determined through field trapping experiments. The general protocol for such an assay is as follows:
-
Trap Design: Sticky traps are commonly used, often consisting of a colored (e.g., white or yellow) board or vane coated with a sticky substance to capture the weevils.
-
Lure Preparation: The different lavandulol treatments (pure this compound, pure (+)-lavandulol, and the racemic mixture) are formulated into lures. These are often combined with other known components of the aggregation pheromone to create a more potent attractant. The lures are designed to release the volatile compounds at a controlled rate.
-
Experimental Setup: Traps baited with the different lures, along with unbaited control traps, are placed in a randomized block design within a strawberry field. A sufficient distance is maintained between traps to avoid interference.
-
Data Collection: The traps are checked at regular intervals, and the number of captured weevils in each trap is recorded.
-
Statistical Analysis: The data is statistically analyzed to determine if there are significant differences in the number of weevils captured by the different treatments.
Olfactory Activity
The two enantiomers of lavandulol exhibit distinct odor profiles, which is a direct reflection of their differential interaction with olfactory receptors in the human nose.
| Enantiomer | Odor Description |
| This compound (R-enantiomer) | Weak floral, herbal odor with a fresh, citrus-fruity nuance.[1] |
| (+)-Lavandulol (S-enantiomer) | Faint scent.[1] |
This difference in odor perception highlights the stereospecificity of the olfactory receptors involved.
Experimental Protocols
Sensory Panel Analysis
The odor profiles of the lavandulol enantiomers are typically determined using a sensory panel.
-
Sample Preparation: Pure samples of each enantiomer and the racemic mixture are prepared in a suitable solvent at a standardized concentration.
-
Panelists: A group of trained sensory panelists is selected.
-
Evaluation: The panelists are presented with the samples in a blinded and randomized order and are asked to describe the odor characteristics and intensity.
-
Data Analysis: The descriptions are compiled and analyzed to create a consensus odor profile for each compound.
Signaling Pathways in Insect Olfaction
While specific signaling pathways for lavandulol enantiomers have not been elucidated, a general model for insect olfaction can be described. Odorant molecules, such as lavandulol, are detected by olfactory sensory neurons (OSNs) located in the insect's antennae.
The binding of an odorant to an Odorant Receptor (OR) on the surface of an OSN can trigger the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the brain for processing. The differential activity of the lavandulol enantiomers suggests that they interact differently with the specific ORs in the insect's antennae.
Conclusion
The available evidence indicates a clear difference in the biological activity of the enantiomers of lavandulol. In the context of insect chemical ecology, specifically for the strawberry blossom weevil, the naturally produced this compound is a component of the aggregation pheromone. However, the racemic mixture is equally attractive, and the (+)-enantiomer is not inhibitory. This suggests a lack of strong enantiomeric discrimination for attraction in this species. In contrast, human olfactory perception shows a distinct preference for the odor of this compound over the faintly scented (+)-lavandulol, indicating a high degree of stereospecificity in the human olfactory system. Further research is needed to elucidate the specific olfactory receptors and signaling pathways involved in the perception of these enantiomers in both insects and humans to fully understand the basis for their differential biological activities.
References
Unveiling the Bioactive Potential: A Comparative Guide to the Antimicrobial and Antioxidant Activities of Lavandulol
For researchers, scientists, and professionals in drug development, the exploration of natural compounds with therapeutic potential is a burgeoning field. Lavandulol, a monoterpenoid alcohol found in lavender and other aromatic plants, has garnered interest for its potential antimicrobial and antioxidant properties. This guide provides a comprehensive comparison of lavandulol's bioactivity with other relevant compounds, supported by experimental data and detailed methodologies to aid in further research and development.
While data on the isolated activities of lavandulol are limited, this guide synthesizes available information on lavender essential oils, where lavandulol is a constituent, and compares its projected efficacy with other well-studied monoterpenoids.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for pure lavandulol are not widely reported in the available literature, studies on lavender essential oils provide valuable insights. Lavender oil, which contains lavandulol, has demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.
For context, a comparative table of MIC values for common monoterpenoids found in essential oils is presented below. It is important to note that the activity of an essential oil is a result of the synergistic or antagonistic effects of all its components.
| Compound/Essential Oil | Test Organism | MIC Range (mg/mL) | Reference |
| Lavender Essential Oil | Staphylococcus aureus | 13.72 - 18.29 | [1] |
| Lavender Essential Oil | Escherichia coli | 0.31% (v/v) | [2] |
| Lavender Essential Oil | Pseudomonas aeruginosa | >2% (v/v) | [3] |
| Lavender Essential Oil | Candida albicans | 0.5 - 2% (v/v) | [4] |
| Linalool | Candida albicans | 0.09 - 0.29% (v/v) | [5] |
| Camphor | Staphylococcus aureus | 1.25 - 5 | [6] |
| Terpinen-4-ol | - | - | Data not available |
Note: The presented data for Lavender Essential Oil reflects the activity of a complex mixture of compounds, including linalool, linalyl acetate, and lavandulol. The antimicrobial activity of isolated lavandulol may differ.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a substance is its ability to neutralize harmful free radicals. This is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), with the results expressed as the IC50 value (the concentration of the substance required to scavenge 50% of the free radicals). Lower IC50 values indicate higher antioxidant activity.
Similar to its antimicrobial properties, specific antioxidant data for pure lavandulol is scarce. However, studies on lavender essential oils, which contain lavandulol, have demonstrated notable antioxidant effects.
| Compound/Essential Oil | Assay | IC50 Value | Reference |
| Lavender Essential Oil | DPPH | 0.421 mg/mL | [7] |
| Lavender Essential Oil | DPPH | 6.522 ± 0.069 mg/mL | [8] |
| Lavender Essential Oil | DPPH | 26.26 ± 0.21 mg/mL | [9] |
| Linalool | - | - | Data not available |
| α-Terpineol | DPPH | Very low activity | [10] |
Note: The antioxidant activity of lavender essential oil is attributed to the combined effects of its various constituents. The antioxidant potential of isolated lavandulol remains to be fully elucidated.
Experimental Protocols
For researchers aiming to investigate the antimicrobial and antioxidant properties of lavandulol or other compounds, detailed experimental protocols are crucial for reproducibility and accurate comparison of results.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.
Detailed Steps:
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a specific turbidity, typically 0.5 McFarland standard.
-
Preparation of Test Compound Dilutions: A stock solution of the test compound (e.g., lavandulol) is prepared and serially diluted in the broth to achieve a range of concentrations.
-
Microplate Inoculation: The diluted compound and the microbial inoculum are added to the wells of a 96-well microtiter plate. Each well will contain a specific concentration of the test compound and a standardized number of microorganisms. Control wells containing only the microorganism and broth (positive control) and only broth (negative control) are also included.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the test microorganism (e.g., 37°C for 16-20 hours for many bacteria).
-
Determination of MIC: After incubation, the plate is examined for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the test compound at which no visible growth is observed.
Antioxidant Activity Assay: DPPH Radical Scavenging Method
The DPPH assay is a common and relatively simple method to assess the antioxidant capacity of a compound.
Detailed Steps:
-
Preparation of DPPH Solution: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in a suitable solvent, typically methanol.
-
Preparation of Test Compound Solutions: The test compound (e.g., lavandulol) is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made.
-
Reaction Mixture: The test compound solutions are mixed with the DPPH solution. A control sample (DPPH solution with solvent) and a blank (test compound with methanol) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes) to allow the antioxidant reaction to occur.
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Antioxidant Activity Assay: ABTS Radical Cation Decolorization Assay
The ABTS assay is another widely used method for determining the antioxidant capacity of compounds.
Detailed Steps:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound Solutions: A series of dilutions of the test compound are prepared.
-
Reaction and Measurement: The test compound solutions are added to the ABTS•+ working solution, and the absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Conclusion
While direct experimental data on the antimicrobial and antioxidant activities of isolated lavandulol is limited, the existing research on lavender essential oils suggests that it may contribute to the overall bioactivity of these oils. Further research focusing specifically on pure lavandulol is necessary to fully elucidate its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such investigations, enabling robust and comparable data generation for the scientific community.
References
- 1. The Antibacterial Activity of Lavender Essential Oil Alone and In Combination with Octenidine Dihydrochloride against MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of Lavandula angustifolia Essential Oil against Candida albicans: Time-Kill Study on Pediatric Sputum Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of Lavandula angustifolia essential oil against Candida albicans yeast and mycelial form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the antioxidant and antiproliferative potential of bioflavors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lavandulol Content in Various Lavender Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lavandulol content across different lavender species, supported by experimental data from various scientific studies. The objective is to offer a valuable resource for researchers and professionals involved in the fields of phytochemistry, pharmacology, and drug development who are interested in the specific properties and potential applications of this monoterpenoid alcohol.
Data Presentation: Lavandulol Content in Lavender Species
The following table summarizes the quantitative data on lavandulol content in the essential oils of several lavender species. The data has been compiled from multiple peer-reviewed studies, and variations in content can be attributed to factors such as cultivar, geographical origin, climatic conditions, and extraction methods.
| Lavender Species | Cultivar/Origin | Lavandulol Content (%) | Reference |
| Lavandula angustifolia | Ukrainian cultivars | 1.30 - 3.14 | [1] |
| Lavandula angustifolia | Konya, Turkey | 2.49 | [2] |
| Lavandula angustifolia | cv. Hemus (Tuzlukçu, Konya) | 0.69 | [3] |
| Lavandula angustifolia | cv. Sevtapolis (Tuzlukçu, Konya) | 0.75 | [3] |
| Lavandula angustifolia | Xinjiang, China | 0.5 | [4] |
| Lavandula x intermedia | Ukrainian cultivars | Not specified, but present | [1] |
| Lavandula x intermedia | Bismil, Turkey (Flower) | 0.33 | [5] |
| Lavandula x intermedia | Bismil, Turkey (Mixture) | 0.71 | [5] |
| Lavandula x intermedia | Lebanon | 1.1 | [6] |
| Lavandula latifolia | - | 12.77 | [7] |
| Lavandula stoechas | - | 3.7 | [8] |
| Lavandula stoechas subsp. luisieri | - | Present, but not a major component | [9] |
Experimental Protocols
The data presented in this guide were primarily obtained through the following experimental procedures:
Plant Material and Preparation
Fresh flowering tops of various lavender species were collected at the full flowering stage. The plant material was either used fresh or air-dried in a shaded, well-ventilated area until a constant weight was achieved.
Essential Oil Extraction
The most common method for extracting essential oil from lavender is hydrodistillation or steam distillation . A standard laboratory procedure is as follows:
-
Apparatus: A Clevenger-type apparatus is typically used for hydrodistillation.
-
Procedure:
-
A known quantity of the dried or fresh lavender flowers (e.g., 100 g) is placed in a round-bottom flask.
-
Distilled water is added to the flask in a specific ratio (e.g., 1:10 w/v).
-
The flask is heated to boiling, and the distillation process is carried out for a set duration (typically 3 hours).
-
The steam and volatilized essential oil are condensed in a condenser.
-
The collected distillate separates into an aqueous phase (hydrosol) and an organic phase (essential oil).
-
The essential oil is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at a low temperature (e.g., 4°C) in the dark until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The quantitative and qualitative analysis of the essential oil components, including lavandulol, is performed using Gas Chromatography-Mass Spectrometry (GC-MS). A typical protocol is outlined below:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of the different volatile compounds. A typical program might be:
-
Initial temperature: 60°C for 5 minutes.
-
Ramp: Increase at a rate of 3°C/minute to 240°C.
-
Final hold: Hold at 240°C for 10 minutes.
-
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 280°C, respectively.
-
Injection Volume and Split Ratio: A small volume of the diluted essential oil sample (e.g., 1 µL of a 1% solution in hexane) is injected with a specific split ratio (e.g., 1:50).
-
Mass Spectrometry Parameters: The mass spectrometer is operated in electron ionization (EI) mode, with a typical ionization energy of 70 eV. The mass range scanned is usually from 40 to 500 amu.
-
Component Identification: The identification of lavandulol and other components is achieved by comparing their retention times and mass spectra with those of authentic standards and by matching the mass spectra with data from spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated from the GC peak areas without the use of correction factors.
Mandatory Visualization
Caption: Experimental workflow for the analysis of lavandulol content in lavender.
References
- 1. Comparative Evaluation of the Essential Oil of the New Ukrainian Lavandula angustifolia and Lavandula x intermedia Cultivars Grown on the Same Plots [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Chemical Composition of the Essential Oil of the New Cultivars of Lavandula angustifolia Mill. Bred in Ukraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lavandula stoechas subsp. luisieri (Rozeira) Rozeira: Variability of Chemical Composition of Essential Oil in Wild Populations [mdpi.com]
Validation of Synthetic (-)-Lavandulol Against Natural Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic (-)-Lavandulol with its natural counterparts, offering supporting data and experimental methodologies to validate its authenticity and purity. The information is intended to assist researchers in assessing the suitability of synthetic this compound for various applications, from fragrance and flavor development to pharmaceutical research.
Physicochemical and Sensory Properties
This compound, a monoterpene alcohol, is a key aromatic constituent of lavender oil. The natural form is the (R)-enantiomer.[1] A critical aspect of validating synthetic this compound is ensuring it matches the physicochemical and, equally important, the sensory profile of the natural standard.
Table 1: Comparison of Physicochemical Properties
| Property | Synthetic this compound (Expected) | Natural this compound (Reference) |
| Appearance | Colorless to pale yellow clear liquid[1][2] | Colorless to pale yellow clear liquid |
| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₈O[1] |
| Molecular Weight | 154.25 g/mol [1] | 154.25 g/mol [1] |
| Boiling Point | 94-95 °C at 13 mmHg[2] | Similar to synthetic |
| Specific Gravity | ~0.879 g/mL at 25°C[2] | Similar to synthetic |
| Refractive Index | ~1.468 at 20°C[2] | Similar to synthetic |
| Solubility | Soluble in ethanol and methanol; insoluble in water[1] | Soluble in ethanol and methanol; insoluble in water |
| Optical Rotation | Negative | Negative |
Table 2: Comparison of Sensory Profile
| Enantiomer | Synthetic Sample | Natural Standard | Odor Description |
| This compound (R-enantiomer) | To be evaluated | Natural Standard | Weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance.[3][4][5] |
| (+)-Lavandulol (S-enantiomer) | If present as impurity | Not naturally abundant | Very weak odor.[3][4] |
Experimental Protocols for Validation
A rigorous validation of synthetic this compound involves a multi-pronged analytical approach to confirm its chemical identity, purity, and enantiomeric integrity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Objective: To identify and quantify the components of the synthetic this compound sample and compare its chromatogram with a natural standard.
Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5MS).
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate all volatile components.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of a certified natural this compound standard and with spectral libraries (e.g., NIST).
-
Quantification: The percentage purity is determined by the relative peak area of the this compound peak in the chromatogram.
Chiral Gas Chromatography for Enantiomeric Purity
Objective: To determine the enantiomeric excess (e.e.) of the synthetic this compound, ensuring it is predominantly the desired (R)-enantiomer.
Methodology:
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or coupled to a mass spectrometer.
-
Column: A chiral capillary column (e.g., a cyclodextrin-based column like beta-DEX or gamma-DEX).
-
Injector and Oven Program: Similar to standard GC-MS, but may require optimization for better separation of the enantiomers.
-
Analysis: The retention times of the (R)- and (S)-enantiomers will differ on the chiral column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. A high e.e. for the (R)-enantiomer is expected for a successful asymmetric synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the synthetic this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, are compared to the known spectral data of natural this compound.[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Objective: To identify the characteristic functional groups present in the synthetic this compound molecule.
Methodology:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The liquid sample can be analyzed directly as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The resulting IR spectrum, which shows absorption bands corresponding to specific molecular vibrations, is compared with the reference spectrum of natural this compound.[8][9] Key absorptions to look for include the O-H stretch of the alcohol group and the C=C stretches of the alkene groups.
Sensory Evaluation
Objective: To compare the olfactory profile of the synthetic this compound with a natural standard.
Methodology:
-
Panel: A trained sensory panel is used to evaluate the odor characteristics of the samples.
-
Procedure: Samples are diluted in an appropriate solvent and presented to the panelists on smelling strips.
-
Evaluation: Panelists describe and rate the intensity of various odor attributes (e.g., floral, herbal, citrus) for both the synthetic and natural samples. The results are then statistically analyzed to determine if there are any perceivable differences.[10]
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive validation of synthetic this compound.
Caption: Validation workflow for synthetic this compound.
Biological Activity and Signaling Pathways
While lavender oil, the natural source of lavandulol, is known for a range of biological activities including antimicrobial, anti-inflammatory, and sedative effects, specific signaling pathways directly modulated by isolated this compound are not well-established in publicly available scientific literature.[11][12][13] Some research on lavender oil has suggested an interaction with the cAMP signaling pathway in the context of its antiemetic effects.[14] However, this has not been specifically attributed to lavandulol. Further research is required to elucidate the precise molecular mechanisms and signaling pathways associated with this compound.
The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like this compound.
Caption: Workflow for biological activity investigation.
References
- 1. Lavandulol|High-Purity Reference Standard [benchchem.com]
- 2. lavandulol, 58461-27-1 [thegoodscentscompany.com]
- 3. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lavandulol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. LAVANDULOL(498-16-8) 1H NMR [m.chemicalbook.com]
- 7. imeko.info [imeko.info]
- 8. LAVANDULOL(498-16-8) IR Spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. A review of the bioactive components and pharmacological properties of Lavandula species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological activities of lavender essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Confirming Pheromonal Activity of Synthetic Lavandulol: A Comparative Guide to Bioassays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioassays used to confirm the pheromonal activity of synthetic lavandulol and its derivatives. Experimental data from various studies are presented to illustrate the performance of these compounds in eliciting behavioral and physiological responses in target insect species, primarily mealybugs.
This guide details the methodologies of common bioassays, including field trapping, olfactometer analysis, and electroantennography, and presents available quantitative data to compare the efficacy of different lavandulol-based compounds. This information is crucial for the development of effective and specific pest management strategies.
Comparison of Pheromonal Activity in Field Trapping Bioassays
Field trapping bioassays are essential for evaluating the effectiveness of synthetic pheromones under real-world conditions. These studies typically measure the number of target insects captured in traps baited with different pheromone lures. The data presented below is synthesized from studies on various mealybug species, which are common targets for lavandulol-based pheromones.
| Lure Composition | Target Insect | Mean Trap Catch (Males/Trap/Day) | Key Findings |
| Racemic Lavandulyl Senecioate (100 µg) | Planococcus ficus (Vine Mealybug) | Data not explicitly available in mean catch per day, but shown to be effective for monitoring. | Racemic lavandulyl senecioate is a potent attractant for P. ficus males.[1][2] |
| (S)-Lavandulyl Senecioate | Planococcus ficus | Not specified | The (S)-enantiomer is the naturally produced pheromone. |
| Racemic Lavandulyl Senecioate + Lavandulyl Isovalerate | Planococcus ficus | Lower than Racemic Lavandulyl Senecioate alone | The addition of lavandulyl isovalerate can decrease the trap capture of P. ficus males, suggesting an inhibitory or repellent effect. |
| Pheromone Blend (for 3 mealybug species) | Pseudococcus longispinus, P. viburni, Planococcus citri | Effective for P. viburni and P. citri | A combination lure can be used to monitor multiple mealybug species simultaneously, though it may slightly reduce the capture of P. longispinus.[3][4] |
| Different Dispenser Rates (e.g., 310 vs 465 dispensers/ha) | Planococcus ficus | Lower trap captures at higher dispenser rates | Higher dispenser rates in mating disruption trials lead to a greater reduction in male captures, indicating successful disruption of chemical communication.[5] |
| 2,6-dimethyl-1,5-heptadien-3-ol acetate (pheromone of P. comstocki) | Pseudococcus comstocki (Comstock Mealybug) | Effective in trapping males | The synthetic pheromone was as effective as the natural pheromone in field trapping.[6] |
| Analogs of P. comstocki pheromone | Pseudococcus comstocki | Significantly less attractive than the primary pheromone | Structural analogs of the natural pheromone were found to be less effective, highlighting the specificity of the olfactory system.[6] |
Experimental Protocols for Key Bioassays
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for three key bioassays used to evaluate the pheromonal activity of synthetic lavandulol.
Field Trapping Bioassay Protocol
This protocol is a generalized procedure for conducting field trapping experiments to assess the attractiveness of synthetic pheromones to mealybugs.
Objective: To compare the number of male mealybugs captured in traps baited with synthetic lavandulol derivatives and other candidate pheromones.
Materials:
-
Pheromone traps (e.g., Pherocon IIB, Delta traps)[7]
-
Sticky liners for traps[7]
-
Synthetic pheromone lures (e.g., rubber septa impregnated with lavandulol derivatives)[1]
-
Stakes or hangers for trap deployment
-
GPS device for recording trap locations
-
Data collection sheets or electronic device
Procedure:
-
Trap Preparation: Bait traps with the respective synthetic pheromone lures. A control trap with no lure or a lure with just the solvent should be included.
-
Trap Deployment: Place traps in the field in a randomized block design to minimize positional effects. Traps should be hung on stakes or vegetation at a consistent height and spacing.
-
Data Collection: Check traps at regular intervals (e.g., weekly) and count the number of target male insects captured.
-
Trap Maintenance: Replace sticky liners and lures as needed to ensure consistent trapping efficiency. Lures may need to be replaced every few weeks depending on their longevity.[3]
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the attractiveness of the different lures.
Y-Tube Olfactometer Bioassay Protocol
This laboratory-based bioassay is used to study the behavioral response of insects to volatile chemical cues in a controlled environment.
Objective: To determine the preference of male mealybugs for synthetic lavandulol versus a control (clean air) or an alternative compound.
Materials:
-
Air delivery system (pump, flow meters, charcoal filter)
-
Odor sources (e.g., filter paper treated with synthetic lavandulol solution)
-
Test insects (male mealybugs)
-
Timer
-
Data collection sheets or software
Procedure:
-
System Setup: Connect the Y-tube olfactometer to a clean, humidified air source. The airflow to each arm of the Y-tube should be equal and constant.
-
Odor Application: Place the odor source (e.g., filter paper with synthetic lavandulol) in one arm of the olfactometer and a control (solvent only) in the other arm.
-
Insect Introduction: Introduce a single male mealybug at the base of the Y-tube.
-
Behavioral Observation: Observe the insect's movement and record which arm of the olfactometer it chooses and the time it takes to make a choice. A choice is typically defined as the insect moving a certain distance down one of the arms.
-
Replication: Repeat the experiment with multiple insects, alternating the arm with the odor source to control for any spatial bias.
-
Data Analysis: Analyze the choice data using a chi-square test or a binomial test to determine if there is a significant preference for the odor source.
Electroantennography (EAG) Bioassay Protocol
EAG is an electrophysiological technique used to measure the electrical response of an insect's antenna to volatile compounds.
Objective: To quantify the antennal response of male mealybugs to different concentrations of synthetic lavandulol and its analogs.
Materials:
-
Electroantennography system (amplifier, data acquisition system)
-
Microelectrodes (recording and reference)
-
Micromanipulators
-
Microscope
-
Air stimulus controller
-
Odor cartridges (e.g., Pasteur pipettes with treated filter paper)
-
Test insects (male mealybugs)
Procedure:
-
Antenna Preparation: Excise an antenna from a live male mealybug and mount it between the two microelectrodes.
-
Stimulus Preparation: Prepare a series of odor cartridges with different concentrations of synthetic lavandulol and control substances.
-
Signal Recording: Deliver a puff of air from an odor cartridge over the antenna and record the resulting electrical potential (the EAG response).
-
Dose-Response: Test a range of concentrations for each compound to generate a dose-response curve.
-
Data Analysis: Measure the amplitude of the EAG responses and compare the responses to different compounds and concentrations using statistical analysis.
Visualizing the Pheromone Signaling Pathway and Experimental Workflow
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Caption: Insect Olfactory Signaling Pathway for Lavandulol.
Caption: Experimental Workflow for Pheromone Bioassays.
References
- 1. agrea.it [agrea.it]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. UC IPM Annual Report 2009, Combination Lure for Mealybugs—UC IPM [ipm.ucanr.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Isolation, identification, synthesis, and bioassay of the pheromone of the comstock mealybug and some analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]
- 9. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Hydrodistillation and Supercritical Fluid Extraction for Lavandulol Isolation
For researchers, scientists, and professionals in drug development, the efficient isolation of specific bioactive compounds is paramount. Lavandulol, a monoterpene alcohol found in lavender oil, has garnered interest for its potential therapeutic properties. This guide provides a detailed comparison of two primary extraction methods—hydrodistillation (HD) and supercritical fluid extraction (SFE)—for obtaining lavandulol, supported by experimental data and detailed protocols.
Executive Summary
Supercritical fluid extraction is often presented as a superior method for obtaining lavandulol and other essential oil components due to its selectivity, lower operating temperatures, and the use of environmentally benign solvents like CO2.[1][2] This method can lead to higher yields and better preservation of thermolabile compounds.[3] In contrast, hydrodistillation is a simpler and more cost-effective technique, but the prolonged exposure to high temperatures can lead to the degradation of sensitive molecules.[4] The choice between these methods will ultimately depend on the specific requirements of the research or production goal, including desired purity, yield, and available resources.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for hydrodistillation and supercritical fluid extraction based on available experimental data for lavender essential oil, which contains lavandulol. It is important to note that yields and composition can vary significantly depending on the plant material and the specific experimental conditions.
| Parameter | Hydrodistillation (HD) | Supercritical Fluid Extraction (SFE) |
| Overall Essential Oil Yield | 2.5%[5] - 4.6%[6] | 0.6% - 1.8%[7], up to 6.7%[6] or six times higher than HD[1][5] |
| Lavandulyl Acetate Content | 14.1%[1][5] | 7.5%[1][5] |
| Lavandulol Presence | Present | Reported to be solely present in some SFE extracts[3] |
| Linalyl Acetate Content | Lower recovery[5] | Higher recovery, up to 73.5%[1][5] |
| Number of Extracted Compounds | Higher (e.g., 17 compounds)[5] | Lower (e.g., 8 compounds), indicating higher selectivity[5] |
| Extraction Time | 4 hours[8] - 5 hours[5] | 90 min static + 30 min dynamic[1] |
| Operating Temperature | Boiling point of water (~100°C) | 40°C - 60°C[9][10] |
| Solvent Used | Water | Supercritical CO2 (often with a co-solvent like ethanol)[1] |
| Environmental Impact | Low, but can be energy-intensive | Very low, CO2 is non-toxic and easily removed |
| Cost | Lower initial investment[11] | Higher initial investment |
Experimental Protocols
Hydrodistillation of Lavandulol from Lavandula angustifolia
This protocol is a conventional method for extracting essential oils.
Materials and Equipment:
-
Dried lavender flowers (100 g)
-
Distilled water (500 mL)
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (1000 mL)
-
Condenser
-
Collecting vessel
-
Anhydrous sodium sulfate
Procedure:
-
Place 100 g of dried lavender flowers into the 1000 mL round-bottom flask.[8]
-
Add 500 mL of distilled water to the flask.[8]
-
Set up the Clevenger-type apparatus with the flask, condenser, and collecting vessel.
-
Heat the mixture to boiling using the heating mantle.
-
Continue the distillation for 4 hours, collecting the distillate.[8]
-
The essential oil will separate from the aqueous layer in the collecting vessel.
-
Carefully separate the essential oil layer.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the oil in a sealed, dark glass vial at 4°C.
Supercritical Fluid Extraction of Lavandulol from Lavandula angustifolia
This protocol utilizes supercritical carbon dioxide for a more selective extraction.
Materials and Equipment:
-
Ground dried lavender flowers (20 g)
-
Supercritical fluid extractor
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol)
-
Extraction vessel
-
Separator vessels
-
High-pressure pump
-
Heating/cooling system
Procedure:
-
Grind the dried lavender flowers to a consistent particle size.
-
Load 20 g of the ground lavender into the extraction vessel.[1]
-
Pressurize the system with CO2 to the desired pressure (e.g., 200 bar).[1]
-
Heat the extraction vessel to the set temperature (e.g., 45°C).[1]
-
Introduce a co-solvent like ethanol if desired to modify the polarity of the supercritical fluid.
-
Begin the extraction in a static mode for a set period (e.g., 90 minutes) to allow the supercritical fluid to penetrate the plant material.[1]
-
Switch to a dynamic mode, where the supercritical fluid continuously flows through the extraction vessel for a specified time (e.g., 30 minutes).[1]
-
The extract-laden supercritical fluid is then depressurized in separator vessels, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
-
The CO2 can be recycled for further extractions.
Experimental Workflows
Caption: Workflow for Lavandulol Extraction via Hydrodistillation.
Caption: Workflow for Lavandulol Extraction via Supercritical Fluid Extraction.
Conclusion
Supercritical fluid extraction generally offers a more controlled and selective method for isolating lavandulol, potentially yielding a product with higher purity and less thermal degradation.[6] The ability to manipulate temperature and pressure allows for fine-tuning the extraction process to target specific compounds.[2] However, the high initial cost of SFE equipment can be a significant barrier.
Hydrodistillation remains a viable, accessible, and cost-effective method, particularly for initial research or when high purity is not the primary objective.[11] Researchers must be aware of the potential for thermal degradation of lavandulol and other sensitive compounds during the prolonged heating process.[4] The choice of extraction method should be guided by a thorough consideration of the desired end-product quality, yield requirements, and available budget.
References
- 1. jmp.ir [jmp.ir]
- 2. cetjournal.it [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Distillation of Lavender Supercritical Extracts: Physicochemical and Antimicrobial Characterization of Feedstocks and Assessment of Distillates Enriched with Oxygenated Fragrance Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Chemical Composition, Antioxidant and Antimicrobial Activity of Lavender (Lavandula angustifolia L.) Essential Oils Extracted by Supercritical CO2, Hexane and Hydrodistillation | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of lavender essential oils and by-products using microwave hydrodistillation and conventional hydrodistillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical Carbon Dioxide (scCO2) Extraction of Phenolic Compounds from Lavender (Lavandula angustifolia) Flowers: A Box-Behnken Experimental Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards a Greener Future: Sustainable Innovations in the Extraction of Lavender (Lavandula spp.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Efficacy of Synthetic vs. Natural (-)-Lavandulol in Pest Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to (-)-Lavandulol and its Enantiomers
This compound is a monoterpene alcohol found in lavender oil and is known to be a component of various insect pheromones. The naturally occurring form is the (R)-enantiomer, specifically (R)-(-)-lavandulol. Synthetic lavandulol is often produced as a racemic mixture, containing both (R)-(-)- and (S)-(+)-lavandulol. The chirality of the molecule can significantly influence its biological activity, including its interaction with insect olfactory receptors.
Comparative Efficacy in Pest Management
Key Observations:
-
Natural this compound ((R)-enantiomer): This is the enantiomer found in nature and has been identified as a component of the aggregation pheromone of the strawberry blossom weevil, Anthonomus rubi. This suggests a role in attracting this particular pest. Its "weak floral, herbal odor" is more pronounced than its synthetic counterpart, which may be a key factor in its interaction with insect olfactory systems[1].
-
Synthetic Lavandulol (Racemic Mixture): Commercially available synthetic lavandulol is typically a mix of both (R) and (S) enantiomers. While the (R)-enantiomer is active, the presence of the (S)-enantiomer, which has a "very weak odor," could potentially modulate the overall effect of the mixture[1]. In some cases, racemic mixtures of pheromones have been found to be as effective as the pure enantiomer for trapping, but this is species-dependent.
-
General Repellency: Lavender essential oil, which contains this compound among other compounds like linalool and linalyl acetate, has demonstrated repellent activity against a variety of insects, including mosquitoes, ticks, and stored product pests[2][3]. However, the specific contribution of this compound to this repellency, and how it differs between the natural and synthetic forms, is not well-documented.
Data Presentation
Due to the lack of direct comparative studies, a quantitative data table is not feasible at this time. Research is needed to generate data for the following key metrics:
| Metric | Synthetic (Racemic) Lavandulol | Natural (R)-(-)-Lavandulol | (S)-(+)-Lavandulol |
| Repellency (%) | Data not available | Data not available | Data not available |
| Attractancy (%) | Data not available | Data not available | Data not available |
| LC50 (μ g/insect ) | Data not available | Data not available | Data not available |
| ED50 (μg/cm²) | Data not available | Data not available | Data not available |
Experimental Protocols
To generate the much-needed comparative data, the following established experimental protocols are recommended.
Olfactometer Bioassay for Repellency/Attractancy
This method assesses the behavioral response of insects to volatile compounds.
Objective: To determine if synthetic or natural this compound acts as a repellent or attractant to a specific insect species.
Materials:
-
Y-tube or four-arm olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water filters for air purification
-
Test insects (e.g., mosquitoes, aphids, stored product beetles)
-
Solutions of synthetic (racemic) lavandulol, (R)-(-)-lavandulol, and (S)-(+)-lavandulol in a suitable solvent (e.g., hexane or ethanol)
-
Solvent control
-
Filter paper discs
Procedure:
-
A continuous stream of purified, humidified air is passed through the arms of the olfactometer.
-
A filter paper disc treated with a specific concentration of a test compound is placed in one arm, and a solvent-treated filter paper is placed in the control arm.
-
A single insect is released at the base of the main arm.
-
The insect's movement is observed for a set period (e.g., 10 minutes). The arm it enters and the time spent in each arm are recorded.
-
The olfactometer is cleaned thoroughly between trials, and the position of the treatment and control arms is rotated to avoid positional bias.
-
The experiment is replicated with a statistically significant number of insects for each compound and concentration.
-
A Repellency Index (RI) or Attraction Index (AI) is calculated based on the number of insects choosing the control versus the treatment arm.
Contact Irritancy Assay
This assay measures the repellent effect of a compound upon direct contact.
Objective: To evaluate the contact irritancy of synthetic and natural this compound to insects.
Materials:
-
Petri dishes or other suitable arenas
-
Filter paper
-
Solutions of test compounds and a solvent control
-
Test insects
Procedure:
-
A filter paper disc is treated with the test compound, and another is treated with the solvent as a control.
-
The treated filter papers are placed side-by-side in the arena.
-
Insects are released into the center of the arena.
-
The number of insects on each treated surface is recorded at regular intervals over a set period.
-
A Contact Irritancy Index can be calculated based on the distribution of the insects.
Plausible Signaling Pathways and Mechanism of Action
While the specific olfactory receptors (ORs) that bind to this compound enantiomers in most pest insects have not been definitively identified, the general mechanism of insect olfaction provides a framework for understanding its potential mode of action.
Insects detect volatile compounds via olfactory sensory neurons (OSNs) located in their antennae and maxillary palps. These neurons express specific ORs that bind to odorant molecules. This binding event triggers a signal transduction cascade, leading to the opening of an ion channel (formed by the OR and a co-receptor, Orco), depolarization of the neuron, and the firing of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers, resulting in a behavioral response (attraction, repulsion, etc.).
The differential effects of the (R)-(-)- and (S)-(+)-enantiomers of lavandulol likely stem from their stereospecific interactions with the binding pockets of particular ORs. It is plausible that one enantiomer may act as a strong agonist for a specific OR, leading to a pronounced behavioral response, while the other enantiomer may be a weak agonist or even an antagonist.
Visualizations
Experimental Workflow for Efficacy Testing
Caption: Experimental workflow for comparing the efficacy of lavandulol forms.
Putative Insect Olfactory Signaling Pathway
Caption: Putative signaling pathway for this compound in insect olfaction.
Conclusion and Future Directions
The current scientific literature does not provide a definitive answer to the comparative efficacy of synthetic versus natural this compound in pest management. While natural (R)-(-)-lavandulol is a known component of some insect pheromones, and lavender oil in general exhibits repellent properties, direct quantitative comparisons are lacking.
Future research should focus on conducting the experimental protocols outlined in this guide to generate robust, comparative data. Specifically, studies should aim to:
-
Determine the repellency and/or attractancy of racemic, (R)-(-)-, and (S)-(+)-lavandulol against a range of key agricultural and public health pests.
-
Establish dose-response relationships and calculate standard toxicological endpoints (e.g., LC50, ED50).
-
Investigate the specific olfactory receptors in target pests that interact with lavandulol enantiomers to elucidate the molecular basis of their activity.
Such research will be invaluable for the development of more effective and targeted pest management strategies, whether through the use of enhanced repellents or the disruption of pheromone-based communication.
References
- 1. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Total Synthesis of (–)‐(R), (+)‐(S)‐Lavandulol Pheromones and Their Derivatives through Proline Catalyzed Asymmetric α‐Aminooxylation and [3,3] Claisen Rearrangement | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Cost Analysis: Chemical Synthesis vs. Microbial Production of Lavandulol
For Researchers, Scientists, and Drug Development Professionals: A guide to the economic and procedural comparison of synthetic and biosynthetic routes to the valuable monoterpene, lavandulol.
Lavandulol, a monoterpene alcohol, is a key component of lavender oil, prized for its characteristic floral and herbaceous aroma. It finds extensive applications in the fragrance, cosmetics, and pharmaceutical industries. Traditionally sourced from plant extracts, chemical synthesis and microbial fermentation have emerged as viable alternative production methods. This guide provides a detailed cost-analysis of chemical synthesis versus microbial production of lavandulol, supported by experimental data and protocols to aid researchers and professionals in selecting the optimal production strategy for their needs.
At a Glance: Key Production Metrics
To provide a clear and concise overview, the following table summarizes the key quantitative data for both chemical synthesis and microbial production of lavandulol.
| Metric | Chemical Synthesis | Microbial Production |
| Starting Materials | Petrochemical-derived precursors (e.g., citral, 3-methyl-1-butene-3-ol) | Renewable feedstocks (e.g., glycerol, glucose) |
| Key Reagents/Media | Organic solvents, strong reducing agents (e.g., LiAlH₄), acid catalysts | Yeast extract, tryptone, inorganic salts |
| Overall Yield/Titer | ~30% (Prins reaction from citral) | Up to 308.92 mg/L in S. cerevisiae[1][2]; 24.9 mg/L in E. coli[1][3][4][5] |
| Production Cycle | Days | Days to weeks |
| Environmental Impact | Use of hazardous reagents and organic solvents; reliance on non-renewable resources[3][6][7]. | Generally lower environmental footprint; use of renewable resources and milder conditions[3][6][7]. |
| Scalability | Well-established for many chemical processes | Requires optimization for industrial-scale fermentation |
| Stereoselectivity | Can be challenging to control, often resulting in racemic mixtures | Can be engineered to produce specific enantiomers |
Cost Comparison: A Deeper Dive
The economic feasibility of each production route is a critical factor. The following tables provide an estimated cost breakdown for the key components of both chemical synthesis and microbial production. It is important to note that these are estimates based on publicly available data and will vary depending on supplier, scale, and market fluctuations.
Table 1: Estimated Costs of Key Chemicals for a Representative Chemical Synthesis Route
| Chemical | Function | Estimated Cost (USD) |
| Citral | Starting material | ~$20-50/kg |
| Paraformaldehyde | Reagent in Prins reaction | ~$5-15/kg |
| Formic Acid | Reagent/Catalyst | ~$1-5/kg |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing agent | ~$500-1000/kg[3][4][5][8][9] |
| Diethyl Ether | Solvent | ~$10-30/L |
| Hexane | Solvent for extraction | ~$5-15/L |
Note: The high cost of lithium aluminum hydride significantly impacts the overall cost of this synthesis route.
Table 2: Estimated Costs of Media Components for Microbial Production (per liter of medium)
| Component | Concentration (g/L) | Estimated Cost (USD/L of medium) |
| Glycerol | 10 | ~$0.05 - 0.10[10][11][12][13][14] |
| Yeast Extract | 5 - 24 | ~$0.25 - 1.20[1][15][16][17][18] |
| Tryptone | 10 - 12 | ~$0.85 - 1.02[19][20][21][22][23] |
| Inorganic Salts (KH₂PO₄, (NH₄)₂HPO₄) | ~17 | Minimal |
| Total Estimated Media Cost | ~$1.15 - 2.32 |
Note: Downstream processing can contribute significantly to the total cost of microbial production, estimated to be between 20-60% of the total manufacturing cost for bulk chemicals.
Experimental Protocols: A Glimpse into the Laboratory
To provide a practical understanding of both methodologies, this section outlines representative experimental protocols.
Chemical Synthesis: A Prins Reaction Approach
A plausible synthetic route to lavandulol involves the Prins reaction of citral with paraformaldehyde, followed by reduction. The Prins reaction is an acid-catalyzed addition of an aldehyde to an alkene[11][22][24][25].
Step 1: Prins Reaction of Citral and Paraformaldehyde.
-
In a round-bottom flask, dissolve citral in a suitable solvent such as dichloromethane.
-
Add paraformaldehyde and a catalytic amount of a Lewis or Brønsted acid (e.g., formic acid).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Reduction to Lavandulol.
-
Dissolve the crude intermediate from Step 1 in anhydrous diethyl ether under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add a solution of lithium aluminum hydride (LiAlH₄) in diethyl ether.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by a sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude lavandulol.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
This four-step synthesis starting from citral has a reported overall yield of approximately 30%[10].
Microbial Production: De Novo Biosynthesis in Escherichia coli
This protocol is based on the work of Yang et al. (2023), who engineered E. coli for the de novo biosynthesis of lavandulol.
1. Strain and Plasmid Construction:
-
Use an appropriate E. coli host strain (e.g., DH5α or BL21(DE3)).
-
Construct plasmids harboring the genes for the mevalonate (MVA) pathway to provide the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
Introduce a plasmid containing the gene for a lavandulyl diphosphate synthase (LPPS) and a suitable phosphatase to convert lavandulyl diphosphate (LPP) to lavandulol.
2. Media and Culture Conditions:
-
Prepare a suitable fermentation medium such as M9 medium supplemented with glycerol (10 g/L) as the carbon source, tryptone (10 g/L), and yeast extract (5 g/L).
-
Inoculate a single colony of the engineered E. coli strain into a starter culture and grow overnight.
-
Inoculate the main culture with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
-
Incubate the culture at 30-37°C with shaking.
3. Induction and Fermentation:
-
When the culture reaches an OD₆₀₀ of 0.6-0.8, induce the expression of the biosynthetic pathway genes with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).
-
Continue the fermentation for 48-72 hours. To facilitate product recovery and minimize product toxicity, an organic overlay (e.g., dodecane) can be added to the culture to capture the produced lavandulol.
4. Product Extraction and Analysis:
-
Separate the organic layer from the fermentation broth.
-
Analyze the lavandulol concentration in the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS).
Using this method, titers of 24.9 mg/L of lavandulol have been achieved in E. coli[1][3][4][5].
Visualizing the Pathways
To better illustrate the described processes, the following diagrams were generated using Graphviz.
Caption: A simplified workflow for the chemical synthesis of lavandulol via a Prins reaction.
Caption: The microbial production pathway of lavandulol in engineered E. coli.
Conclusion: Choosing the Right Path
Both chemical synthesis and microbial production offer distinct advantages and disadvantages for lavandulol production.
Chemical synthesis provides a more traditional and often faster route to the final product, with well-established scalability for many processes. However, it frequently relies on petroleum-based starting materials and can involve harsh reagents and solvents, leading to environmental concerns and potentially higher costs, especially due to expensive reagents like lithium aluminum hydride. Furthermore, controlling stereochemistry can be a significant challenge.
Microbial production , on the other hand, presents a more sustainable and environmentally friendly alternative, utilizing renewable feedstocks and operating under milder conditions. Metabolic engineering offers the potential for high stereoselectivity and the production of specific enantiomers. While the technology is rapidly advancing, challenges in achieving high titers and optimizing downstream processing for industrial-scale production remain. The cost of fermentation media is generally low, but the overall economic viability is heavily influenced by the efficiency of product recovery and purification.
For researchers and drug development professionals, the choice between these two methods will depend on a variety of factors including the desired scale of production, purity requirements (especially enantiomeric purity), cost constraints, and environmental considerations. As microbial engineering techniques continue to improve, the economic feasibility of biosynthetic routes for producing valuable chemicals like lavandulol is expected to become increasingly competitive.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3700717A - Process for the manufacture of lavandulic acid and derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. mymap.ai [mymap.ai]
- 10. researchgate.net [researchgate.net]
- 11. Prins reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Organocatalytic synthesis of drugs and bioactive natural products (2007) | Renata Marcia de Figueiredo | 355 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. JPS58148832A - Method for manufacturing lavangil roll - Google Patents [patents.google.com]
- 18. Molecular Distillation of Lavender Supercritical Extracts: Physicochemical and Antimicrobial Characterization of Feedstocks and Assessment of Distillates Enriched with Oxygenated Fragrance Components - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and techno-economic assessment of microbial-based processes for terpenes production - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Prins Reaction [organic-chemistry.org]
- 23. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 24. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (-)-Lavandulol
The following guide provides essential safety and logistical information for the proper disposal of (-)-Lavandulol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. All disposal actions must comply with local, state, and federal regulations.[1][2][3]
Hazard Identification and Safety Precautions
This compound is a combustible liquid and is toxic if swallowed.[1] It may also be harmful to aquatic life with long-lasting effects.[3][4] Therefore, it is imperative to prevent its release into the environment.[5] All sources of ignition must be removed from the handling and storage areas.[5]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.[3]
-
Hand Protection: Chemical-impermeable gloves.[5]
-
Skin Protection: Protective clothing to avoid skin contact.[3][5]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is insufficient, use suitable respiratory equipment.[4][5]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 498-16-8 | [5][6] |
| Molecular Formula | C₁₀H₁₈O | [6][7] |
| Molecular Weight | 154.25 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 229-230 °C @ 760 mm Hg | [6] |
| Flash Point | 88.33 °C (191.00 °F) | [1][6] |
| GHS Hazard Codes | H227 (Combustible liquid), H301 (Toxic if swallowed) | [1] |
Experimental Protocols: Spill Containment and Waste Disposal
These protocols outline the step-by-step procedures for managing spills and disposing of waste this compound.
Methodology for Spill Containment and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[5]
-
Remove Ignition Sources: Extinguish all nearby open flames and turn off spark-producing equipment.[1][5]
-
Contain Spill: Prevent further leakage if it is safe to do so.[5] Use an inert, liquid-absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1][4] Do not allow the chemical to enter drains or waterways.[5]
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for disposal.[1][5]
-
Clean Area: Clean the affected area thoroughly.
-
Dispose of Waste: The collected material should be promptly disposed of as hazardous waste in accordance with institutional and local regulations.[5]
Methodology for Routine Chemical Disposal:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be discharged into the sewer system.[5]
-
Use a Designated Waste Container: Transfer surplus or waste this compound into a designated, properly labeled hazardous waste container.[1] It is recommended to use the original container or a compatible one that can be tightly sealed.[1][5]
-
Avoid Mixing Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management program.
-
Store Waste Appropriately: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition, until collection.[1][5] The storage area should be accessible only to authorized personnel.[1]
-
Arrange for Professional Disposal: Dispose of the contents and the container through an approved and licensed waste disposal company.[1][2]
Disposal of Contaminated Materials and Empty Containers:
-
Contaminated Items: Lab coats, gloves, paper towels, and other materials contaminated with this compound should be collected in a sealed bag or container, labeled as hazardous waste, and disposed of according to institutional guidelines.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] They must be disposed of through an approved waste disposal service. Do not reuse the container.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for this compound spill management and routine disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nhrorganicoils.com [nhrorganicoils.com]
- 5. targetmol.com [targetmol.com]
- 6. This compound, 498-16-8 [thegoodscentscompany.com]
- 7. This compound | C10H18O | CID 5464156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for (-)-Lavandulol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of (-)-Lavandulol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Specification | Citation(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [1] |
| Skin Protection | - Chemical impermeable gloves (must be inspected prior to use). - Fire/flame resistant and impervious clothing. | [1] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. | [1] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from foodstuff containers, incompatible materials, heat, and all sources of ignition.[1][2]
-
The storage area should have emergency exits and a risk-elimination area.[1]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear the appropriate PPE as specified in the table above.
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Use non-sparking tools and take precautionary measures against static discharge to prevent fire.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Spill Management:
-
In case of a spill, evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]
-
Remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Absorb the spill with an inert material (e.g., sand, diatomite) and collect it for disposal.[4]
4. First Aid Measures:
-
After skin contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If inhaled: Move to fresh air. If symptoms appear, get medical attention.[4]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Collect waste material in suitable, closed containers labeled for chemical waste.[1]
-
Discharge into the environment must be avoided.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]
-
Dispose of contents and container to an approved waste disposal plant.[3]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
